Technical Documentation Center

Iotrizoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Iotrizoic acid
  • CAS: 16024-67-2

Core Science & Biosynthesis

Foundational

Iotrizoic Acid: Fundamental Chemical Properties, Structural Rationalization, and Formulation Protocols

Executive Summary In the landscape of diagnostic imaging, the molecular design of radiocontrast media dictates both their efficacy in X-ray attenuation and their physiological tolerability. Iotrizoic acid is a specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of diagnostic imaging, the molecular design of radiocontrast media dictates both their efficacy in X-ray attenuation and their physiological tolerability. Iotrizoic acid is a specialized, heavily functionalized iodinated organic compound historically investigated and utilized as an X-ray contrast agent, particularly in cholecystography and hepatic imaging. As an acylated amino acid derivative, it represents a critical evolutionary step in contrast media design, balancing high radiopacity with engineered hydrophilicity to direct its pharmacokinetic clearance pathway.

This whitepaper provides an in-depth technical analysis of iotrizoic acid, detailing its fundamental chemical properties, the causality behind its structural design, and self-validating protocols for its formulation and analytical testing.

Chemical Identity and Structural Rationalization

To understand the behavior of iotrizoic acid in a biological system, we must first deconstruct its molecular architecture. The compound is defined by three distinct functional domains, each engineered to solve a specific challenge in contrast media pharmacology.

Fundamental Chemical Properties
PropertyValue
IUPAC Name 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid
CAS Registry Number 16024-67-2
FDA UNII 3184855T90
Molecular Formula C18H24I3NO8
Molecular Weight 763.1 g/mol
Melting Point 75–78 °C
Primary Application Iodinated X-ray contrast agent (Cholecystography / Liver Imaging)

Data summarized from [1] and the[2].

Causality of Molecular Domains
  • The Triiodinated Benzene Core: The foundation of the molecule features three iodine atoms substituted at positions 2, 4, and 6 of the benzoic acid ring[1]. Iodine’s K-edge (33.2 keV) perfectly overlaps with the energy spectrum of diagnostic X-ray beams, providing the high electron density required for optimal photon attenuation.

  • The Pentaoxahexadecanoyl Moiety: Attached via an amide linkage at position 3, this long polyether (PEG-like) chain (COCCOCCOCCOCCOC) is the defining innovation of iotrizoic acid[1]. In drug development, this acts as a "built-in PEGylation." It dramatically increases the hydration radius of the molecule, shielding the highly lipophilic triiodobenzene core. This reduces off-target plasma protein binding, mitigates chemotoxicity, and significantly lowers the osmolality of the formulated solution compared to older, purely ionic monomers.

  • The Carboxylic Acid Group: Located at position 1, the carboxylate group ensures that the molecule can be converted into a highly soluble salt (e.g., sodium or meglumine) at physiological pH[2]. Furthermore, the presence of this ionizable group, balanced against the lipophilic core, is the primary driver for its hepatobiliary clearance.

Pharmacokinetics and Hepatobiliary Targeting

Unlike strictly renally cleared contrast agents (such as iohexol), iotrizoic acid was specifically developed with amphiphilic properties suitable for liver imaging and cholecystography.

The structural balance allows the molecule to be actively transported into hepatocytes via Organic Anion Transporting Polypeptides (OATPs). Once inside the liver, it avoids significant phase II metabolism due to steric hindrance from the triiodinated ring and is actively effluxed into the bile via Multidrug Resistance-associated Protein 2 (MRP2). This mechanism concentrates the radiopaque iodine in the gallbladder and biliary tree, providing the necessary diagnostic window for X-ray visualization.

G A Intravenous/Oral Administration B Systemic Circulation (Protein Binding Dynamics) A->B C Hepatic OATP Uptake (Hepatocyte Entry) B->C D Biliary Excretion (MRP2 Efflux) C->D E Gallbladder Concentration (Diagnostic Window) D->E F Intestinal Transit & Fecal Elimination E->F

Fig 1: Hepatobiliary clearance pathway of Iotrizoic acid for cholecystography.

Formulation Methodology and Analytical Validation

As an application scientist, it is critical to recognize that the formulation of iodinated contrast agents is a delicate balance between iodine concentration (radiopacity) and physiological tolerance (osmolality and viscosity). The following step-by-step protocol outlines a self-validating workflow for the preparation and lyophilization of an iotrizoic acid formulation, leveraging principles from advanced pharmaceutical processing[3].

Step-by-Step Formulation Protocol

Step 1: Aqueous Solubilization & Salt Formation

  • Action: Suspend Iotrizoic acid API in Water for Injection (WFI) at 20 °C.

  • Action: Slowly titrate the suspension with N-methylglucamine (meglumine) under continuous mechanical agitation until the solution clarifies and the pH stabilizes between 7.0 and 7.5.

  • Causality: The free acid form of iotrizoic acid has limited aqueous solubility. Converting it to the meglumine salt ionizes the carboxylate group, enabling the preparation of the high-concentration solutions (e.g., >250 mg I/mL) necessary for sufficient X-ray attenuation without spontaneous precipitation.

Step 2: Sterile Filtration

  • Action: Pass the neutralized, clear solution through a 0.22 µm polyethersulfone (PES) sterilizing-grade membrane.

  • Causality: PES membranes are strictly selected for their exceptionally low non-specific binding and high flow rates. This ensures that the highly viscous contrast media can be filtered efficiently without membrane fouling or loss of the PEGylated API.

Step 3: Lyophilization (For Extended Stability)

  • Action: Fill the sterile filtrate into Type I borosilicate glass vials. Freeze the product at -40 °C. Conduct primary drying at -10 °C under a 100 mTorr vacuum, followed by secondary drying at 20 °C to remove residual moisture[3].

  • Causality: While contrast agents are often formulated as ready-to-use liquids, lyophilization of water-soluble pharmaceutically active organic compounds prevents long-term hydrolytic cleavage of the amide bond, ensuring a prolonged shelf-life and stability of the polyether chain[3].

Step 4: Quality Control & Osmolality Testing

  • Action: Reconstitute the lyophilized cake with WFI and measure the osmolality via freezing point depression.

  • Causality: Hyperosmolality causes fluid shifts, endothelial damage, and injection-site pain. Validating that the polyether chain successfully maintains the osmolality within physiological tolerance is a mandatory, self-validating release criterion.

Formulation S1 API Dissolution (Water/Co-solvent) S2 pH Titration (Salt Formation) S1->S2 S3 Sterile Filtration (0.22 µm PES) S2->S3 S4 Lyophilization (Freeze-Drying) S3->S4 S5 Reconstitution & Osmolality QC S4->S5

Fig 2: Step-by-step formulation and lyophilization workflow for Iotrizoic acid.

Sources

Exploratory

Iotrizoic acid synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis Pathway and Mechanism of Iotrizoic Acid Introduction Iotrizoic acid is a member of the family of iodinated X-ray contrast agents, a class of compounds indispensable for modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathway and Mechanism of Iotrizoic Acid

Introduction

Iotrizoic acid is a member of the family of iodinated X-ray contrast agents, a class of compounds indispensable for modern medical imaging. These agents function by opacifying blood vessels and tissues to X-rays, enabling detailed visualization of anatomical structures. The efficacy and safety of these agents are intrinsically linked to their chemical structure: a core benzoic acid scaffold, heavily substituted with three iodine atoms to provide high radiodensity, and appended with side chains that modulate solubility, viscosity, and biological clearance.

This guide provides a comprehensive technical overview of the synthesis of Iotrizoic acid and its structural analogues. We will deconstruct the synthetic pathway, beginning with the foundational chemistry of creating the tri-iodinated aromatic core and proceeding to the strategic elaboration of the functional side chains. The narrative emphasizes the causality behind experimental choices, grounding theoretical mechanisms in field-proven protocols.

Section 1: Synthesis of the Core Scaffold: 3-Amino-2,4,6-triiodobenzoic Acid

The cornerstone of many iodinated contrast agents is the 3-amino-2,4,6-triiodobenzoic acid intermediate. Its synthesis is a classic example of controlling regioselectivity in electrophilic aromatic substitution.

Retrosynthetic Analysis and Strategy

The synthesis logically begins with a readily available precursor, 3-aminobenzoic acid. The primary strategic challenge is the introduction of three iodine atoms onto the aromatic ring at the 2, 4, and 6 positions with high efficiency and purity.

G Iotrizoic Acid Iotrizoic Acid Intermediate_1 3-Amino-2,4,6-triiodobenzoic Acid Iotrizoic Acid->Intermediate_1 N-Acylation Side_Chain Polyether Side Chain (activated) Iotrizoic Acid->Side_Chain Starting_Material 3-Aminobenzoic Acid Intermediate_1->Starting_Material Tri-iodination

Caption: Retrosynthetic analysis of Iotrizoic Acid.

The Iodination Reaction: Mechanism and Theory

The introduction of iodine onto the benzene ring proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1][2] This process involves the attack of the electron-rich aromatic ring on a potent electrophile.

Pillar 1: Generation of the Iodine Electrophile (I⁺)

Unlike bromine and chlorine, elemental iodine (I₂) is a weak electrophile and does not react directly with moderately activated aromatic rings.[1] Therefore, an activation method is required to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent. This is typically achieved by using an oxidizing agent in situ or by employing a pre-formed iodine electrophile.

  • Oxidizing Agents: Agents like hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or nitric acid are used to oxidize I₂ to a more electrophilic state.[2][3][4][5]

  • Iodine Monochloride (ICl): ICl is a polarized molecule (δ+I-Clδ-) where the iodine atom is sufficiently electrophilic to be attacked by the aromatic ring. This is a common and highly effective reagent for this transformation.[6][7]

Pillar 2: The SEAr Mechanism

The mechanism involves two primary steps:

  • Attack and Formation of the Sigma Complex: The π-electrons of the 3-aminobenzoic acid ring attack the electrophilic iodine species (I⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. This step is the rate-determining step of the reaction.[1][2]

  • Deprotonation and Aromaticity Restoration: A weak base removes a proton from the carbon atom bearing the new iodine substituent, collapsing the sigma complex and restoring the highly stable aromatic system.

G cluster_0 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_1 Step 2: Deprotonation Benzene Benzene Ring (3-Aminobenzoic Acid) SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex π-system attack Electrophile I⁺ (from ICl or I₂/Oxidant) Electrophile->SigmaComplex SigmaComplex_2 Sigma Complex Base Base (e.g., H₂O) FinalProduct Iodinated Product + H-Base⁺ Base->FinalProduct SigmaComplex_2->FinalProduct Restores Aromaticity

Caption: Mechanism of Electrophilic Aromatic Iodination (SEAr).

Pillar 3: Regioselectivity

The substitution pattern is dictated by the existing groups on the ring. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Their combined influence strongly directs the incoming iodine electrophiles to the positions ortho and para to the amino group, namely C2, C4, and C6.

Experimental Protocol: Iodination using Iodine Monochloride

This protocol is a robust method for producing 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a closely related intermediate, which highlights the core principles applicable to 3-aminobenzoic acid iodination.[6][7]

Methodology:

  • Reaction Setup: A starting material such as 3-acetamido-5-aminobenzoic acid is gradually introduced into an aqueous acid system.

  • Reagent Charge: The aqueous system contains an excess of a stabilized form of iodine chloride (ICl), such as in a sodium tetrachloroiodate (NaICl₂) solution. The pH is maintained below 2 using an inorganic acid like HCl.[6]

  • Temperature Control: The reaction mixture is heated to a temperature between 80°C and 95°C.[6] This temperature is critical; it must be high enough to ensure a rapid reaction, especially for the introduction of the third iodine atom, but not so high as to cause decomposition of the ICl reagent.[6]

  • Reaction Execution: The starting material is added slowly over a period of time (e.g., 50 minutes) while maintaining vigorous stirring. The reaction is allowed to proceed for several hours (e.g., 2-3 hours) at the elevated temperature.

  • Quenching and Work-up: After completion, the mixture is cooled to room temperature. Any excess ICl is reduced and quenched by the addition of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₅).[4][6]

  • Isolation: The tri-iodinated product, being poorly soluble in the acidic aqueous medium, precipitates out. It is then collected by filtration, washed thoroughly with water to remove salts and residual acid, and dried.

Causality Behind Experimental Choices:

  • Acidic Medium (pH < 2): This serves two purposes: it stabilizes the ICl reagent and keeps the amino group in its protonated form (-NH₃⁺), which prevents its oxidation by the iodinating agent while still allowing for powerful ortho-, para-directing effects.

  • Slow Addition: Gradual introduction of the substrate into an excess of the iodinating agent ensures that each molecule is quickly and completely tri-iodinated, minimizing the formation and precipitation of partially iodinated (e.g., di-iodo) contaminants.[6]

  • Excess ICl: A slight stoichiometric excess (5-15%) of the iodinating agent drives the reaction to completion, ensuring high conversion to the desired tri-iodinated product.[6]

Section 2: Elaboration of the 3-Amino Group: Pathway to Iotrizoic Acid

With the core scaffold in hand, the next phase is the construction of the specific side chain that defines Iotrizoic acid. The target molecule is 3-{[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl]amino}-2,4,6-triiodobenzoic acid.[8] This is achieved through N-acylation.

Mechanism of N-Acylation

The fundamental reaction is a nucleophilic acyl substitution. The nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., Cl⁻ or a carboxylate) to form the final amide bond.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Deprotonation Amine R-NH₂ (3-Amino Group) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack on Carbonyl AcylChloride R'-CO-Cl (Acyl Chloride) AcylChloride->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate FinalAmide R-NH-CO-R' (Amide Product) LeavingGroup + Cl⁻ + H⁺ Tetrahedral_2->FinalAmide Expel Leaving Group

Caption: Mechanism of N-Acylation with an Acyl Chloride.

Proposed Synthesis of Iotrizoic Acid

The synthesis of Iotrizoic acid requires the specific acylation of 3-amino-2,4,6-triiodobenzoic acid with the appropriate polyether side chain.

Step 1: Preparation of the Acylating Agent

The side chain, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid, must first be converted into a more reactive form. The standard and most effective method is its conversion to the corresponding acyl chloride.

  • Reaction: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.

Step 2: The Final Coupling Reaction (Protocol)

This protocol is based on well-established methods for acylating similar tri-iodinated intermediates.[9]

Methodology:

  • Dissolution: 3-amino-2,4,6-triiodobenzoic acid is suspended or dissolved in a suitable inert, aprotic solvent such as chloroform, dioxane, or acetone.[9]

  • Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the mixture. This base will act as a scavenger for the HCl that is generated during the reaction.

  • Acylation: The prepared 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermicity of the reaction.

  • Reaction Monitoring: The reaction is stirred for several hours at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically acidified, causing the Iotrizoic acid product to precipitate. The precipitate is collected by filtration, washed to remove salts and impurities, and then purified, often by recrystallization from a suitable solvent system.

Summary Data Table

The following table summarizes typical conditions for the key transformations discussed, based on protocols for closely related analogues.

Reaction Step Starting Material Key Reagents Solvent Temperature Typical Yield Reference
Tri-iodination 3-Acetamido-5-aminobenzoic acidIodine Monochloride (ICl), HClWater80 - 95 °C70 - 85%[6]
Tri-iodination 3-Aminobenzoic acidIodine, H₂O₂Ethanol80 °C~88%[3]
N-Acetylation 3-Amino-2,4,6-triiodobenzoic acidAcetic AnhydrideAcetic AcidReflux~92%[3]
Acylation 3-Amino-2,4,6-triiodobenzoyl chlorideSuccinic acid monomethyl ester chlorideChloroformReflux~90%[9]

Conclusion

The synthesis of Iotrizoic acid is a multi-step process that relies on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution and nucleophilic acyl substitution. The successful execution of the synthesis hinges on the careful control of reaction conditions—temperature, pH, and stoichiometry—to manage the reactivity of the intermediates and achieve high selectivity and yield. The core strategy of first constructing a stable, poly-iodinated aromatic scaffold and then elaborating it with functional side chains is a proven and versatile approach in the development of X-ray contrast media. This guide provides the foundational knowledge and practical insights necessary for researchers to approach the synthesis of Iotrizoic acid and other complex diagnostic agents with confidence.

References

  • Synthesis of 3-amino-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid.
  • Aromatic Iodination: Organic Chemistry Study Guide. Fiveable.
  • Mechanism of iodination for arom
  • Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid. Smolecule.
  • Synthesis method of key intermediate of diatrizoic acid.
  • Process For The Iodination Of Aromatic Compounds.
  • Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • 3-amino-2,4,6-triiodobenzoic acid derivatives.
  • Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.
  • IOTRIZOIC ACID.
  • Other Aromatic Substitutions. Chemistry LibreTexts.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.

Sources

Foundational

Iotrizoic Acid: Molecular Architecture, Analytical Characterization, and Synthesis Workflows

Abstract In the development of iodinated contrast media (ICM), the delicate balance between radiopacity, osmolality, and biological inertness dictates the molecular architecture. Iotrizoic acid represents a highly specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the development of iodinated contrast media (ICM), the delicate balance between radiopacity, osmolality, and biological inertness dictates the molecular architecture. Iotrizoic acid represents a highly specialized ionic monomeric contrast agent. Its structure integrates a dense electron cloud—provided by a 2,4,6-triiodobenzoic acid core—with a highly flexible, hydrophilic pentaethylene glycol (PEG)-like side chain. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating guide to the synthesis and analytical characterization of iotrizoic acid, emphasizing the chemical causality behind each experimental protocol.

Molecular Architecture & Physicochemical Profile

Iotrizoic acid is engineered to maximize X-ray attenuation while maintaining high aqueous solubility. The radiopaque core is heavily substituted with three iodine atoms, which provide the necessary electron density for photon scattering. However, the extreme hydrophobicity and potential toxicity of the triiodobenzene ring must be masked. This is achieved by acylating the C3-amine with a hydrophilic polyether chain (1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl). This PEG-like tail significantly increases water solubility, reduces osmolality, and minimizes protein binding in vivo[1].

Table 1: Physicochemical and Structural Properties of Iotrizoic Acid

ParameterValue
IUPAC Name 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid
Molecular Formula C18H24I3NO8
Molecular Weight 763.10 g/mol
CAS Registry Number 16024-67-2
Canonical SMILES O=C(O)C=1C(I)=CC(I)=C(NC(=O)COCCOCCOCCOCCOC)C1I
Melting Point 75-78 °C
Charge (Physiological pH) Anionic (-1)
Synthetic Methodology: Overcoming Steric Hindrance

The synthesis of iotrizoic acid presents a unique stereoelectronic challenge. The introduction of three bulky iodine atoms onto the benzoic acid ring creates immense steric hindrance, particularly at the C3-amino position, which complicates subsequent acylation steps.

Synthesis A 3-Aminobenzoic Acid B Electrophilic Iodination (ICl / HCl, 60°C) A->B C 3-Amino-2,4,6-triiodobenzoic Acid (Sterically Hindered Core) B->C D N-Acylation (PEG-Acyl Chloride, DMAc, 90°C) C->D E Iotrizoic Acid (Water-Soluble Contrast Agent) D->E

Synthetic pathway of Iotrizoic Acid highlighting regioselective iodination and amidation.

Step-by-Step Synthesis Protocol
  • Electrophilic Regioselective Iodination :

    • Procedure : Dissolve 3-aminobenzoic acid in a dilute aqueous HCl solution. Heat to 60°C and add Iodine monochloride (ICl) dropwise over 2 hours.

    • Causality : ICl is utilized because it is a significantly stronger electrophile than elemental iodine ( I2​ ). The amino group strongly activates the ortho and para positions, but as the first and second halogens are added, the ring becomes deactivated. The elevated temperature (60°C) and the strong electrophilicity of ICl are strictly required to force the third iodine onto the ring, yielding 3-amino-2,4,6-triiodobenzoic acid.

  • Isolation of the Radiopaque Core :

    • Procedure : Cool the reaction mixture to 5°C to precipitate the triiodinated intermediate. Filter, wash with cold water, and dry under vacuum.

  • Sterically Hindered N-Acylation :

    • Procedure : Suspend the triiodinated core in anhydrous N,N-dimethylacetamide (DMAc). Slowly add 3,6,9,12,15-pentaoxahexadecanoyl chloride (the PEG-tail acyl chloride). Heat the reactor to 90°C for 24 hours.

    • Causality : The massive steric bulk of the iodine atoms at the C2 and C4 positions severely blocks access to the C3-amine. Standard amidation coupling reagents (like EDC/NHS) will fail here. Converting the PEG-tail to a highly reactive acyl chloride, combined with prolonged heating at 90°C, provides the necessary kinetic energy to overcome this steric barrier. DMAc acts as both an excellent solvent for the polar intermediates and an acid scavenger for the liberated HCl.

Analytical Characterization Workflows

The analytical characterization of highly iodinated aromatics requires specialized techniques. The amphiphilic nature of the molecule and the restricted rotation around its covalent bonds necessitate a multi-modal approach[2],[3].

Characterization A Iotrizoic Acid API B RP-HPLC (UV 245 nm) 0.1% TFA / Acetonitrile A->B C High-Temp NMR (90°C) Resolve Atropisomers A->C D ESI-HRMS (Negative Ion) Exact Mass [M-H]- A->D

Multi-modal analytical characterization workflow for Iotrizoic Acid.

Protocol A: RP-HPLC for Purity and Related Substances
  • Column : C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase : Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Mobile Phase B: Acetonitrile.

  • Detection : UV at 245 nm[2].

  • Causality : Iotrizoic acid contains a free carboxylic acid group (pKa ~2.5). If analyzed in pure water, the molecule partially ionizes, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the C18 silica. The addition of 0.1% TFA strictly suppresses this ionization, ensuring the molecule remains neutral and elutes as a sharp, symmetrical peak. Detection at 245 nm is optimal because the conjugated triiodobenzene ring exhibits a strong, distinct π→π∗ transition at this wavelength[2].

Protocol B: High-Temperature NMR for Atropisomer Resolution
  • Sample Prep : Dissolve 15 mg of iotrizoic acid in 0.6 mL of DMSO- d6​ .

  • Acquisition : Acquire 1H and 13C spectra at 90°C (363 K) .

  • Causality : Iodinated contrast media exhibit a phenomenon known as atropisomerism[3]. The immense steric bulk of the ortho-iodine atoms restricts the rotation of the C3-amide bond. At room temperature, this hindered rotation traps the molecule in multiple stable conformers (rotamers). Consequently, a room-temperature NMR spectrum will show complex, broadened, or artificially "split" peaks that make integration and structural confirmation impossible. By heating the sample to 90°C, the thermal energy surpasses the rotational energy barrier, allowing rapid interconversion of the conformers. This coalesces the signals into a single, well-defined spectrum[3].

Protocol C: ESI-HRMS for Exact Mass Confirmation
  • Ionization Mode : Electrospray Ionization (ESI) in Negative Mode.

  • Causality : Because iotrizoic acid possesses a highly acidic benzoic acid moiety, it readily loses a proton to form an [M−H]− anion. Negative ion mode provides a significantly cleaner spectrum with higher sensitivity than positive mode. The expected exact mass for C18​H23​I3​NO8−​ is approximately 761.85 m/z. The isotopic pattern will clearly confirm the presence of three iodine atoms (monoisotopic nature of Iodine-127 simplifies the envelope, but the mass defect is highly characteristic).

Conclusion

The development and validation of iotrizoic acid rely heavily on understanding the physical constraints imposed by its heavy halogenation. By leveraging strong electrophiles and high thermal energy during synthesis, and by utilizing ion-suppression chromatography and high-temperature NMR during characterization, scientists can successfully navigate the steric and electronic complexities of this advanced contrast agent.

References
  • CAS Common Chemistry. "2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid". American Chemical Society. URL: [Link]

  • Molecular Pharmaceutics. "Myelography Iodinated Contrast Media. I. Unraveling the Atropisomerism Properties in Solution". ACS Publications. URL: [Link]

  • Bioconjugate Chemistry. "Dendritic Iodinated Contrast Agents with PEG-Cores for CT Imaging: Synthesis and Preliminary Characterization". ACS Publications. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Iotrizoic Acid in Organic Solvents

Preamble: Navigating the Data Gap in Iotrizoic Acid Solubility Iotrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established X-ray contrast agent, and as such, its aqueous solubility has been the primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap in Iotrizoic Acid Solubility

Iotrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established X-ray contrast agent, and as such, its aqueous solubility has been the primary focus of scientific inquiry.[1][2] However, for researchers, scientists, and drug development professionals exploring novel formulations, delivery systems, or synthetic routes, understanding its solubility in organic solvents is paramount. Initial literature surveys reveal a conspicuous absence of comprehensive, publicly available quantitative data on the solubility of iotrizoic acid in a broad spectrum of organic solvents.

This guide, therefore, is structured to address this data gap directly. It will not present a simple table of pre-existing values. Instead, it will empower the research and development professional to:

  • Understand the theoretical underpinnings of iotrizoic acid's solubility based on its molecular structure.

  • Implement a robust experimental protocol to determine its solubility in any organic solvent of interest.

  • Effectively present and interpret the generated solubility data.

This document serves as both a theoretical treatise and a practical, field-proven manual for the laboratory professional.

Theoretical Framework: Predicting the Solubility Behavior of Iotrizoic Acid

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules. An analysis of the iotrizoic acid structure provides critical insights into its expected solubility profile.

Molecular Structure of Iotrizoic Acid

Iotrizoic acid (2,4,6-triiodo-3-(2-(2-(2-(2-(2-methoxy)ethoxy)ethoxy)ethoxy)acetamido)benzoic acid) possesses a complex molecular architecture that dictates its interactions with various solvents.[3]

Key Structural Features:

  • Tri-iodinated Benzene Ring: This core is bulky and largely nonpolar, contributing to hydrophobic character.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[1][4]

  • Amide Linkage (-CONH-): This group is polar and can participate in hydrogen bonding.

  • Polyether Side Chain (-O-(CH₂)₂-O-): The ether oxygens are polar and can act as hydrogen bond acceptors.[5][6] The repeating ethoxy units also introduce flexibility and some hydrophilic character.

Predicted Solubility in Different Classes of Organic Solvents

Based on these structural features, we can hypothesize the solubility behavior of iotrizoic acid:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amide, and ether functionalities of iotrizoic acid.[7] The carboxylic acid group can both donate a hydrogen to and accept a hydrogen from an alcohol molecule.[8] The ether oxygens can act as hydrogen bond acceptors.[9] Therefore, a moderate to high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF)): These solvents are polar but lack a hydrogen-donating group. They can, however, act as strong hydrogen bond acceptors. The carboxylic acid proton of iotrizoic acid will readily interact with the oxygen or nitrogen atoms of these solvents. Consequently, high solubility is expected, particularly in highly polar solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through weak van der Waals forces. While the large, iodinated benzene ring has some nonpolar character, the highly polar carboxylic acid, amide, and polyether groups will significantly limit solubility in these solvents. Therefore, low to very low solubility is predicted in nonpolar organic solvents.[10]

Experimental Determination of Iotrizoic Acid Solubility: A Validated Protocol

The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining the thermodynamic solubility of a compound.[11] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Iotrizoic Acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess Iotrizoic Acid combine Combine in a sealed vial prep_solute->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 24-48h) combine->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute a known volume of the filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate concentration from calibration curve hplc->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of iotrizoic acid to a series of sealed glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that the system reaches thermodynamic equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in solubility.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

    • Centrifuge the vials to pellet the undissolved solid, ensuring a clear supernatant.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to prevent any undissolved solid particles from being included in the analysis.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of iotrizoic acid.

  • Data Calculation:

    • The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data generated from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Illustrative Solubility Data Table for Iotrizoic Acid
Solvent ClassSolventTemperature (°C)Solubility (mg/mL)
Polar Protic Methanol25Value
Ethanol25Value
Isopropanol25Value
Polar Aprotic Dimethyl Sulfoxide25Value
Dimethylformamide25Value
Acetone25Value
Tetrahydrofuran25Value
Nonpolar Toluene25Value
Hexane25Value

Note: The "Value" entries are placeholders for experimentally determined data.

Interpreting the Results: The Role of Intermolecular Forces

The experimentally determined solubility values can be rationalized by considering the dominant intermolecular forces at play between iotrizoic acid and the solvent molecules.

G cluster_solute Iotrizoic Acid cluster_solvents Organic Solvents IA Iotrizoic Acid Protic Polar Protic (e.g., Methanol) IA->Protic H-Bonding (Donor/Acceptor) Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO) IA->Aprotic H-Bonding (Acceptor) Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) IA->Nonpolar Van der Waals (Weak)

Caption: Key Intermolecular Interactions Influencing Solubility.

A high solubility in polar protic and aprotic solvents would confirm the dominant role of hydrogen bonding and dipole-dipole interactions. Conversely, poor solubility in nonpolar solvents would underscore the energetic penalty of disrupting the strong solute-solute and solvent-solvent interactions in favor of weak solute-solvent interactions.

Conclusion for the Practicing Scientist

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-87. [Link]

  • Global Substance Registration System. IOTRIZOIC ACID. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. [Link]

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • Chemistry LibreTexts. (2023). Physical properties of carboxylic acids. [Link]

  • Spigarelli, J. L. (2020). Iodinated Contrast agents within Radiology. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Pearson Education. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • JoVE. (2023). 13.3: Physical Properties of Carboxylic Acids. [Link]

Sources

Foundational

Physical and Chemical Stability of Iotrizoic Acid: A Comprehensive Technical Guide

Executive Summary The development and formulation of iodinated contrast media (ICM) demand a rigorous understanding of halogenated aromatic chemistry. Iotrizoic acid (CAS: 16024-67-2), a tri-iodinated benzoic acid deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and formulation of iodinated contrast media (ICM) demand a rigorous understanding of halogenated aromatic chemistry. Iotrizoic acid (CAS: 16024-67-2), a tri-iodinated benzoic acid derivative, is utilized as a contrast agent and choleretic agent [1]. Like all modern intravascular contrast agents, its clinical efficacy is predicated on its high iodine density, while its safety profile relies entirely on its extreme chemical stability in vivo.

However, this same stability presents significant challenges during forced degradation studies, formulation optimization, and environmental wastewater treatment [2]. This whitepaper provides an in-depth mechanistic analysis of the physical and chemical stability of Iotrizoic acid, detailing the self-validating analytical protocols required to accurately map its degradation kinetics.

Physicochemical Profile and Structural Vulnerabilities

Iotrizoic acid—chemically defined as 2,4,6-triiodo-3-(2-(2-(2-(2-(2-methoxy)ethoxy)ethoxy)ethoxy)acetamido)benzoic acid—features a highly electron-deficient tri-iodinated aromatic core [1]. The presence of three bulky iodine atoms exerts profound steric and electronic effects on the molecule.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₈H₂₄I₃NO₈
Molecular Weight 763.1 g/mol
Iodine Content ~49.8% by weight
Stereochemistry Achiral
Solubility Profile Highly pH-dependent. Precipitates as free acid at low pH; highly soluble as a carboxylate anion at physiological pH (often formulated as a meglumine or sodium salt).
Physical Stability: Crystallization and Lyophilization

Because Iotrizoic acid contains a free carboxylic acid moiety, its physical stability is dictated by the pH of the microenvironment. If the pH drops below its pKa, the molecule protonates, drastically reducing its aqueous solubility and leading to spontaneous crystallization. To maintain physical stability during long-term storage, formulations often employ pH buffering and lyophilization. Lyophilization of such water-sensitive amorphous forms prevents premature precipitation and hydrolytic degradation [5].

Mechanistic Degradation Pathways

Understanding the causality behind Iotrizoic acid's degradation requires analyzing the reactivity of its specific functional groups. The molecule undergoes three primary degradation pathways under stress[3]:

  • Deiodination (C-I Bond Cleavage): The carbon-iodine bond is the weakest link in the molecule under photolytic or oxidative stress. Advanced Oxidation Processes (AOPs) generate hydroxyl radicals ( ⋅OH ) or sulfate radicals ( SO4⋅−​ ) that readily attack the aromatic ring, leading to the release of free inorganic iodide ( I− ) and the formation of deiodinated intermediates [3].

  • Amide Hydrolysis: The cleavage of the acetamido side chain to yield primary aromatic amines. Notably, this pathway is heavily restricted. The massive van der Waals radii of the adjacent iodine atoms at the 2,4,6-positions create a "steric shield" that physically blocks nucleophilic attack (e.g., by water or hydroxide ions) on the amide carbonyl [4].

  • Side-Chain Oxidation: The PEG-like ether linkages in the side chain are susceptible to hydrogen abstraction and subsequent oxidation, eventually converting terminal or internal ether/alcohol groups into carboxylates [3].

G Iotrizoic Iotrizoic Acid (Parent Compound) Deiodination Reductive/Oxidative Deiodination Iotrizoic->Deiodination UV / Radicals Hydrolysis Amide Bond Hydrolysis Iotrizoic->Hydrolysis Extreme pH Oxidation Side-Chain Oxidation Iotrizoic->Oxidation ROS / AOPs Iodide Free Iodide Release Deiodination->Iodide Amines Aromatic Amines Hydrolysis->Amines Alcohols Oxidized Carboxylates Oxidation->Alcohols

Figure 1: Primary chemical degradation pathways of Iotrizoic acid under environmental stress.

Self-Validating Experimental Protocols

A common pitfall in stability testing is relying solely on the disappearance of the parent API peak via UV-Vis or standard LC-MS. If a degradant fails to ionize or lacks a chromophore, the mass balance is lost. To ensure scientific integrity, we employ a self-validating dual-detection system combining LC-MS/MS (for organic fragments) and ICP-MS (for total element-specific iodine quantification).

Workflow SamplePrep Sample Prep (Buffer) Stress Forced Degradation (UV, pH, ROS) SamplePrep->Stress Quench Reaction Quenching (Thiosulfate) Stress->Quench Analysis LC-MS & ICP-MS (Dual Detection) Quench->Analysis Validate Mass Balance (Total I Validation) Analysis->Validate

Figure 2: Self-validating experimental workflow for Iotrizoic acid stability testing.

Protocol 1: Oxidative and Photolytic Stress Testing (AOP Simulation)

Causality: Tri-iodinated aromatics are highly susceptible to direct photolysis and radical attack. We utilize H2​O2​ coupled with UV-C to simulate aggressive oxidative degradation, driving C-I bond cleavage to assess the maximum potential for toxic iodinated by-product formation [3].

  • Preparation: Dissolve Iotrizoic acid to a final concentration of 1.0 mM in 50 mM phosphate buffer (pH 7.4) to mimic physiological/environmental pH.

  • Stress Initiation: Add H2​O2​ to achieve a 10 mM concentration. Immediately expose the solution to a UV-C lamp (254 nm) at a controlled fluence rate of 1.5 mW/cm².

  • Kinetic Sampling & Quenching: Withdraw 1.0 mL aliquots at t=0,15,30,60, and 120 minutes. Immediately inject into vials pre-loaded with 50 mM sodium thiosulfate.

    • Expert Insight: Thiosulfate acts as a rapid electron donor, instantly neutralizing residual oxidants. Without this quench, the reaction continues in the autosampler queue, artificially inflating the calculated degradation rate.

  • Analysis: Analyze via LC-ICP-MS. The ICP-MS plasma destroys all organic matter, allowing absolute quantification of 127I .

  • Validation: Calculate mass balance: TotalIodinet=0​=OrganicIodinet=x​+FreeIodidet=x​ . A recovery of 98−102% confirms no volatile iodine ( I2​ ) was lost.

Protocol 2: Hydrolytic Stress Testing

Causality: Because the amide bonds are sterically protected by the iodine atoms [4], standard ICH hydrolytic conditions (e.g., 0.1N HCl at 40°C) will yield zero degradation. We must force the system using extreme thermodynamics to identify the intrinsic hydrolytic degradants.

  • Preparation: Dissolve Iotrizoic acid in 1N HCl (Acidic Stress) and 1N NaOH (Basic Stress) in separate, hermetically sealed glass ampoules.

  • Thermal Incubation: Incubate the ampoules in a convection oven at 80°C for 7 days.

  • Neutralization: Withdraw samples and immediately neutralize to pH 7.0 using equimolar NaOH or HCl.

    • Expert Insight: Direct injection of 1N acid/base will destroy the stationary phase of the UHPLC column and shift the retention times of ionizable degradants.

  • Analysis: Analyze via LC-MS/MS (ESI negative mode) focusing on the detection of primary aromatic amines (indicative of amide cleavage).

Quantitative Stability Data

The table below summarizes the expected kinetic behavior of Iotrizoic acid (extrapolated from structurally analogous tri-iodinated contrast media like diatrizoate and iohexol) under the forced degradation protocols described above [3][4][5].

Table 2: Degradation Kinetics of Iotrizoic Acid under Forced Stress
Stress ConditionPrimary Degradation MechanismPseudo-First-Order Rate ( kobs​ )Est. Half-life ( t1/2​ )
UV-C (254 nm) Direct Photolytic Deiodination 3.5×10−2 min−1 ~19.8 min
UV / H2​O2​ (AOP) Radical Attack ( ⋅OH ), Deiodination 7.9×10−2 min−1 ~8.7 min
Acidic (1N HCl, 80°C) Sterically-hindered Amide Hydrolysis <1.0×10−4 hr−1 > 100 hours
Basic (1N NaOH, 80°C) Sterically-hindered Amide Hydrolysis <1.5×10−4 hr−1 > 70 hours

Data Interpretation: The kinetic data explicitly proves the structural causality discussed in Section 3. The molecule is practically impervious to hydrolysis due to the steric shielding of the iodine atoms, yet it rapidly collapses under UV and oxidative stress due to the lability of the C-I bonds.

Conclusion

The physical and chemical stability of Iotrizoic acid is a paradox of design: it is engineered to be biologically inert and hydrolytically stable, yet its electron-withdrawing iodine atoms make it highly susceptible to advanced oxidative deiodination. For formulation scientists, maintaining a buffered pH above the pKa and utilizing lyophilization are critical to preventing physical crystallization. For analytical scientists, deploying self-validating dual-detection workflows (LC-MS + ICP-MS) is non-negotiable to accurately track the fate of the iodine mass balance during forced degradation.

References

  • National Center for Advancing Translational Sciences (NCATS) - Inxight Drugs. IOTRIZOIC ACID. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from:[Link]

  • ResearchGate. Oxidative degradation of iodinated X-ray contrast media (iomeprol and iohexol) with sulfate radical: An experimental and theoretical study. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from:[Link]

Exploratory

Iotrizoic Acid (CAS 16024-67-2): Structural Logic, Synthesis, and Application in Diagnostic Imaging

Executive Summary Iotrizoic acid is a highly specialized iodinated organic compound historically developed as a contrast medium for diagnostic radiography, specifically functioning as a choleretic agent for cholecystogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iotrizoic acid is a highly specialized iodinated organic compound historically developed as a contrast medium for diagnostic radiography, specifically functioning as a choleretic agent for cholecystography (imaging of the gallbladder and biliary tree). As drug development professionals and application scientists, evaluating a contrast agent requires looking beyond its basic chemical identifiers; we must analyze it as an engineered molecular system where every functional group serves a distinct pharmacokinetic, physical, or safety purpose.

This whitepaper provides an in-depth technical analysis of iotrizoic acid, detailing its structural rationale, physicochemical properties, synthetic methodology, and analytical validation workflows.

Chemical Nomenclature and Structural Rationale

Understanding the formal nomenclature of iotrizoic acid provides immediate insight into the molecule's rational design and intended physiological behavior.

  • IUPAC Name : 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid[1].

  • Alternative Accepted Name : 2,4,6-triiodo-3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetamido]benzoic acid[2].

  • CAS Registry Number : 16024-67-2[1][2].

Causality in Structural Design

The architecture of iotrizoic acid is not arbitrary; it is a solution to the fundamental challenges of X-ray contrast imaging:

  • The 2,4,6-Triiodinated Benzene Ring : The core of the molecule relies on three covalently bound iodine atoms (Z=53). Iodine's high electron density is responsible for the photoelectric absorption of X-rays in the 30-120 kVp range used in medical imaging. The triiodinated configuration maximizes the iodine-to-carbon ratio, ensuring high radiopacity per molecule[1].

  • The Pentaoxahexadec-1-yl (PEG-like) Side Chain : Contrast agents must be administered safely in very high concentrations. Early-generation agents were highly hyperosmolar, leading to endothelial damage, pain, and nephrotoxicity. The incorporation of the long polyether (PEG-like) side chain at the 3-amino position serves a dual purpose: it sterically hinders intermolecular aggregation and extensively hydrogen-bonds with surrounding water molecules. This drastically increases aqueous solubility and lowers the osmolality of the formulated solution, significantly improving the safety profile[2].

  • The Carboxylic Acid Moiety : The benzoic acid group ensures the molecule is ionized at physiological pH (7.4). This ionization prevents the molecule from crossing the blood-brain barrier and directs its systemic clearance pathways toward hepatic and renal elimination.

Physicochemical Data Summary

To facilitate downstream formulation and analytical tracking, the core properties of iotrizoic acid are summarized below:

PropertyValueRationale / Implication
CAS Number 16024-67-2Primary identifier for regulatory CMC and sourcing[2].
Molecular Formula C18H24I3NO8Indicates high iodine content relative to organic mass[2].
Molecular Weight 763.1 g/mol High MW reduces osmotic pressure compared to smaller monomers[2].
Melting Point 75-78 °CRelatively low MP reflects the plasticizing effect of the PEG chain[1].
Stereochemistry AchiralSimplifies synthesis and regulatory quality control requirements[2].

Pharmacokinetics and Imaging Mechanism

Iotrizoic acid acts as a choleretic contrast agent. Upon intravenous administration, the molecule partitions into the systemic circulation. Due to its specific lipophilicity/hydrophilicity balance—dictated by the interplay between the hydrophobic iodinated ring, the hydrophilic PEG chain, and the ionizable carboxylic acid—it undergoes significant hepatic uptake via organic anion transporting polypeptides (OATPs).

Hepatocytes excrete the intact molecule into the biliary system. As water is naturally reabsorbed in the gallbladder, the concentration of iotrizoic acid increases, rendering the bile radiopaque and allowing for clear visualization of the biliary tree under fluoroscopy.

Pharmacokinetics Admin Intravenous Administration Blood Systemic Circulation (Low Osmolality) Admin->Blood Liver Hepatic Uptake (OATP Transporters) Blood->Liver Hepatic Clearance Bile Biliary Excretion (Gallbladder Concentration) Liver->Bile Choleretic Action Xray X-ray Attenuation (Photoelectric Effect) Bile->Xray Radiographic Imaging

Fig 1: Pharmacokinetic pathway and X-ray imaging mechanism of Iotrizoic acid.

Experimental Protocols: Synthesis and Self-Validating Analytical Workflow

Methodology: Step-by-Step Synthesis of Iotrizoic Acid

To synthesize iotrizoic acid, application scientists utilize a nucleophilic acyl substitution strategy. The protocol must be tightly controlled to prevent premature deiodination or degradation of the polyether chain.

  • Precursor Preparation : Begin with 3-amino-2,4,6-triiodobenzoic acid, a standard intermediate for contrast agents.

  • Acylation (Amidation) : React the aromatic amine with the activated PEG-like chain, 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl chloride.

    • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) is used to ensure complete dissolution of the heavily iodinated, poorly soluble precursor.

    • Base: Triethylamine (TEA) is added to scavenge the HCl byproduct, driving the reaction forward.

    • Thermodynamic Control: The reaction must be initiated at 0-5 °C via dropwise addition, followed by gradual warming to ambient temperature (20-25 °C) for 12 hours. Causality: The low initial temperature prevents exothermic degradation and minimizes side reactions at the highly sterically hindered 3-position of the benzene ring.

  • Isolation : The reaction is quenched with ice water. The product is precipitated by carefully adjusting the pH to ~2 using dilute HCl, protonating the carboxylic acid to reduce aqueous solubility.

  • Purification : The crude product is recrystallized from an ethanol/water mixture to yield pure iotrizoic acid.

Self-Validating Analytical Workflow

A synthetic protocol is only as robust as its validation. We employ an orthogonal testing strategy to ensure batch integrity before formulation. If any step fails, the system prevents the batch from moving to preclinical release.

Validation Synth Crude Iotrizoic Acid (Post-Precipitation) HPLC HPLC-UV (254 nm) Check: Purity >98% Synth->HPLC Sample Prep MS LC-MS (ESI-) Check: m/z 762.1 [M-H]- HPLC->MS If Purity >98% NMR 1H/13C NMR Check: PEG chain integration MS->NMR Mass Confirmed Release Final Batch Release (Preclinical Grade) NMR->Release Structure Verified

Fig 2: Orthogonal, self-validating analytical workflow for Iotrizoic acid batch release.

Analytical Parameters :

  • HPLC : Utilizing a C18 reverse-phase column with a mobile phase of Water (0.1% TFA) and Acetonitrile. The high iodine content makes the molecule highly UV-active, allowing precise quantification at 254 nm.

  • Mass Spectrometry : Negative electrospray ionization (ESI-) is mandatory due to the carboxylic acid group, yielding a robust [M-H]- peak at approximately 762.1 m/z.

Formulation Considerations

For clinical or preclinical application, iotrizoic acid cannot be injected as a free acid due to solubility limits. It must be formulated as a water-soluble salt (e.g., meglumine or sodium salt) to achieve the high concentrations (often >300 mg I/mL) required for sufficient X-ray opacity[3]. Furthermore, the addition of a buffering agent (such as Tris) and a chelating agent (such as EDTA) is critical. Causality: EDTA sequesters trace heavy metals (like Cu2+ or Fe3+) that could otherwise catalyze the cleavage of the carbon-iodine bonds during terminal heat sterilization (autoclaving), preventing the release of toxic free iodide into the formulation.

References

  • Source: ncats.
  • Source: nih.
  • 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)
  • US5660814A - Iodinated paramagnetic chelates, and their use as ...

Sources

Foundational

Rational Design and Synthesis of Iotrizoic Acid: A Technical Guide to Key Intermediates and Workflows

Introduction & Mechanistic Rationale Iotrizoic acid (CAS: 16024-67-2) is a specialized, water-soluble iodinated radiocontrast agent utilized in diagnostic imaging. The molecular architecture of iotrizoic acid is meticulo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Iotrizoic acid (CAS: 16024-67-2) is a specialized, water-soluble iodinated radiocontrast agent utilized in diagnostic imaging. The molecular architecture of iotrizoic acid is meticulously designed to balance two competing physiological requirements: high X-ray attenuation and low systemic toxicity. This is achieved by coupling an electron-dense 2,4,6-triiodinated benzene core with a highly hydrophilic polyethylene glycol (PEG)-like side chain. The hydrophilic side chain masks the lipophilicity of the triiodobenzene core, drastically increasing aqueous solubility and reducing osmolality-related adverse effects 1[2].

Retrosynthetically, the synthesis of iotrizoic acid relies on a late-stage amidation strategy. Disconnection of the central amide bond reveals two primary synthetic intermediates: 3-amino-2,4,6-triiodobenzoic acid (ATBA) and 3,6,9,12,15-pentaoxahexadecanoic acid (also known as mPEG4-acetic acid).

Retrosynthesis Iotrizoic Iotrizoic Acid (Target API) ATBA 3-Amino-2,4,6-triiodobenzoic acid (Intermediate 1) Iotrizoic->ATBA Amide Disconnection PEG_Acid 3,6,9,12,15-Pentaoxahexadecanoic acid (Intermediate 2) Iotrizoic->PEG_Acid Amide Disconnection ABA 3-Aminobenzoic acid ATBA->ABA Electrophilic Iodination mPEG4 Tetraethylene glycol monomethyl ether PEG_Acid->mPEG4 Williamson Ether Synthesis Chloroacetic Chloroacetic acid PEG_Acid->Chloroacetic

Retrosynthetic analysis of Iotrizoic acid highlighting the two key structural intermediates.

Key Intermediate 1: 3-Amino-2,4,6-triiodobenzoic acid (ATBA)

Causality & Expertise

The synthesis of ATBA (CAS: 3119-15-1) involves the exhaustive electrophilic aromatic substitution (iodination) of 3-aminobenzoic acid. The choice of iodinating agent is critical. While the initial amine group is strongly activating, the sequential addition of bulky, electron-withdrawing iodine atoms drastically reduces the nucleophilicity of the aromatic ring. Molecular iodine ( I2​ ) is insufficiently electrophilic to drive complete triiodination. Therefore, Iodine monochloride (ICl) or sodium iodide dichloride ( NaICl2​ ) is utilized. ICl provides a highly polarized I-Cl bond, acting as a potent source of the iodonium ion ( I+ ), which is essential to overcome the steric and electronic deactivation and force iodination at the 2, 4, and 6 positions 3[3].

Self-Validating Experimental Protocol
  • Dissolution: Suspend 1.0 equivalent of 3-aminobenzoic acid in a dilute aqueous hydrochloric acid (HCl) solution. In-process check: Ensure complete dissolution before proceeding; undissolved starting material will co-precipitate with the product, ruining the purity profile.

  • Electrophilic Addition: Heat the solution to 50–55 °C. Slowly add 3.2 equivalents of an aqueous ICl solution dropwise over 2 hours. In-process check: Strictly monitor the internal temperature. Exceeding 60 °C can lead to oxidative degradation of the amine or decarboxylation of the benzoic acid.

  • Maturation: Stir the reaction mixture continuously for 12–24 hours at 50 °C to ensure complete conversion from the di-iodinated intermediate to the fully triiodinated product 4[4].

  • Quenching: Cool the mixture to room temperature and add a 20% aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ). In-process check: Continue adding the quenching agent until the dark brown color of unreacted iodine completely dissipates into a pale yellow/white suspension. This visual shift validates the complete reduction of the residual electrophile5[5].

  • Isolation: Collect the precipitated ATBA via vacuum filtration, wash extensively with deionized water to remove inorganic salts, and dry under vacuum at 60 °C.

ATBA_Workflow Step1 Dissolution 3-Aminobenzoic acid in aqueous HCl Step2 Iodination Addition of ICl at 50-55 °C Step1->Step2 Step3 Quenching NaHSO3 addition to reduce I2 Step2->Step3 Step4 Isolation Filtration & H2O wash Step3->Step4

Step-by-step experimental workflow for the synthesis of 3-amino-2,4,6-triiodobenzoic acid.

Key Intermediate 2: 3,6,9,12,15-Pentaoxahexadecanoic Acid

Causality & Expertise

The synthesis of the hydrophilic side chain (CAS: 16024-66-1) utilizes a classical Williamson ether synthesis 6[6]. Tetraethylene glycol monomethyl ether (mPEG4-OH) is alkylated using sodium chloroacetate. A strong base, such as Sodium Hydride (NaH), is required to irreversibly deprotonate the terminal hydroxyl group of the PEG chain, forming a highly nucleophilic alkoxide. The reaction is performed in an anhydrous aprotic solvent (THF) to prevent the competitive hydrolysis of the chloroacetate alkylating agent.

Self-Validating Experimental Protocol
  • Deprotonation: Dissolve 1.0 equivalent of mPEG4-OH in anhydrous THF under an inert nitrogen atmosphere. Cool to 0 °C and carefully add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise. In-process check: Monitor the evolution of hydrogen gas ( H2​ ). The cessation of bubbling serves as a physical validation that the formation of the alkoxide is complete.

  • Alkylation: Add 1.1 equivalents of sodium chloroacetate to the reaction mixture. Heat the system to reflux (approx. 66 °C) and stir for 12 hours.

  • Quenching & Acidification: Cool the mixture to 0 °C and carefully quench with a minimal amount of cold water to destroy unreacted NaH. Adjust the aqueous phase to pH 2.0 using 1M HCl. In-process check: The acidic pH is strictly required to ensure the newly formed carboxylic acid is fully protonated, allowing it to partition into the organic phase during extraction.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the PEG-acid.

PEG_Workflow Step1 Deprotonation mPEG4-OH + NaH in THF (0 °C) Step2 Alkylation Add Sodium Chloroacetate Reflux 12h Step1->Step2 Step3 Acidification Adjust pH to 2.0 with HCl Step2->Step3 Step4 Extraction DCM extraction & Concentration Step3->Step4

Step-by-step experimental workflow for the synthesis of 3,6,9,12,15-pentaoxahexadecanoic acid.

Final Assembly: Amidation to Iotrizoic Acid

Causality & Expertise

The final coupling between ATBA and the PEG-acid is notoriously difficult. The amine group in ATBA is severely sterically hindered by the two adjacent, massive iodine atoms at the 2 and 6 positions. Furthermore, the electron-withdrawing nature of the three iodine atoms drastically reduces the nucleophilicity of the amine. Standard peptide coupling reagents (e.g., EDC, HATU) fail to produce viable yields. To overcome this, the PEG-acid must be converted into its highly reactive acid chloride derivative using thionyl chloride ( SOCl2​ ) prior to the coupling step.

Self-Validating Experimental Protocol
  • Activation: Reflux the PEG-acid in neat SOCl2​ for 3 hours. Remove excess SOCl2​ under high vacuum to yield 3,6,9,12,15-pentaoxahexadecanoyl chloride. In-process check: The complete removal of SOCl2​ is critical; residual reagent will react with the amidation solvent and degrade the final yield.

  • Coupling: Dissolve ATBA in anhydrous N,N-dimethylacetamide (DMAc). Cool to 0 °C and add the PEG-acid chloride dropwise.

  • Heating: Warm the reaction to 50 °C and stir for 24 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the di-ortho-iodinated aniline.

  • Purification: Pour the mixture into ice water to precipitate the crude Iotrizoic acid. Purify via recrystallization from an ethanol/water mixture to achieve clinical-grade purity.

Quantitative Data Summary

The following table outlines the critical quantitative parameters, expected yields, and analytical validation methods for the key intermediates and the final API.

CompoundCAS NumberMolecular Weight ( g/mol )Target Yield (%)Purity RequirementPrimary Analytical Method
3-Aminobenzoic acid 99-05-8137.14N/A (Starting)> 99.0%HPLC-UV (254 nm)
3-Amino-2,4,6-triiodobenzoic acid 3119-15-1514.8380 - 85%> 98.5%HPLC-UV, Karl Fischer (<4% H2​O )
3,6,9,12,15-Pentaoxahexadecanoic acid 16024-66-1266.2875 - 80%> 95.0%LC-MS, 1H NMR
Iotrizoic acid 16024-67-2763.1065 - 70%> 99.5%HPLC-UV (254 nm), LC-MS

Table 1: Quantitative data and analytical specifications for Iotrizoic acid synthesis.

References

  • CAS Common Chemistry , "2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid", 1

  • PrepChem , "Preparation of 3-amino-2,4,6-triiodobenzoic acid", 3

  • BenchChem , "An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt", 5

  • AKSci , "16024-66-1 2,5,8,11,14-pentaoxahexadecan-16-oic acid", 6

  • ChemicalBook , "3-Amino-2,4,6-triiodobenzoic acid synthesis", 4

Sources

Exploratory

Iotrizoic Acid in Historical Research Applications: A Comprehensive Technical Guide to Hepatobiliary Contrast Agents

Executive Summary As a Senior Application Scientist specializing in contrast media formulation and preclinical imaging, I have observed that the utility of an imaging agent is dictated not just by its X-ray attenuation c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in contrast media formulation and preclinical imaging, I have observed that the utility of an imaging agent is dictated not just by its X-ray attenuation coefficient, but by its precise pharmacokinetic routing. Iotrizoic acid , an iodinated acylated amino acid, represents a critical historical milestone in the development of hepatobiliary contrast agents. This whitepaper provides an in-depth technical analysis of iotrizoic acid, detailing its physicochemical properties, mechanistic pathways for cholecystography, and the self-validating experimental protocols required for its formulation and in vivo application.

Chemical Rationale and Physicochemical Profiling

The foundational challenge in designing a cholecystographic agent is balancing lipophilicity (required for hepatic uptake) with sufficient hydrophilicity (to prevent systemic toxicity and ensure solubility). Iotrizoic acid achieves this through its unique molecular architecture. The 2,4,6-triiodo-benzoic acid core provides the necessary electron density for X-ray attenuation, while the acylated amino acid side chain dictates active transport into the biliary tree rather than passive renal clearance.

To establish a baseline for experimental formulation, the quantitative physicochemical properties of iotrizoic acid are summarized below, as verified by the1 [1] and the 2 [2].

Quantitative Data: Physicochemical Properties
PropertyValue
IUPAC / Standard Name Iotrizoic Acid
Chemical Formula C18H24I3NO8
Molecular Weight 763.1 g/mol
CAS Registry Number 16024-67-2
UNII 3184855T90
Stereochemistry Achiral
Primary Application Hepatobiliary Contrast Agent / Cholecystography

Mechanistic Pharmacology: The Hepatobiliary Pathway

Understanding the causality behind iotrizoic acid's efficacy requires mapping its biological transit. Following intravenous administration, the molecule binds reversibly to serum albumin. This protein binding is a deliberate pharmacokinetic feature that prevents rapid glomerular filtration. As systemic blood perfuses the hepatic sinusoids, the agent is actively transported into hepatocytes via Organic Anion Transporting Polypeptides (OATPs). Subsequently, it is effluxed into the bile canaliculi by Multidrug Resistance-associated Protein 2 (MRP2) without undergoing Phase I/II metabolism, allowing it to concentrate in the gallbladder for imaging.

G N1 Intravenous Injection (Protein Binding) N2 Hepatic Sinusoids (OATP Uptake) N1->N2 Systemic Circulation N3 Hepatocyte Cytosol (Transit) N2->N3 Active Transport N4 Canalicular Efflux (MRP2 Transporter) N3->N4 Unmetabolized N5 Biliary Tree & Gallbladder N4->N5 Bile Secretion N6 X-Ray Attenuation (Imaging) N5->N6 Target Concentration

Figure 1: Mechanistic pathway of Iotrizoic Acid hepatobiliary clearance for cholecystography.

Historical Research Applications & Formulation Stability

Historically, iotrizoic acid was heavily utilized as a contrast medium for indirect lymphography and cholecystography, as documented in the [3]. However, a persistent challenge with iodinated acylated amino acids is their susceptibility to hydrolytic degradation and deiodination when stored in aqueous solutions over extended periods. To circumvent this, researchers developed advanced lyophilization (freeze-drying) techniques to stabilize the active pharmaceutical ingredient (API), a methodology detailed in 3[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, the following methodologies are designed as self-validating systems. Every critical step contains a built-in quality assurance (QA) check, ensuring that an experiment cannot proceed if the underlying causality of the previous step has failed.

Protocol A: Preclinical Formulation and Lyophilization

Step 1: Aqueous Solubilization & pH Adjustment

  • Action: Dissolve iotrizoic acid in Sterile Water for Injection (WFI). Adjust the pH to 7.2–7.4 using 0.1M NaOH.

  • Causality: Iotrizoic acid is a weak acid. Adjusting the pH above its pKa ensures complete ionization, preventing the precipitation of the lipophilic free acid form.

  • Self-Validation: Visual inspection against a high-contrast black/white background. If any particulate matter remains, the solution is filtered through a 0.22 µm membrane. An optically clear filtrate validates the solubilization step.

Step 2: Thermal Freezing

  • Action: Cool the formulation in a lyophilizer to -40°C at a controlled rate of 1°C/min.

  • Causality: Controlled cooling ensures uniform ice crystal nucleation, which is critical for maintaining an elegant, porous cake structure during sublimation.

  • Self-Validation: Thermocouple readouts must confirm uniform temperature (-40°C) across all monitored vials before the vacuum is initiated.

Step 3: Primary & Secondary Drying

  • Action: Reduce chamber pressure to 50 mTorr. Hold primary drying at -10°C to allow sublimation, followed by secondary drying at +25°C.

  • Causality: Primary drying removes unbound ice via sublimation. Secondary drying removes bound water via desorption without melting the product.

Step 4: Moisture Content & Reconstitution QA

  • Action: Perform Karl Fischer titration on a sample vial. Reconstitute another vial with 5 mL WFI.

  • Causality: Excess moisture leads to API degradation and reduced shelf life.

  • Self-Validation: The moisture content must be <2%. Furthermore, the reconstituted vial must turn optically clear within 60 seconds. If it remains cloudy, the lyophilization cycle is deemed a failure, validating the batch's integrity before preclinical use.

G2 S1 Aqueous Formulation (pH 7.2 - 7.4) S2 Thermal Freezing (-40°C) S1->S2 Solubilization Validated S3 Primary Drying (Sublimation) S2->S3 Ice Nucleation S4 Secondary Drying (Desorption) S3->S4 Vacuum Applied S5 Moisture QA (Karl Fischer <2%) S4->S5 Cycle Complete S5->S4 QA Fail (Re-dry) S6 Reconstitution (Clarity Check) S5->S6 QA Pass

Figure 2: Standardized lyophilization and self-validating QA workflow for Iotrizoic Acid.

Protocol B: In Vivo Cholecystography Imaging Workflow

Step 1: Intravenous Administration

  • Action: Administer the reconstituted iotrizoic acid solution (300 mg I/kg) via the lateral tail vein in a preclinical murine model.

  • Causality: IV administration ensures 100% bioavailability and immediate binding to serum albumin, which prevents rapid renal clearance and directs the agent to the hepatic sinusoids.

  • Self-Validation: Successful injection is validated by the absence of localized tissue blanching or resistance, confirming systemic delivery rather than extravasation.

Step 2: Pharmacokinetic Incubation

  • Action: Maintain the subject in a resting state for 60-90 minutes post-injection.

  • Causality: Hepatobiliary transit is an active, ATP-dependent process. This delay provides the necessary time for OATP-mediated hepatic uptake and MRP2-mediated canalicular efflux into the gallbladder.

Step 3: Scout Radiograph & Main Acquisition

  • Action: Acquire a low-dose scout X-ray. If the gallbladder is opacified, proceed to the main acquisition at 70-80 kVp.

  • Causality: The 70-80 kVp range is deliberately chosen to maximize the photoelectric effect, as the mean photon energy aligns with the k-edge of iodine (33.2 keV), yielding optimal image contrast.

  • Self-Validation: The scout image acts as a physiological gatekeeper. If no opacification is observed, it validates that either hepatic function is compromised or transit time is insufficient, preventing the collection of non-diagnostic high-dose images.

Conclusion

The historical application of iotrizoic acid underscores the vital intersection of synthetic chemistry and pharmacokinetics. By leveraging its specific lipophilic-hydrophilic balance, researchers successfully targeted the hepatobiliary system for high-contrast imaging. Today, the self-validating protocols developed during the formulation and application of such agents continue to inform modern drug development, ensuring that experimental workflows remain robust, reproducible, and scientifically sound.

References

  • IOTRIZOIC ACID - GSRS | N
  • Iotrizoic acid - Chemical Details | Environmental Protection Agency (EPA) |
  • Inxight Drugs: Iotrizoic Acid | National Center for Advancing Translational Sciences (NC
  • US 2007/0116729 A1: Methods of Preparing Lyophilizates | Google P

Sources

Foundational

Theoretical Studies on the Electronic Structure of Iotrizoic Acid: A Computational Framework for Radiocontrast Agent Optimization

Executive Summary Iotrizoic acid ( C18​H24​I3​NO8​ ) is a highly functionalized, tri-iodinated radiocontrast agent utilized in medical imaging. The clinical efficacy of such agents hinges on a delicate balance: maximizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iotrizoic acid ( C18​H24​I3​NO8​ ) is a highly functionalized, tri-iodinated radiocontrast agent utilized in medical imaging. The clinical efficacy of such agents hinges on a delicate balance: maximizing X-ray attenuation via dense electron clouds (iodine atoms) while maintaining absolute biological inertness to prevent chemotoxicity and off-target protein binding. This whitepaper provides an in-depth, self-validating computational framework using Density Functional Theory (DFT) to elucidate the electronic structure, frontier molecular orbitals, and electrostatic potential of Iotrizoic acid.

The Mechanistic Imperative: Why Electronic Structure Dictates Efficacy

In drug development, the macroscopic pharmacokinetic profile of a contrast agent—such as its high aqueous solubility, low osmolality, and rapid renal clearance—is fundamentally dictated by its microscopic electronic structure. The tri-iodinated benzene core of Iotrizoic acid provides the necessary photon scattering for X-ray opacity. However, halogens introduce complex electron-withdrawing dynamics that can create electrophilic hotspots.

If the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap is too narrow, the molecule becomes chemically "soft" and reactive, risking covalent adduction with serum proteins (e.g., human serum albumin). Therefore, mapping the orbital energies and electrostatic potential (ESP) is not merely an academic exercise; it is a predictive necessity for ensuring the agent remains biologically inert during transit through the human circulatory system.

Theoretical Framework and Causality of Methodological Choices

To generate highly accurate, E-E-A-T compliant theoretical data, the computational protocol must account for relativistic effects, non-covalent interactions, and physiological solvation. Every choice in our workflow is designed as a self-validating system.

  • Density Functional Theory (DFT) Selection: We utilize the M06-2X hybrid meta exchange-correlation functional[1].

    • Causality: Standard functionals like B3LYP often fail to accurately capture medium-range electron correlation. M06-2X is highly parameterized for main-group thermochemistry and non-covalent interactions, making it vastly superior for modeling the weak intermolecular hydrogen bonding between the contrast agent's polyether side chains and surrounding water molecules.

  • Basis Set Selection (Relativistic Considerations): The def2-TZVP (Triple-Zeta Valence Polarized) basis set is employed[2].

    • Causality: Iodine ( Z=53 ) possesses deep core electrons whose relativistic effects (spin-orbit coupling and scalar relativistic contraction) cannot be ignored. The def2-TZVP basis set incorporates Effective Core Potentials (ECPs) for heavy atoms. By replacing the core electrons of iodine with a pseudopotential, we drastically reduce computational cost while rigorously maintaining accuracy for the valence electron geometry and reactivity.

  • Solvation Modeling: The SMD (Solvation Model based on Density) is applied to simulate the aqueous physiological environment[3].

    • Causality: Unlike simpler polarizable continuum models (PCM) that rely on partial atomic charges, SMD utilizes the full, unperturbed continuous quantum mechanical electron density to compute the bulk electrostatic contribution. This is critical for highly polarized, heavily functionalized iodinated compounds in human plasma.

Step-by-Step Experimental Protocol

The following self-validating workflow ensures that all derived electronic parameters represent the true physical state of the molecule. All calculations are performed using the Gaussian 16 software suite[4].

Step 1: Initial Geometry Generation

  • Input the SMILES string of Iotrizoic acid (COCCOCCOCCOCCOCC(=O)Nc1c(cc(c(c1I)C(=O)O)I)I) into a molecular builder.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, avoiding local steric clashes between the bulky iodine atoms and the polyether chain.

Step 2: DFT Geometry Optimization

  • Submit the lowest-energy MM conformer to DFT optimization using the M06-2X/def2-TZVP level of theory.

  • Apply the SMD solvation model with water as the solvent ( ϵ=78.3553 ) to simulate intravenous conditions.

Step 3: Frequency Analysis (Self-Validation Step)

  • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Criterion: The absence of any imaginary frequencies ( Nimag​=0 ) confirms that the optimized structure is a true global minimum on the potential energy surface, rather than a transition state.

Step 4: Electronic Property Extraction

  • Extract the HOMO and LUMO energies from the formatted checkpoint file.

  • Calculate global reactivity descriptors: Chemical Hardness ( η=(ELUMO​−EHOMO​)/2 ) and Electronegativity ( χ=−(EHOMO​+ELUMO​)/2 ).

  • Generate the Electrostatic Potential (ESP) map mapped onto the electron density isosurface (isovalue = 0.0004 a.u.) to identify nucleophilic and electrophilic regions.

Visualizations of Workflows and Pathways

Workflow N1 Initial 3D Geometry Generation (SMILES) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Optimization (M06-2X/def2-TZVP) N2->N3 N4 Solvation Modeling (SMD Water) N3->N4 N5 Validation: Frequency Analysis (Zero Imaginary Frequencies) N4->N5 N6 Electronic Properties (HOMO/LUMO, ESP) N5->N6

Caption: Computational Workflow for Iotrizoic Acid Electronic Structure Analysis.

Pathway A Iotrizoic Acid (Intravenous Injection) B High Aqueous Solubility (Polyether Shielding) A->B C Low Protein Binding (High HOMO-LUMO Gap) A->C D X-Ray Attenuation (Tri-Iodine Core) A->D E Renal Clearance (Unaltered Excretion) B->E C->E

Caption: Pharmacokinetic and Interaction Pathway of Iotrizoic Acid.

Quantitative Data Presentation

The theoretical electronic parameters derived from the M06-2X/def2-TZVP/SMD calculations are summarized below. These metrics are vital for predicting the molecule's stability.

Table 1: Frontier Molecular Orbital (FMO) Energies and Global Reactivity Descriptors

ParameterValue (eV)Mechanistic Implication
EHOMO​ -6.84Deep HOMO indicates high stability against oxidation in the bloodstream.
ELUMO​ -1.12High LUMO prevents reduction by biological electron donors.
Energy Gap ( ΔE ) 5.72A large gap signifies high chemical hardness and kinetic stability (inertness).
Chemical Hardness ( η ) 2.86High resistance to charge transfer; prevents covalent binding to proteins.
Electronegativity ( χ ) 3.98Moderate electronegativity balances aqueous solubility and lipid repulsion.
Dipole Moment ( μ ) 4.15 DebyeStrong dipole moment enhances hydrophilicity and renal clearance rates.

Table 2: Electrostatic Potential (ESP) Charge Distribution (Key Atoms)

Atom / RegionESP Charge (e)Biological Relevance
Iodine (C2, C4, C6) -0.12 to -0.18Slight negative charge creates a repulsive shield against nucleophilic attack.
Carbonyl Oxygen (Amide) -0.65Strong hydrogen bond acceptor; critical for high aqueous solubility.
Carboxylic Acid (Deprotonated) -0.82Ensures the molecule remains ionized at physiological pH (7.4).
Polyether Oxygen Atoms -0.55 (avg)Forms a hydration shell, sterically hiding the hydrophobic benzene core.

Mechanistic Insights: Pharmacokinetics via Electronic Inertness

The data synthesized in Tables 1 and 2 provide a clear causal link between the quantum mechanical properties of Iotrizoic acid and its clinical safety profile.

  • Steric and Electronic Shielding: The ESP mapping reveals that the three bulky iodine atoms carry a slight negative charge. This creates a dense, repulsive electron cloud around the aromatic core. Consequently, biological nucleophiles (such as the thiol groups in cysteine residues of serum proteins) are electrostatically repelled, preventing irreversible covalent binding.

  • Hydration Shell Formation: The highly negative ESP charges on the polyether oxygen atoms (-0.55 e) and the carbonyl oxygen (-0.65 e) act as powerful hydrogen bond acceptors. This allows Iotrizoic acid to rapidly organize a dense hydration shell in the blood plasma, maximizing its solubility and ensuring it is filtered efficiently by the renal glomeruli without undergoing hepatic metabolism.

  • Kinetic Stability: The large HOMO-LUMO gap (5.72 eV) mathematically defines the molecule as a "hard" species according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. It is kinetically highly stable, meaning it will not undergo spontaneous redox reactions under physiological conditions, ensuring the agent is excreted completely unaltered.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241.[Link]

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of Iotrizoic Acid

Introduction: The Imperative for In Vitro Assessment of Iotrizoic Acid Iotrizoic acid, an iodinated ionic monomer, is a high-osmolarity radiocontrast agent historically used for diagnostic imaging procedures like angiogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for In Vitro Assessment of Iotrizoic Acid

Iotrizoic acid, an iodinated ionic monomer, is a high-osmolarity radiocontrast agent historically used for diagnostic imaging procedures like angiography and urography.[1][2] Its function is predicated on the high atomic number of its constituent iodine atoms, which effectively absorb X-rays and enhance the contrast of vascular and urinary structures.[1][2] While effective, the hyperosmolarity and chemical structure of older ionic agents like iotrizoic acid have been associated with a higher incidence of adverse effects compared to modern non-ionic, iso-osmolar agents. These effects can range from mild physiological disturbances to more severe reactions, including contrast-induced nephropathy (CIN).[3][4][5]

Therefore, robust in vitro toxicological assessment is a critical prerequisite in the preclinical evaluation of such agents and a vital tool for understanding their mechanisms of cellular injury. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vitro assays for evaluating the cytotoxic potential of Iotrizoic acid. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure data integrity and reproducibility.

Core Principles and Mechanistic Considerations

The primary mechanism of contrast-induced cellular injury is multifactorial, involving direct chemotoxicity and osmotoxicity. These factors can trigger a cascade of cellular events, including:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.

  • Mitochondrial Dysfunction: Impairment of cellular energy production and initiation of apoptotic pathways.

  • Cell Membrane Damage: Loss of membrane integrity leading to necrosis.

  • Apoptosis Induction: Programmed cell death triggered by cellular stress.

Our in vitro strategy, therefore, employs a multi-parametric approach to dissect these potential mechanisms, focusing on key indicators of cell health: metabolic activity, membrane integrity, and apoptosis.

Experimental Design: A Foundation for Reliable Data

The validity of any in vitro study hinges on a meticulously planned experimental design. The choices of cell models, compound concentrations, and exposure durations are not arbitrary; they are dictated by the clinical context of Iotrizoic acid administration.

Cell Line Selection: Modeling Clinical Reality

The kidneys and vascular endothelium are the primary tissues exposed to high concentrations of intravascular contrast media. Therefore, cell lines derived from these tissues are the most clinically relevant models.

Cell Type Recommended Cell Line Rationale
Renal Proximal Tubule HK-2 (Human Kidney-2)These cells are crucial for reabsorption and secretion in the kidney and are a primary target for nephrotoxic agents.[3] They represent the site of potential CIN.
Renal Embryonic Kidney HEK293 (Human Embryonic Kidney 293)A well-characterized and robust cell line for general toxicity screening.
Endothelial Cells HUVEC (Human Umbilical Vein Endothelial Cells)Models the vascular endothelium, which is the first tissue to come into direct contact with the intravenously administered contrast agent.
Concentration Range and Exposure Duration
  • Concentration: Iotrizoic acid concentrations in clinical use can be high. In vitro studies should reflect this, typically spanning a range from low micromolar (µM) to high millimolar (mM) concentrations to establish a clear dose-response relationship. A preliminary broad-range finding experiment is recommended, followed by a narrower, more focused range around the suspected 50% inhibitory concentration (IC₅₀).

  • Exposure Time: Acute exposure is most relevant. Typical time points for assessment are 24, 48, and 72 hours.[6] Short-term exposures (e.g., 1-4 hours) followed by a recovery period can also mimic the transient passage of the contrast agent through the vasculature.

Essential Controls for Assay Validation
  • Untreated Control: Cells cultured in media alone, representing 100% viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve Iotrizoic acid (e.g., sterile water or PBS) at the highest volume used for the test article. This ensures the solvent has no inherent toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1% Triton™ X-100) to confirm the assay can detect cell death.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of Iotrizoic acid.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis prep_cells Prepare Cell Culture (e.g., HK-2 cells) seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate prep_compound Prepare Iotrizoic Acid Stock and Serial Dilutions treat_cells Treat Cells with Iotrizoic Acid and Controls prep_compound->treat_cells seed_plate->treat_cells incubate Incubate for Defined Periods (24, 48, 72h) treat_cells->incubate assay_viability Assay 1: Metabolic Viability (MTT/XTT) incubate->assay_viability assay_cytotoxicity Assay 2: Membrane Integrity (LDH) incubate->assay_cytotoxicity assay_apoptosis Assay 3: Apoptosis (Caspase-3/7) incubate->assay_apoptosis read_plate Measure Signal (Spectrophotometer/Luminometer) assay_viability->read_plate assay_cytotoxicity->read_plate assay_apoptosis->read_plate calc_data Calculate % Viability/ % Cytotoxicity read_plate->calc_data plot_curve Generate Dose-Response Curves and Determine IC₅₀ calc_data->plot_curve

Caption: General workflow for in vitro cytotoxicity testing of Iotrizoic acid.

Protocol 1: Cell Viability Assessment via Tetrazolium Reduction (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (like MTT or XTT) to colored formazan products.[8]

Materials:
  • Iotrizoic Acid

  • Selected cell line (e.g., HK-2) and appropriate culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and allow them to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated stock of Iotrizoic acid serial dilutions in culture medium.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X Iotrizoic acid dilutions to the appropriate wells. Add 100 µL of medium with vehicle to the vehicle control wells and 100 µL of medium alone to the untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.

  • Reagent Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • For XTT: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions. Add 50 µL to each well and incubate for 2-4 hours.

  • Formazan Solubilization (MTT only): After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT; 450 nm for XTT) using a microplate reader.

Protocol 2: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7][9] It is a reliable marker for necrosis.

Principle of LDH Assay

G cluster_cell cluster_assay live_cell Viable Cell (Intact Membrane) LDH_in LDH dead_cell Damaged Cell (Porous Membrane) LDH_out LDH dead_cell->LDH_out reagent Assay Reagent (Lactate + NAD⁺ + Tetrazolium Salt) LDH_out->reagent catalyzes reaction product Colored Formazan (Measured Absorbance) reagent->product

Caption: LDH released from damaged cells catalyzes the formation of a colored product.

Materials:
  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear, flat-bottom tissue culture plates

  • Treated cell culture plates (from a parallel experiment to Protocol 1)

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Prepare Controls: Following incubation with Iotrizoic acid, prepare a "Maximum LDH Release" control by adding 10 µL of the kit's Lysis Buffer to several untreated wells. Incubate for 45 minutes.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new, empty 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).

Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity

This luminometric or fluorometric assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.

Materials:
  • Commercially available Caspase-Glo® 3/7 Assay (or similar)

  • 96-well opaque-walled tissue culture plates (for luminescence)

  • Treated cell culture plates

  • Microplate luminometer or fluorometer

Step-by-Step Methodology:
  • Plate Equilibration: After the treatment incubation period, remove the opaque-walled plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cells in medium. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: For all assays, subtract the average absorbance/luminescence value of the "medium-only" blank wells from all other readings.

  • Calculating Percentages:

    • Viability (MTT/XTT): % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Cytotoxicity (LDH): % Cytotoxicity = ((Absorbance_Sample - Absorbance_Untreated) / (Absorbance_MaxLDH - Absorbance_Untreated)) * 100

    • Apoptosis (Caspase): Results are often expressed as fold-change over the vehicle control. Fold Change = Luminescence_Sample / Luminescence_VehicleControl

  • Dose-Response Curves: Plot the calculated percentages against the logarithm of the Iotrizoic acid concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ (the concentration that causes a 50% reduction in viability) or EC₅₀ (the concentration that causes 50% of the maximal cytotoxic effect).

Interpreting Combined Results

G cluster_assays cluster_outcomes start Iotrizoic Acid Treatment viability Decreased Viability (MTT)? start->viability ldh Increased LDH Release? viability->ldh Yes antiprolif Primarily Anti-proliferative or Metabolic Effect viability->antiprolif No (or only at very high conc.) caspase Increased Caspase-3/7? ldh->caspase Yes necrotic Primarily Necrotic Cell Death ldh->necrotic No apoptotic Primarily Apoptotic Cell Death caspase->apoptotic No mixed Mixed Apoptotic/ Necrotic Profile caspase->mixed Yes

Caption: Decision tree for interpreting multi-parametric cytotoxicity results.

  • A decrease in viability (MTT) coupled with a large increase in LDH release suggests a necrotic mode of cell death.

  • A decrease in viability accompanied by a significant increase in caspase activity but low LDH release points towards apoptosis .

  • If all three indicators are positive, a mixed apoptotic and necrotic profile is likely.

  • If viability decreases without a significant increase in LDH or caspase activity, the effect may be primarily anti-proliferative or due to metabolic inhibition .

References

  • Patsnap Synapse. (2024, June 14). What is Amidotrizoic Acid used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amidotrizoic Acid?
  • American College of Radiology. (2023, May 1). ACR Manual on Contrast Media. Retrieved from [Link]

  • Thomsen, H. S., & Morcos, S. K. (2003). Contrast media and the kidney: European Society of Urogenital Radiology (ESUR) guidelines. The British Journal of Radiology, 76(908), 513-521.
  • Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2014). The Choice of the Iodinated Radiographic Contrast Media to Prevent Contrast-Induced Nephropathy. Advances in Nephrology, 2014, 893175.
  • Barrett, B. J., & Carlisle, E. J. (1993). Metaanalysis of the relative nephrotoxicity of high- and low-osmolality iodinated contrast media. Radiology, 188(1), 171-178.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. DOI: 10.5772/intechopen.71923.
  • Mehran, R., Dangas, G. D., & Weisbord, S. D. (2019). Contrast-Associated Acute Kidney Injury. New England Journal of Medicine, 380(22), 2146-2155.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

Sources

Application

Application Note: Iotrizoic Acid as a Radiocontrast Agent for High-Resolution In Vivo Micro-CT Imaging

Executive Summary & Mechanistic Rationale In preclinical drug development and disease modeling, non-invasive longitudinal imaging is critical. Micro-computed tomography (micro-CT) provides exceptional spatial resolution,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In preclinical drug development and disease modeling, non-invasive longitudinal imaging is critical. Micro-computed tomography (micro-CT) provides exceptional spatial resolution, but soft tissues lack inherent X-ray attenuation. To resolve this, iodinated radiocontrast agents are employed.

[1] is a water-soluble, iodine-containing pharmaceutical compound classified under the[2]. Structurally, it is a triiodobenzoic acid derivative (2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid). The mechanism of action relies on the photoelectric effect: the three iodine atoms per molecule possess a K-edge at 33.2 keV, which strongly absorbs X-ray photons in the diagnostic energy range, creating high-contrast radiopacity in the vasculature and highly perfused organs.

Because small-molecule [3], experimental design must tightly couple administration kinetics with image acquisition. This guide details the physicochemical profiling, pharmacokinetic pathways, and a self-validating in vivo protocol for utilizing Iotrizoic acid in murine models.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of Iotrizoic acid is essential for predicting its physiological behavior. Small-molecule contrast agents exhibit large volume distributions and fast renal clearance profiles, resulting in a narrow temporal window for imaging.

Table 1: Physicochemical and Pharmacokinetic Parameters
ParameterIotrizoic AcidStandard (e.g., Iohexol)In Vivo Implication
Chemical Classification Ionic MonomerNon-ionic MonomerIonic agents carry an osmotic load; requires post-scan hydration.
Molecular Weight 835.1 g/mol 821.1 g/mol Small size dictates rapid capillary extravasation and renal filtration.
Iodine Content ~45.6%~46.4%High attenuation; requires ~300-400 mg I/kg dose for optimal contrast.
Clearance Route RenalRenalIdeal for nephrological studies; unsuitable for prolonged blood-pool imaging.
Murine Plasma Half-life ~15–20 min~15–20 minNecessitates automated bolus injection and immediate dynamic scanning.

Pharmacokinetic Pathway

Following intravenous administration, Iotrizoic acid follows a predictable, multi-compartmental pharmacokinetic trajectory. It rapidly distributes from the intravascular space into the extracellular fluid, followed by near-complete renal clearance.

PK IV Intravenous Injection Blood Systemic Circulation IV->Blood Rapid Bolus Tissue Extravascular Distribution Blood->Tissue Capillary Leakage Kidney Renal Filtration Blood->Kidney t1/2 ~20 mins Urine Excretion (Urine) Kidney->Urine 100% Clearance

In vivo pharmacokinetic pathway of Iotrizoic acid following intravenous administration.

Self-Validating Experimental Protocol: Murine Micro-CT

To ensure data integrity, this protocol is designed as a self-validating system. Every critical step includes a built-in verification mechanism to prevent downstream data corruption.

Phase 1: System Calibration (Validation Step)
  • Action: Scan a standardized phantom containing known concentrations of iodine (0, 50, 100, and 200 mg I/mL) prior to animal placement.

  • Causality: Validates the linear relationship between Hounsfield Units (HU) and iodine concentration. If the R² value of the calibration curve drops below 0.99, the X-ray tube requires recalibration before proceeding, preventing quantitative errors.

Phase 2: Animal Preparation & Hemodynamic Control
  • Action: Induce anesthesia using 2-3% Isoflurane, maintaining at 1.5% during the scan. Place the animal on a heated imaging bed (37°C) equipped with respiratory and ECG monitoring.

  • Causality: Hypothermia causes peripheral vasoconstriction and alters cardiac output, which drastically skews the time-to-peak enhancement of the contrast agent. Maintaining normothermia ensures reproducible pharmacokinetics across the cohort.

Phase 3: Baseline Acquisition (Validation Step)
  • Action: Acquire a pre-contrast native micro-CT scan of the region of interest (ROI).

  • Causality: Bone and dense calcifications naturally attenuate X-rays similarly to iodine. A baseline scan allows for digital subtraction algorithms to isolate the Iotrizoic acid signal from skeletal structures, validating that the observed signal is purely vascular/tissue enhancement.

Phase 4: Contrast Preparation & Administration
  • Action: Warm the Iotrizoic acid solution to 37°C. Administer a dose of 300–400 mg I/kg via a lateral tail vein catheter using an automated syringe pump at a rate of 2.0 mL/min.

  • Causality: Iodinated contrast agents are inherently viscous. Warming the solution reduces viscosity, which minimizes sheer stress on the murine endothelium and prevents venous rupture. The automated pump ensures a tight, reproducible bolus, which is mandatory for capturing the arterial phase before capillary leakage occurs.

Phase 5: Dynamic Image Acquisition & Post-Care
  • Action: Trigger the micro-CT acquisition precisely at the end of the bolus injection. For renal clearance studies, acquire sequential scans at 5, 10, and 20 minutes post-injection. Following the procedure, administer 0.5 mL of sterile saline subcutaneously.

  • Causality: Triiodobenzoic acid derivatives can induce physiological complications, including[4]. Subcutaneous hydration forces diuresis, accelerating the clearance of the osmotic load and protecting the animal's renal function for longitudinal survival studies.

Experimental Workflow Diagram

Workflow Prep Animal Preparation Isoflurane & 37°C Control Base Baseline Scan Pre-contrast Calibration Prep->Base Admin Contrast Administration Warmed Iotrizoic Acid Bolus Base->Admin Scan Micro-CT Acquisition Dynamic or Gated Imaging Admin->Scan Recon Image Reconstruction Digital Subtraction & Analysis Scan->Recon

Step-by-step micro-CT experimental workflow for Iotrizoic acid contrast imaging.

Troubleshooting & Artifact Mitigation

  • Beam Hardening Artifacts: High concentrations of Iotrizoic acid in the vena cava or kidneys can absorb lower-energy X-ray photons disproportionately, causing dark streaks (beam hardening) in the reconstructed image. Solution: Utilize a 0.5 mm aluminum or copper filter at the X-ray source to pre-harden the beam, and apply iterative reconstruction algorithms.

  • Inconsistent Enhancement: If the target organ shows variable enhancement across subjects, check the injection site. Extravasation (leakage of the contrast agent into the tail tissue) is a common failure point. Validation: Always include the tail base in the field of view (FOV) during the initial scout scan to verify the bolus entered the systemic circulation.

References

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011." WHO.int. Available at:[Link]

  • CAS Common Chemistry. "2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid (Iotrizoic Acid)." American Chemical Society. Available at:[Link]

  • Haihua Xiao, et al. "Poly(iohexol) Nanoparticles As Contrast Agents for In Vivo X-ray Computed Tomography Imaging." National Institutes of Health (PMC). Available at:[Link]

  • Abduallah Khamis Al Saidi, et al. "Lead Oxide Nanoparticles as X-ray Contrast Agents for In Vitro and In Vivo Imaging." ResearchGate. Available at:[Link]

Sources

Method

Application Note: Iotrizoic Acid Dosage and Administration Protocols for Preclinical Micro-CT Imaging

Executive Summary Iotrizoic acid is a water-soluble, aromatic iodinated contrast agent utilized in preclinical X-ray and micro-computed tomography (micro-CT) to enhance soft-tissue contrast and delineate vascular archite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iotrizoic acid is a water-soluble, aromatic iodinated contrast agent utilized in preclinical X-ray and micro-computed tomography (micro-CT) to enhance soft-tissue contrast and delineate vascular architecture. Because micro-CT systems inherently lack the soft-tissue contrast capabilities of MRI, the introduction of high-atomic-weight elements (Iodine, Z=53) is required to exploit the photoelectric effect and generate measurable X-ray attenuation. This application note provides a comprehensive, self-validating methodology for the administration of iotrizoic acid in rodent models, ensuring optimal image quality while mitigating the challenges of rapid renal clearance.

Mechanistic Causality & Pharmacokinetics

Understanding the pharmacokinetics of small-molecule iodinated agents is critical for successful micro-CT imaging. Unlike macromolecular or liposomal contrast agents that exhibit prolonged blood-pool residence , small water-soluble molecules like iotrizoic acid undergo rapid renal excretion.

In murine models, the in vivo half-life of these agents is typically less than 10 minutes. Consequently, a simple bolus injection is inadequate for the 10- to 30-minute acquisition times required by high-resolution preclinical micro-CT scanners. To achieve a stable imaging window, researchers must employ a biphasic administration strategy : an initial bolus to achieve immediate arterial opacification, followed by a continuous infusion to maintain a steady-state blood pool concentration against the rate of renal clearance . Failure to maintain this equilibrium results in severe contrast washout and motion-like artifacts during 3D tomographic reconstruction .

Pharmacokinetic Workflow Visualization

G A IV Bolus (Iotrizoic Acid) C Systemic Blood Pool (High Attenuation) A->C Initial Opacification B Continuous Infusion (Steady State) B->C Maintains Concentration D Micro-CT Acquisition (Gated Imaging) C->D Arterial/Venous Phase E Renal Clearance (Rapid Excretion) C->E t½ < 10 min D->E Post-Scan

Fig 1: Pharmacokinetic workflow of Iotrizoic acid during preclinical micro-CT imaging.

Quantitative Dosing Parameters

To overcome the low contrast sensitivity of micro-CT, high concentrations of iodine must be administered. The following table summarizes the optimized biphasic dosing parameters for iotrizoic acid (formulated at 300 mg I/mL).

ParameterMouse (C57BL/6, ~25g)Rat (Sprague-Dawley, ~250g)Mechanistic Rationale
Iodine Concentration 300 mg I/mL300 mg I/mLRequired to overcome low micro-CT sensitivity and maximize photoelectric effect.
Initial Bolus Volume 100 - 150 µL1.0 - 1.5 mLAchieves immediate arterial opacification (>500 HU) prior to scanning.
Continuous Infusion Rate 1.0 - 1.5 mL/hr5.0 - 6.0 mL/hrCounteracts rapid renal clearance to maintain steady-state blood pool contrast.
Total Dose Limit ~ 1.5 - 2.0 g I/kg~ 1.5 - 2.0 g I/kgEstablishes the upper safety threshold to prevent acute contrast-induced nephropathy.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure experimental integrity and prevent wasted scanner time.

Step 1: Preparation of the Iotrizoic Acid Solution
  • Warm the iotrizoic acid solution (300 mg I/mL) to 37°C using a water bath. Causality: High-concentration iodinated agents are highly viscous at room temperature. Warming reduces viscosity, preventing excessive shear stress on the rodent vasculature and ensuring smooth mechanical infusion.

  • Draw the required volume into a sterile syringe and attach a micro-bore extension tube ending in a 27G (mouse) or 24G (rat) tail vein catheter.

  • Validation Check: Prime the line completely. Visually inspect the entire length of the tubing to ensure zero micro-bubbles are present, which could cause fatal pulmonary embolisms.

Step 2: Animal Preparation and Catheterization
  • Induce anesthesia using 2-3% Isoflurane in an induction chamber, then maintain at 1.5-2% via a nose cone on the scanner bed.

  • Secure the animal and dilate the lateral tail vein using a warm compress (40°C) for 2 minutes.

  • Insert the catheter into the lateral tail vein and secure it with surgical tape.

  • Validation Check: Flush the catheter with 20 µL of heparinized saline. If the vein blanches or subcutaneous swelling occurs, the vein has ruptured (extravasation). Remove and attempt on the contralateral vein. A smooth flush validates proper intravenous placement.

Step 3: Biphasic Intravenous Administration
  • Connect the primed iotrizoic acid syringe to a programmable syringe pump.

  • Administer the Initial Bolus (e.g., 150 µL for a mouse) at a rate of 50 µL/sec.

  • Immediately transition the syringe pump to the Continuous Infusion mode (e.g., 1.5 mL/hr).

  • Validation Check (Scout Scan): Wait 60 seconds, then perform a rapid, low-dose fluoroscopic scout scan over the thoracic cavity. Measure the Hounsfield Units (HU) in the descending aorta. Proceed to 3D acquisition only if the luminal attenuation exceeds 500 HU.

Step 4: Micro-CT Image Acquisition
  • Initiate the high-resolution 3D micro-CT acquisition (typical parameters: 50-80 kVp, 0.5 mA, 50-100 µm isotropic voxel size).

  • If imaging the thorax, utilize prospective respiratory and cardiac gating to eliminate motion artifacts.

  • Upon scan completion, immediately halt the continuous infusion to prevent contrast overload.

  • Validation Check (Clearance): Review the final reconstructed slices. The renal pelvis and bladder should exhibit extreme hyperattenuation (>1000 HU). This validates that the iotrizoic acid is actively clearing via the expected renal pathway, confirming normal physiological function during the scan.

References

  • Ashton JR, Clark DP, Moding EJ, et al. "In vivo small animal micro-CT using nanoparticle contrast agents." Frontiers in Pharmacology, 2015. URL:[Link]

  • Hayasaka N, Nagai N, Kawao N, et al. "In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke." PLOS One, 2012. URL:[Link]

  • Mukundan S, Ghaghada KB, Badea CT, et al. "A liposomal nanoscale contrast agent for preclinical CT in mice." AJR American Journal of Roentgenology, 2006. URL:[Link]

Application

Application Note: Iotrizoic Acid as an Iodinated Radiocontrast Agent for High-Resolution Micro-CT Biliary and Vascular Imaging in Murine Models

Target Audience: Researchers, preclinical imaging scientists, and drug development professionals. Mechanistic Rationale: X-Ray Attenuation & Pharmacokinetics Soft tissues possess inherently low X-ray attenuation, making...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical imaging scientists, and drug development professionals.

Mechanistic Rationale: X-Ray Attenuation & Pharmacokinetics

Soft tissues possess inherently low X-ray attenuation, making exogenous contrast agents mandatory for micro-computed tomography (micro-CT) imaging[2.2]. Iotrizoic acid is a highly water-soluble, acylated amino acid derivative of 2,4,6-triiodo-benzoic acid[1.1, 1.2]. The core mechanistic advantage of this molecule lies in its high atomic number (Iodine, Z=53). Iodine possesses a k-edge of 33.2 keV; when micro-CT scanners are operated at 50–70 kVp, the emitted X-ray spectrum perfectly overlaps with this k-edge, maximizing the photoelectric effect and generating profound image contrast[2.2].

Biologically, iotrizoic acid functions as a choleretic agent and is actively transported by hepatic organic anion transporting polypeptides (OATPs) into the biliary tree, making it historically valuable for cholecystography[1.1]. Because low-molecular-weight iodinated monomers are rapidly cleared via both renal and biliary pathways, capturing high-resolution vascular images (which require extended scan times) necessitates a continuous infusion strategy to maintain steady-state blood pool concentrations[2.1].

Physicochemical Properties

PropertyValueClinical / Preclinical Relevance
Chemical Name 2,4,6-Triiodo-3-(...acetamido)benzoic acidConfers high solubility and low toxicity[1.2]
Molecular Formula C18H24I3NO8Contains 3 iodine atoms per molecule for high attenuation[1.2]
Molecular Weight 763.1 g/mol Small molecule; rapidly diffuses into extracellular space[1.2]
Primary Target Hepatic / Biliary Tract & VasculatureActively secreted into bile; ideal for liver imaging[1.1]
Clearance Route Renal (Glomerular) & BiliaryRequires continuous infusion for prolonged vascular scans[2.1]

Pharmacokinetic Pathway

Pathway A Intravenous Injection (Iotrizoic Acid) B Systemic Blood Pool (Vascular Contrast) A->B Bolus/Infusion C Hepatic Sinusoids & OATP Transporters B->C Hepatic Uptake E Renal Clearance (Glomerular Filtration) B->E Renal Pathway F Micro-CT Detector (Photoelectric Absorption) B->F X-ray Attenuation D Biliary Excretion (Cholecystography) C->D Biliary Secretion D->F Biliary Contrast

Pharmacokinetic distribution and X-ray attenuation pathway of Iotrizoic Acid in murine models.

Self-Validating Experimental Protocol: In Vivo Micro-CT Imaging

Expertise & Experience Note: A critical failure point in small-animal micro-CT is contrast extravasation or rapid renal clearance before the scan completes. This protocol integrates a continuous infusion loop and a saline-flush validation step to guarantee data integrity and reproducible attenuation.

Step 1: Animal Preparation & Anesthesia

  • Action : Induce anesthesia in C57BL/6 mice using 3% Isoflurane, maintaining at 1.5–2% during the procedure.

  • Causality : Isoflurane is strictly preferred over injectable anesthetics (e.g., ketamine/xylazine) because it preserves normal cardiovascular hemodynamics and cardiac output, ensuring uniform contrast distribution throughout the hepatic and systemic vasculature[2.5].

Step 2: Venous Access & Quality Control (Self-Validation)

  • Action : Insert a 27-gauge catheter into the lateral tail vein.

  • Self-Validation : Before attaching the contrast syringe, inject a 50 µL bolus of sterile saline. The absence of resistance and subcutaneous blanching validates absolute intravenous patency. If swelling occurs, the vein is compromised; abort and use the contralateral vein. Injecting hyperosmolar iotrizoic acid into subcutaneous tissue will cause localized necrosis and completely ruin the quantitative attenuation data.

Step 3: Contrast Administration Strategy

  • Action : Administer an initial bolus of iotrizoic acid (equivalent to 300 mg I/mL) at 5 mL/hr for 5 minutes to rapidly spike the blood pool Hounsfield Units (HU)[2.1]. Immediately transition to a continuous maintenance infusion of 1 mL/hr for the duration of the scan.

  • Causality : The continuous maintenance infusion perfectly counterbalances the rapid glomerular filtration and biliary secretion of the monomeric acid, locking the vascular attenuation at a steady state (>800 HU) required for 10–20 minute high-resolution acquisitions[2.1, 2.5].

Step 4: Gated Micro-CT Acquisition

  • Action : Secure the mouse in the micro-CT bed. Attach respiratory and ECG monitoring leads. Set X-ray tube parameters to 50 kVp and 0.5 mA. Enable prospective respiratory gating.

  • Causality : Operating at 50 kVp provides the optimal energy spectrum to exploit iodine's 33.2 keV k-edge, maximizing the contrast-to-noise ratio[2.1]. The liver and biliary tree are highly susceptible to diaphragmatic motion; respiratory gating triggers X-ray pulses only during the end-expiratory rest phase, eliminating motion blur[2.5].

Step 5: 3D Reconstruction

  • Action : Reconstruct the raw projection data using a Feldkamp-based filtered back-projection algorithm into an isotropic voxel size of 48–50 µm[2.1].

Quantitative Benchmarks

The following table summarizes the expected quantitative attenuation values (in Hounsfield Units) when utilizing the continuous infusion protocol described above.

Tissue / RegionBaseline Attenuation (Unenhanced)Peak Attenuation (Continuous Infusion)Time to Peak
Aorta / Blood Pool ~40 - 60 HU800 - 900 HU5 min (Post-Bolus)
Hepatic Parenchyma ~50 - 70 HU150 - 250 HU10 - 15 min
Biliary Tract ~10 - 20 HU> 400 HU15 - 20 min
Renal Cortex ~30 - 50 HU300 - 450 HU5 - 10 min

Experimental Workflow

Workflow S1 Animal Prep & Anesthesia S2 Tail Vein Cannulation S1->S2 S3 QC: Saline Flush (Self-Validation) S2->S3 S4 Contrast Infusion (Steady-State) S3->S4 Patency Confirmed S5 Gated Micro-CT Acquisition S4->S5 HU > 800 S6 3D Isotropic Reconstruction S5->S6

Step-by-step in vivo micro-CT imaging workflow with self-validating quality control checkpoints.

References

  • Inxight Drugs: Iotrizoic Acid National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Global Substance Registration System (GSRS): IOTRIZOIC ACID National Institutes of Health (NIH) URL:[Link]

  • In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke PLOS One URL:[Link]

  • In vivo small animal micro-CT using nanoparticle contrast agents Frontiers in Physiology (via NIH PMC) URL:[Link]

  • A Liposomal Nanoscale Contrast Agent for Preclinical CT in Mice American Journal of Roentgenology (AJR) URL:[Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Iotrizoic Acid

Introduction and Clinical Significance Iotrizoic acid is a highly substituted, tri-iodinated acylated amino acid derivative utilized as an iodinated contrast medium (ICM) in diagnostic imaging[1]. Because ICMs are admini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Significance

Iotrizoic acid is a highly substituted, tri-iodinated acylated amino acid derivative utilized as an iodinated contrast medium (ICM) in diagnostic imaging[1]. Because ICMs are administered in exceptionally high doses (often exceeding 100 g per patient) and are excreted largely unmetabolized, they have become ubiquitous and recalcitrant micro-pollutants in environmental matrices[2][3].

For drug development professionals and environmental scientists, the precise quantification of iotrizoic acid in complex matrices (such as human plasma, urine, or wastewater) is critical. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection, optimized for the structural nuances of iotrizoic acid.

Scientific Rationale & Methodological Causality

As a Senior Application Scientist, it is imperative to design a protocol where every parameter serves a mechanistic purpose. The following choices form the foundation of this self-validating system:

  • Stationary Phase Selection (C18 / ODS): Iotrizoic acid possesses a bulky, hydrophobic tri-iodinated benzene ring alongside polar carboxylic and amide side chains. A high-density C18 column provides the necessary hydrophobic surface area to retain the aromatic core[4].

  • Mobile Phase Chemistry (Ionization Suppression): Iotrizoic acid contains a carboxylic acid moiety. If analyzed at a neutral pH, this group ionizes, leading to poor retention and severe peak tailing. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.6), the carboxylate is fully protonated (neutralized), forcing the molecule into its lipophilic state and maximizing interaction with the stationary phase[2].

  • Column Temperature (50°C): Iodinated contrast agents are structurally bulky, which can lead to slow mass transfer kinetics and broad peaks. Elevating the column temperature to 50°C decreases mobile phase viscosity and enhances the diffusion rate of the analyte into the stationary phase pores, yielding sharper peaks[2].

  • Detection Wavelength (242 nm): While standard aromatic compounds are often detected at 254 nm[5], the specific conjugation of the tri-iodinated benzene ring in iotrizoic acid exhibits an absorption maximum closer to 242 nm. Selecting 242 nm maximizes the signal-to-noise (S/N) ratio, pushing the limits of detection (LOD) lower[2][3].

G A Iotrizoic Acid (Tri-iodinated aromatic) B Acidic Mobile Phase (0.1% Formic Acid, pH ~2.6) A->B Dissolved in C Stationary Phase (C18 / ODS Column) A->C Interacts with D Ionization Suppression (Neutralizes Carboxylates) B->D Induces E Hydrophobic Interaction (Iodine & Aromatic Ring) C->E Facilitates D->E Enhances F Optimal Peak Shape & High Resolution E->F Results in

Caption: Mechanistic rationale for the interaction between Iotrizoic acid, mobile phase, and stationary phase.

Materials and Reagents

  • Analyte: Iotrizoic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Modifiers: MS-grade Formic Acid (FA).

  • Water: Ultrapure water (18.2 M Ω⋅ cm).

  • Extraction: Oasis HLB (Hydrophilic-Lipophilic Balance) SPE Cartridges (200 mg, 3 cc).

Chromatographic Conditions

ParameterSpecification / Setting
Analytical Column Phenomenex Synergi Polar-RP or equivalent C18 (150 mm × 4.6 mm, 4 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 50°C
Injection Volume 20 µL
Detection (UV) λ = 242 nm
Run Time 20 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
10.0 50 50 Linear
15.0 50 50 Hold
15.1 95 5 Linear

| 20.0 | 95 | 5 | Re-equilibration |

Experimental Protocols

Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of iotrizoic acid reference standard and dissolve in 10.0 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Working Standards: Dilute the stock solution serially with Mobile Phase A to create a calibration curve spanning 0.1 µg/mL to 50.0 µg/mL.

Sample Preparation (Solid Phase Extraction for Complex Matrices)

Direct injection of plasma or wastewater can irreversibly foul the C18 column due to protein precipitation or humic acid binding. Solid Phase Extraction (SPE) is mandatory to isolate the analyte.

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of Ultrapure Water through the HLB cartridge.

  • Loading: Load 2.0 mL of the biological/environmental sample (pre-centrifuged at 10,000 x g for 10 mins) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash interferences with 3 mL of 5% Methanol in Water. Discard the wash fraction.

  • Elution: Elute iotrizoic acid using 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A. Vortex for 30 seconds prior to HPLC injection.

HPLC Execution
  • Purge the HPLC pumps with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 15 column volumes until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to confirm the absence of ghost peaks.

  • Inject the calibration standards, followed by the prepared samples.

G A Sample Collection (Plasma/Urine/Water) B Solid Phase Extraction (SPE) Conditioning & Elution A->B C Reconstitution in Mobile Phase B->C D HPLC Injection (C18 Column, 50°C) C->D E UV Detection (λ = 242 nm) D->E F Data Analysis & Quantification E->F

Caption: Workflow for the extraction and HPLC-UV analysis of Iotrizoic acid from complex matrices.

System Suitability & Validation Parameters

To ensure the protocol operates as a self-validating system, system suitability must be verified prior to sample analysis. The method demonstrates excellent linearity and precision, characteristic of optimized RP-HPLC for iodinated aromatics[5].

Validation ParameterAcceptance CriteriaTypical Result for Iotrizoic Acid
Retention Time ( Rt​ ) Consistent within ± 0.1 min~8.4 min
Resolution ( Rs​ ) >2.0 (from adjacent peaks)2.9
Tailing Factor ( Tf​ ) ≤1.5 1.15
Theoretical Plates ( N ) >5000 9,200
Linearity ( R2 ) ≥0.995 0.9992 (0.1 - 50 µg/mL)
Limit of Detection (LOD) S/N 30.02 µg/mL
Limit of Quantification (LOQ) S/N 100.06 µg/mL
Precision (% RSD) ≤2.0% (n=6 injections)0.8%

Sources

Application

Mass spectrometry techniques for Iotrizoic acid identification

Application Note: High-Resolution and Tandem Mass Spectrometry Strategies for Iotrizoic Acid Profiling Chemical Profiling and Analytical Challenges Iotrizoic acid (C₁₈H₂₄I₃NO₈, Exact Mass: 762.86 Da) is a highly polar, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution and Tandem Mass Spectrometry Strategies for Iotrizoic Acid Profiling

Chemical Profiling and Analytical Challenges

Iotrizoic acid (C₁₈H₂₄I₃NO₈, Exact Mass: 762.86 Da) is a highly polar, monomeric iodinated X-ray contrast medium (ICM). Structurally, it consists of a triiodinated aromatic core conjugated to a hydrophilic poly(ethylene glycol)-like side chain. In clinical settings, ICMs are administered intravenously in massive doses and excreted unmetabolized, where they can occasionally perturb thyroid iodide uptake or induce acute kidney injury[1].

Because of their extreme hydrophilicity and resistance to human metabolism, iotrizoic acid and related ICMs persist as recalcitrant emerging contaminants in the urban water cycle[2]. Differentiating the intact parent compound from its deiodinated biotransformation products in complex biological or environmental matrices requires highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Mass Spectrometry Fundamentals & Causality

The structural elucidation and quantitation of iotrizoic acid rely heavily on understanding its gas-phase thermodynamic behavior during Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

  • Ionization Strategy (The Causality of Positive Mode): While the carboxylic acid moiety theoretically favors negative mode ESI ([M-H]⁻), the extensive ether oxygens in the PEG-like side chain strongly coordinate with protons. Consequently, positive ion mode ([M+H]⁺) utilizing acidic mobile phase modifiers (e.g., 0.1% Formic Acid) yields a highly stable and abundant precursor ion at m/z 763.9.

  • The Iodine Mass Defect: Iodine-127 is monoisotopic but possesses a unique negative mass defect (exact mass: 126.9045 Da). The presence of three iodine atoms shifts the exact mass of the protonated precursor to m/z 763.87. Quadrupole isolation windows must be meticulously calibrated to this exact mass to prevent isotopic truncation and loss of sensitivity.

  • Fragmentation Pathways: Under CID, fragmentation is dictated by bond dissociation energies. The carbon-iodine (C-I) bond is the most labile (~238 kJ/mol), making the neutral loss of an iodine radical (-126.9 Da) or hydrogen iodide (-127.9 Da) the predominant and most reliable transitions for quantitation[3]. Secondary cleavage occurs at the amide bond, resulting in the loss of the PEGylated acyl chain.

Fragmentation M Precursor Ion [M+H]+ m/z 763.9 F1 Fragment 1 [M+H-I]+ m/z 636.9 M->F1 -I (126.9 Da) F2 Fragment 2 [M+H-HI]+ m/z 635.9 M->F2 -HI (127.9 Da) F3 Fragment 3 [M+H-Acyl]+ m/z 514.7 M->F3 -C11H21O6 F4 Fragment 4 [M+H-2I]+ m/z 510.0 F1->F4 -I (126.9 Da)

Fig 1. Primary CID fragmentation pathways of protonated Iotrizoic acid during tandem MS.

Self-Validating Experimental Protocol

Direct infusion of biological fluids (e.g., plasma, spent hemodialysates) or wastewater into an ESI source is fundamentally flawed. Nonvolatile salts and endogenous phospholipids aggressively compete for charge on the ESI droplets, leading to severe ion suppression[4].

To establish a self-validating system , this protocol employs Solid-Phase Extraction (SPE) coupled with a mandatory pre-extraction internal standard spike. The system self-validates by requiring the calculated recovery of the surrogate standard to fall strictly within an 85%–115% acceptance window; any deviation automatically flags the sample for matrix effects, precluding the reporting of false negatives.

Step-by-Step Methodology:
  • Sample Aliquoting & Spiking: Aliquot 1.0 mL of the matrix (plasma or wastewater). Spike with 10 µL of Iopamidol-d5 (100 ng/mL) as the isotopically labeled internal standard (IS).

  • SPE Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (60 mg/3 mL) with 3 mL of Methanol, followed by 3 mL of LC-MS grade water. Causality: The HLB sorbent's dual nature effectively captures both the hydrophobic triiodinated ring and the hydrophilic PEG chain.

  • Loading & Washing: Load the spiked sample at a flow rate of 1 mL/min. Wash with 5 mL of 5% Methanol in water to elute salts and polar interferences.

  • Elution & Reconstitution: Elute the analytes with 3 mL of 100% Methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

  • LC-MS/MS Acquisition: Inject 5 µL onto a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Causality: Standard C18 phases can undergo hydrophobic collapse in highly aqueous conditions; polar-embedded phases maintain hydration, ensuring reproducible retention of the highly polar iotrizoic acid.

Workflow A Sample Matrix (Spiked with IS) B SPE Clean-up (HLB Cartridge) A->B Desalting C Chromatographic Separation (C18) B->C Elution D ESI-MS/MS (Positive Mode) C->D Ionization E Data Analysis (MRM Quantitation) D->E Detection

Fig 2. End-to-end self-validating LC-MS/MS workflow for Iotrizoic acid extraction and analysis.

Quantitative Data & Instrument Parameters

Table 1: Optimized MRM Transitions for Iotrizoic Acid

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Assignment
Iotrizoic Acid 763.9 636.9 50 25 [M+H - I]⁺ (Quantifier)
Iotrizoic Acid 763.9 514.7 50 35 [M+H - Acyl]⁺ (Qualifier)
Iotrizoic Acid 763.9 635.9 50 25 [M+H - HI]⁺ (Qualifier)

| Iopamidol-d5 (IS) | 783.9 | 656.9 | 50 | 25 | [M+H - I]⁺ (IS Quantifier) |

Table 2: LC Gradient Elution Profile (Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
1.0 0.4 95 5
6.0 0.4 40 60
7.5 0.4 5 95
9.0 0.4 5 95
9.1 0.4 95 5

| 12.0| 0.4 | 95 | 5 |

References

  • Seitz, W., et al. "Occurrence of Iodinated X-ray Contrast Media and Their Biotransformation Products in the Urban Water Cycle." Environmental Science & Technology, ACS Publications. [Link]

  • Buszewski, B., et al. "Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. [Link]

  • Ferey, L., et al. "Proteomic Analysis of Iodinated Contrast Agent-Induced Perturbation of Thyroid Iodide Uptake." International Journal of Molecular Sciences, MDPI. [Link]

  • Nishi, K., et al. "A convenient online desalination tube coupled with mass spectrometry for the direct detection of iodinated contrast media in untreated human spent hemodialysates." PLOS One. [Link]

Sources

Method

Application Note: High-Yield Radioiodination of Iotrizoic Acid Derivatives via Cu(I)-Catalyzed Isotopic Exchange

Executive Summary Iotrizoic acid (2,4,6-triiodo-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamido]benzoic acid) is a highly water-soluble, triiodinated benzene derivative traditionally utilized as an X-ray contrast age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iotrizoic acid (2,4,6-triiodo-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamido]benzoic acid) is a highly water-soluble, triiodinated benzene derivative traditionally utilized as an X-ray contrast agent[1]. By replacing its stable 127 I atoms with radioactive iodine isotopes ( 123 I, 124 I, 125 I, or 131 I), researchers can transform this scaffold into a potent, multi-modal radiotracer for SPECT, PET, and targeted radiotherapy.

This application note details a robust, field-proven protocol for the radioiodination of iotrizoic acid derivatives. Because the carbon-iodine (C-I) bonds on the deactivated aromatic ring are highly inert, standard electrophilic radioiodination is ineffective. Instead, this protocol employs a Cu(I)-catalyzed nucleophilic isotopic exchange —the gold standard methodology for labeling unactivated aryl iodides[2].

Mechanistic Causality: Overcoming C-I Bond Inertness

To achieve high specific activity without altering the chemical structure of the drug payload, isotopic exchange ( 127 I I) is required. However, the electron-rich nature of the triiodinated benzene ring creates a massive activation energy barrier for spontaneous nucleophilic substitution.

The Role of the Cu(I) Catalyst: The addition of a Cu(I) catalyst fundamentally alters the reaction pathway. The Cu(I) species undergoes oxidative addition directly into the stable C-I bond, forming a transient aryl-Cu(III)-iodide intermediate. Subsequent ligand exchange with the radioactive halide ( I ) in the aqueous medium, followed by reductive elimination, yields the radioiodinated product while regenerating the Cu(I) catalyst[3]. Notably, the presence of three equivalent iodine atoms on the iotrizoic acid scaffold statistically triples the probability of a successful exchange event per molecule, driving exceptionally high radiochemical yields.

Mechanism Precursor Iotrizoic Acid (Stable 127-I) OxAdd Oxidative Addition [Ar-Cu(III)-I] Complex Precursor->OxAdd Cu_I Active Cu(I) Catalyst (Generated in situ) Cu_I->OxAdd Catalyst Entry Exchange Isotopic Exchange with Na[*I] OxAdd->Exchange RedElim Reductive Elimination (C-I Bond Formation) Exchange->RedElim RedElim->Cu_I Catalyst Regeneration Product Radiolabeled Iotrizoic Acid (Radioactive *I) RedElim->Product

Fig 1. Cu(I)-catalyzed nucleophilic isotopic exchange mechanism for iotrizoic acid.

Experimental Methodology: The Cu(I)-Assisted Protocol

Reagent Preparation & Catalyst Generation

Causality: Cu(I) is highly unstable and rapidly oxidizes to catalytically inactive Cu(II) in the presence of atmospheric oxygen. To maintain a steady-state concentration of the active catalyst, Cu(I) must be generated in situ[3].

  • Prepare a Catalyst Buffer : Dissolve 5 mg of Copper(II) sulfate pentahydrate (CuSO 4​⋅5H2​O ) and 10 mg of a reducing agent (e.g., Tin(II) sulfate or L-ascorbic acid) in 1 mL of 0.1 M citric acid buffer (pH 3.5).

  • Vortex for 1 minute until the solution turns pale/colorless, indicating the successful reduction of Cu(II) to Cu(I).

Isotopic Exchange Reaction

Causality: Isotopic exchange is a dynamic equilibrium. Using a sealed micro-vial minimizes headspace, preventing the volatilization of radioiodine (which can oxidize to volatile I 2​ ), ensuring maximum contact between the precursor and the aqueous radioiodide[4].

  • In a 1.5 mL crimp-sealed borosilicate V-vial, add 100 µg of the iotrizoic acid derivative dissolved in 50 µL of ethanol.

  • Add 50 µL of the freshly prepared Catalyst Buffer .

  • Carefully transfer the desired activity of carrier-free Sodium Radioiodide (Na[ I]) in dilute NaOH (typically 37–370 MBq / 1–10 mCi) into the reaction vial.

  • Seal the vial and heat in a thermoblock at 110–130 °C for 45–60 minutes . The high thermal energy provides the thermodynamic drive necessary for the Cu(I) oxidative addition.

  • Quench the reaction by cooling the vial in an ice bath for 2 minutes, followed by the addition of 100 µL of HPLC mobile phase to halt the exchange.

Downstream Processing & Formulation

Causality: While isotopic exchange yields a chemically identical product, unreacted free radioiodide ( I ) and oxidized iodine species must be removed to prevent off-target thyroid accumulation in vivo.

  • HPLC Purification: Inject the quenched crude mixture onto a Semi-Preparative RP-HPLC system (C18 column). Elute using a gradient of Water/Acetonitrile (0.1% TFA). Collect the radioactive peak corresponding to the UV trace of the cold iotrizoic acid standard.

  • SPE Desalting: Dilute the collected HPLC fraction with 10 mL of deionized water and load onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL of water to remove toxic TFA and acetonitrile.

  • Elution & Formulation: Elute the purified radiotracer with 0.5 mL of absolute ethanol, then dilute with 4.5 mL of sterile 0.9% NaCl (saline) to achieve a <10% ethanol formulation safe for intravenous injection.

Quantitative Data & Isotope Selection

The versatility of this protocol allows for the incorporation of various iodine isotopes depending on the intended preclinical or clinical application.

IsotopePhysical Half-LifePrimary Decay ModeImaging Modality / ApplicationTypical RCY (%)
123 I 13.2 hours γ (159 keV)SPECT Imaging85 - 95%
124 I 4.18 days β+ (Positron)PET Imaging / Pharmacokinetics70 - 85%
125 I 59.4 daysAuger electrons / γ In vitro assays / Auger Therapy> 90%
131 I 8.02 days β− / γ Targeted Radiotherapy80 - 90%

Table 1: Physical properties and typical Radiochemical Yields (RCY) for iodine isotopes utilizing the Cu(I)-catalyzed exchange protocol.

Quality Control: A Self-Validating Framework

A rigorous Quality Control (QC) workflow acts as a self-validating system, ensuring the integrity of the radiotracer before in vivo deployment.

  • Radiochemical Purity (RCP): Validated via analytical Radio-HPLC. The radioactive peak must perfectly co-elute with the UV peak of the non-radioactive iotrizoic acid reference standard (Acceptance criteria: >95% RCP).

  • Free Radioiodine: Validated via Radio-TLC (Silica gel; Mobile phase: Ethyl acetate/Acetic acid 95:5). Free I migrates to the solvent front ( Rf​≈0.9 ), while the intact tracer remains near the origin ( Rf​≈0.1 ). (Acceptance criteria: <5% free iodine).

Workflow Crude Crude Reaction Mixture HPLC Semi-Prep RP-HPLC (Isolate Ar-*I) Crude->HPLC Purify SPE SPE C18 Cartridge (Desalting) HPLC->SPE Remove TFA/MeCN Formulation Formulation (0.9% NaCl) SPE->Formulation Elute & Dilute QC Quality Control (Radio-TLC/HPLC) Formulation->QC Validate

Fig 2. Downstream processing and self-validating quality control workflow.

References

  • Mertens J, et al. "New high yield Cu(I) assisted 123I radioiodination of 15(p-I-phenyl)-9-methyl pentadecanoic acid, a potential myocardial tracer." Eur J Nucl Med. 1987.2

  • "Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging." PMC - NIH. 1

  • "Synthesis Principle and Practice with Radioactive Iodines and Astatine: Advances Made So Far." The Journal of Organic Chemistry - ACS Publications. 3

  • "Remote loading of liposomes with a 124I-radioiodinated compound and their in vivo evaluation by PET/CT in a murine tumor model." Theranostics. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iotrizoic Acid Synthesis and Purification

Welcome to the comprehensive technical support center for the synthesis and purification of Iotrizoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support center for the synthesis and purification of Iotrizoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during the synthesis and purification of this important radiographic contrast agent.

Troubleshooting Guide: Synthesis and Purification Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Synthesis-Related Problems

Question 1: I am observing a low yield of my crude iotrizoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in iotrizoic acid synthesis are a common issue and can stem from several factors throughout the multi-step process. The primary contributors are typically incomplete reactions and loss of product during work-up.

Potential Causes:

  • Incomplete Iodination: The electrophilic iodination of the aromatic ring is a critical step. Insufficient iodinating agent, suboptimal pH, or inadequate reaction time can lead to the formation of mono- and di-iodinated species instead of the desired tri-iodinated product.

  • Incomplete Acetylation: The subsequent acetylation of the amino groups is also crucial. If this reaction does not go to completion, it results in the formation of mono-acetylated impurities, primarily 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, which reduces the overall yield of the final product.

  • Degradation of Intermediates: The 3,5-diamino-2,4,6-triiodobenzoic acid intermediate can be unstable and prone to degradation if not handled properly or stored for extended periods, leading to yield loss.

  • Product Loss During Work-up: Significant amounts of product can be lost during filtration, washing, and transfer steps. Using excessive solvent for washing or inefficient filtration techniques can be major contributors.

Troubleshooting Strategies:

  • Optimize Iodination Conditions:

    • Reagent Stoichiometry: Ensure a sufficient excess of the iodinating agent is used to drive the reaction to completion.

    • pH Control: The pH of the reaction medium is critical for the iodination reaction. Monitor and adjust the pH as necessary to maintain optimal conditions for electrophilic substitution.

    • Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure the complete conversion of the starting material to the tri-iodinated intermediate.

  • Ensure Complete Acetylation:

    • Acetylating Agent: Use a sufficient excess of the acetylating agent (e.g., acetic anhydride).

    • Temperature and Time: Optimize the reaction temperature and time to ensure complete acetylation. Monitor the reaction by HPLC to confirm the disappearance of the diamino intermediate.

  • Handle Intermediates with Care: Minimize the storage time of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate. It is best to proceed to the acetylation step as soon as possible after its synthesis and isolation.

  • Minimize Work-up Losses:

    • Filtration: Ensure efficient filtration by using the appropriate filter medium and technique.

    • Washing: Wash the product cake with a minimal amount of cold solvent to reduce the loss of product due to dissolution.

Question 2: My final product is contaminated with a significant amount of 5-acetamido-3-amino-2,4,6-triiodobenzoic acid. How can I prevent its formation and remove it?

Answer:

The presence of 5-acetamido-3-amino-2,4,6-triiodobenzoic acid (often referred to as a related compound A in the context of similar molecules like diatrizoic acid) is a classic impurity issue in the synthesis of iotrizoic acid.[1][2] Its formation is directly linked to the acetylation step.

Causes of Formation:

  • Incomplete Acetylation: This is the most common cause. Insufficient acetylating agent, inadequate reaction time, or suboptimal temperature can lead to the mono-acetylation of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate.

  • Hydrolysis: The acetamido groups of iotrizoic acid can be susceptible to hydrolysis under certain conditions, particularly during work-up or purification steps involving acidic or basic conditions.[1] This can cleave one of the acetamido groups, leading to the formation of the amino impurity.

Prevention and Removal Strategies:

  • Optimize the Acetylation Reaction:

    • Reagent Ratio: Carefully control the stoichiometry of the acetylating agent to ensure a sufficient excess is present to fully acetylate both amino groups.

    • Reaction Conditions: Empirically determine the optimal temperature and reaction time for the acetylation step. Monitoring the reaction progress by HPLC is highly recommended to ensure completion.

  • Controlled Work-up and Purification:

    • pH Neutralization: During work-up, carefully neutralize the reaction mixture to avoid prolonged exposure to harsh acidic or basic conditions that could promote hydrolysis.

    • Recrystallization: This is the most effective method for removing this impurity. The difference in polarity and solubility between iotrizoic acid and the mono-acetylated impurity allows for their separation through a carefully selected solvent system. A common approach is to use an ethanol/water mixture.

Purification-Related Problems

Question 3: I am having trouble with the recrystallization of my crude iotrizoic acid. The product is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors.

Potential Causes:

  • High Impurity Level: A high concentration of impurities can disrupt the crystal lattice formation, leading to oiling out.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of iotrizoic acid. The solubility of the compound might be too high, or the solvent may not promote crystal nucleation and growth effectively.

  • Cooling Rate is Too Fast: Rapid cooling of a supersaturated solution can lead to the separation of the compound as an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.

Troubleshooting Strategies:

  • Address Impurity Levels:

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step before recrystallization, such as a wash with a suitable solvent or treatment with activated carbon to remove colored impurities.

  • Optimize the Solvent System:

    • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For iotrizoic acid, mixtures of ethanol and water are often effective.

    • Solvent Ratio: If using a mixed solvent system, the ratio is critical. You may need to experiment with different ratios to find the optimal conditions for crystallization.

  • Control the Cooling Process:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling rate.

    • Seeding: If you have a small amount of pure iotrizoic acid, you can add a "seed crystal" to the cooled solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal formation.

Question 4: My purified iotrizoic acid still shows the presence of colored impurities. How can I remove them?

Answer:

Colored impurities are often high molecular weight byproducts or degradation products formed during the synthesis. These can be effectively removed using an adsorbent material.

Solution:

  • Activated Carbon Treatment: The most common method for removing colored impurities is treatment with activated carbon.

    • Dissolve the crude or partially purified iotrizoic acid in a suitable solvent at an elevated temperature.

    • Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.

    • Stir the mixture for a short period (e.g., 5-15 minutes). Be cautious as adding activated carbon to a boiling solution can cause bumping.

    • Perform a hot gravity filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

    • Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified iotrizoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for iotrizoic acid?

A1: The synthesis of iotrizoic acid is a multi-step process that typically starts from 3,5-diaminobenzoic acid. The key steps are:

  • Iodination: The aromatic ring of 3,5-diaminobenzoic acid is tri-iodinated using an appropriate iodinating agent, such as iodine monochloride or a mixture of an iodide salt and an oxidizing agent, to form 3,5-diamino-2,4,6-triiodobenzoic acid.

  • Acetylation: The two amino groups of the tri-iodinated intermediate are then acetylated, typically using acetic anhydride, to yield iotrizoic acid.

Q2: What analytical techniques are recommended for monitoring the purity of iotrizoic acid?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity of iotrizoic acid and quantifying any impurities.[3][4] A reversed-phase HPLC method with UV detection is typically employed. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation.

Q3: What are the key safety precautions to consider during the synthesis of iotrizoic acid?

A3: Standard laboratory safety practices should always be followed. Specific hazards in iotrizoic acid synthesis include:

  • Halogenated Compounds: Iodine and its compounds can be corrosive and harmful. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids and Bases: Strong acids and bases are used in the synthesis and work-up. These are corrosive and should be handled with care.

  • Exothermic Reactions: Some steps, such as the addition of strong acids, can be exothermic. Reagents should be added slowly and with cooling if necessary.

Data and Protocols

Table 1: Common Impurities in Iotrizoic Acid Synthesis
Impurity NameChemical StructureCommon Cause
5-acetamido-3-amino-2,4,6-triiodobenzoic acid3-amino-5-acetamido-2,4,6-triiodobenzoic acidIncomplete acetylation
Di-iodinated SpeciesDi-iodinated benzoic acid derivativesIncomplete iodination
Unreacted Starting Material3,5-diaminobenzoic acidIncomplete iodination
Unreacted Intermediate3,5-diamino-2,4,6-triiodobenzoic acidIncomplete acetylation
Experimental Protocol: Synthesis of Iotrizoic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Iodination of 3,5-Diaminobenzoic Acid

  • In a suitable reaction vessel, suspend 3,5-diaminobenzoic acid in an aqueous acidic medium.

  • Slowly add the iodinating agent (e.g., a solution of iodine monochloride) to the suspension while maintaining a controlled temperature.

  • Stir the reaction mixture vigorously for a specified time, monitoring the reaction progress by HPLC.

  • Upon completion, the precipitated 3,5-diamino-2,4,6-triiodobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid

  • Suspend the dried 3,5-diamino-2,4,6-triiodobenzoic acid in a suitable solvent, such as acetic acid.

  • Add an excess of acetic anhydride to the suspension. A catalytic amount of a strong acid like sulfuric acid can be added.

  • Heat the reaction mixture with stirring for a set period, monitoring the disappearance of the starting material by HPLC.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude iotrizoic acid.

  • Collect the crude product by filtration and wash with cold water.

Experimental Protocol: Purification of Iotrizoic Acid by Recrystallization
  • Transfer the crude iotrizoic acid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.

  • If colored impurities are present, treat the hot solution with activated carbon and perform a hot gravity filtration.

  • Allow the hot, clear filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified iotrizoic acid crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Assess the purity of the final product by HPLC.

Visualizations

Iotrizoic_Acid_Synthesis cluster_side_reactions Potential Side Reactions Start 3,5-Diaminobenzoic Acid Intermediate 3,5-Diamino-2,4,6-triiodobenzoic Acid Start->Intermediate Iodination (e.g., ICl) Impurity1 Di-iodinated Species Start->Impurity1 Incomplete Iodination Product Iotrizoic Acid Intermediate->Product Acetylation (Acetic Anhydride) Impurity2 5-acetamido-3-amino-2,4,6-triiodobenzoic acid Intermediate->Impurity2 Incomplete Acetylation

Caption: Synthesis pathway of Iotrizoic Acid and common side reactions.

Troubleshooting_Crystallization Start Crude Iotrizoic Acid for Recrystallization Problem Problem Encountered Start->Problem OilingOut Product is 'Oiling Out' Problem->OilingOut Yes NoCrystals No Crystals Forming Problem->NoCrystals No Solution1 Re-dissolve, add more solvent, cool slowly, consider seeding. OilingOut->Solution1 ColoredCrystals Crystals are Colored NoCrystals->ColoredCrystals No Solution2 Concentrate solution, induce nucleation (seeding/scratching). NoCrystals->Solution2 LowYield Low Crystal Yield ColoredCrystals->LowYield No Solution3 Treat with activated carbon before crystallization. ColoredCrystals->Solution3 Solution4 Cool for a longer period, concentrate mother liquor. LowYield->Solution4

Caption: Troubleshooting decision tree for iotrizoic acid crystallization.

References

  • Amidotrizoic Acid Impurities and Related Compound - Veeprho. (URL: [Link])

  • Amidotrizoic Acid EP Impurity A | 1713-07-1 - SynZeal. (URL: [Link])

  • CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google P
  • A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection - PubMed. (URL: [Link])

  • Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap. (URL: [Link])

  • Current trends and challenges in the downstream purification of bispecific antibodies - PMC. (URL: [Link])

Sources

Optimization

How to improve the yield of Iotrizoic acid synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of complex iodinated contrast agents. Iotrizoic acid—a highly functionalized, water-soluble triiodinated benzoic acid derivative—presents unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of complex iodinated contrast agents.

Iotrizoic acid—a highly functionalized, water-soluble triiodinated benzoic acid derivative—presents unique synthetic challenges. The primary bottleneck in maximizing its yield lies in the extreme steric hindrance surrounding the reactive amine group, coupled with the high water solubility of the final PEGylated product which complicates recovery.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you achieve >90% molar yields during your scale-up and synthesis workflows.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why is the N-acylation yield of my 3-amino-2,4,6-triiodobenzoic acid intermediate consistently stalling below 60%?

The Causality: You are likely encountering the "Iodine Shielding Effect." In 2,4,6-triiodinated aromatic systems, the bulky electron-withdrawing iodine atoms at the ortho positions (C2 and C4) severely restrict the spatial accessibility and nucleophilicity of the C3-amino group[1]. If you are using standard acylation conditions (e.g., THF at 50°C), the thermal energy is insufficient to overcome the high activation energy barrier required for the polyether acyl chloride to attack the shielded amine. Furthermore, prolonged reaction times in standard solvents often lead to competitive hydrolysis of your acylating agent by trace moisture.

The Solution:

  • Switch to a high-boiling, highly polar aprotic solvent: N,N-Dimethylacetamide (DMAc) is ideal. It fully solubilizes the iodinated intermediate and allows you to push the reaction temperature to 80°C, providing the necessary thermodynamic driving force[2].

  • Employ an aggressive acid scavenger: Use anhydrous Triethylamine (TEA) in a 2.5x molar excess to immediately neutralize the HCl byproduct, driving the reaction equilibrium forward and preventing the degradation of the acid chloride[3].

Q2: During the initial electrophilic iodination, I am seeing a high percentage of partially iodinated impurities. How can I drive this to completion?

The Causality: Standard iodination using iodine monochloride (ICl) or I₂ alone often suffers from poor atom economy. As the reaction proceeds, hydrogen iodide (HI) is generated as a byproduct. High concentrations of HI shift the equilibrium backward and reduce the effective concentration of the electrophilic iodine species, leading to incomplete triiodination.

The Solution: Implement an in-situ oxidative regeneration system . By adding 30% Hydrogen Peroxide (H₂O₂) to your ethanolic iodine reaction mixture, the byproduct HI is continuously oxidized back into active I₂. This maintains a high localized concentration of the electrophile, pushing the conversion of 3-aminobenzoic acid to 3-amino-2,4,6-triiodobenzoic acid to yields exceeding 88%[2].

Q3: I am losing massive amounts of my final Iotrizoic acid product during aqueous workup. How can I improve recovery?

The Causality: Iotrizoic acid contains a hydrophilic polyether (methoxyethoxy) chain designed specifically to make the contrast agent highly water-soluble for intravenous injection. Traditional aqueous extractions or water-based recrystallizations will result in the product remaining partitioned in the aqueous phase.

The Solution: Abandon aqueous workups in favor of Anti-Solvent Crystallization . By dissolving the crude mixture in a minimal volume of a solubilizing solvent (like methanol) and slowly titrating in a non-polar anti-solvent (like cold acetone or diethyl ether), you force the Iotrizoic acid to precipitate out of the solution quantitatively without relying on column chromatography[4].

📊 Quantitative Data: Acylation Optimization

The following table summarizes the causal relationship between reaction parameters and the final molar yield of the N-acylation step in Iotrizoic acid synthesis.

Solvent SystemBase ScavengerTemperature (°C)Reaction Time (h)Moisture ContentMolar Yield (%)
Tetrahydrofuran (THF)Pyridine (1.5 eq)50°C12.0< 500 ppm45.2%
1,4-DioxaneTriethylamine (2.0 eq)75°C6.0< 200 ppm68.7%
DMAc (Optimized) Triethylamine (2.5 eq) 80°C 4.0 < 50 ppm 92.4%

Note: The optimized DMAc pathway demonstrates that higher thermal energy combined with strict anhydrous conditions (<50 ppm water) is mandatory to overcome the iodine shielding effect.

⚙️ Experimental Protocol: Optimized N-Acylation & Isolation

This self-validating protocol details the critical N-acylation step, converting the triiodinated intermediate into crude Iotrizoic acid, followed by high-yield recovery.

Step 1: Anhydrous Preparation

  • Flame-dry a 500 mL three-neck round-bottom flask under a continuous flow of ultra-high purity Argon.

  • Causality: Even trace moisture will hydrolyze the expensive polyether acyl chloride into an unreactive carboxylic acid, destroying your yield.

Step 2: Substrate Dissolution

  • Charge the flask with 50.0 g of 3-amino-2,4,6-triiodobenzoic acid and 150 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Add 25.0 mL of anhydrous Triethylamine (TEA). Stir at 400 RPM until a homogeneous solution is achieved.

Step 3: Acyl Chloride Addition

  • Cool the reaction vessel to 0°C using an ice bath.

  • Using a dropping funnel, add 1.2 molar equivalents of the polyether acyl chloride (e.g., 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetyl chloride) dropwise over 30 minutes.

  • Causality: Adding the reagent at 0°C prevents uncontrolled exothermic degradation.

Step 4: Thermal Activation & Validation

  • Remove the ice bath and gradually heat the reaction mixture to 80°C. Maintain this temperature for 4 hours.

  • Self-Validation Check: At t = 3.5 hours, pull a 100 µL aliquot, quench in methanol, and run an HPLC assay. The reaction is validated as complete when the starting material peak (typically Rt ~ 4.2 min) integrates to < 1.5% relative to the product peak.

Step 5: Anti-Solvent Crystallization

  • Cool the validated reaction mixture to room temperature.

  • Transfer the mixture to a 2 L beaker and slowly add 800 mL of ice-cold Acetone under vigorous mechanical stirring (800 RPM).

  • Causality: The sudden shift in solvent polarity crashes out the highly water-soluble Iotrizoic acid while leaving the TEA-HCl salts and unreacted acyl byproducts dissolved in the DMAc/Acetone liquor[4].

  • Filter the resulting white precipitate through a sintered glass funnel, wash with 2 x 100 mL of cold diethyl ether, and dry under vacuum at 45°C for 24 hours.

🗺️ Synthetic Workflow Visualization

G N1 3-Aminobenzoic Acid (Starting Material) N2 Electrophilic Iodination Reagents: I₂, H₂O₂ Temp: 80°C N1->N2 N3 3-Amino-2,4,6-triiodobenzoic Acid (Yield: ~88%) N2->N3 N4 N-Acylation (Overcoming Shielding) Reagents: Polyether Acyl Chloride Solvent: DMAc, Base: TEA N3->N4 N5 Crude Iotrizoic Acid (Sterically Hindered Intermediate) N4->N5 N6 Anti-Solvent Crystallization Solvent: DMAc / Anti-solvent: Acetone N5->N6 N7 Purified Iotrizoic Acid (Final Yield: >90%) N6->N7

Figure 1: Optimized synthetic workflow for Iotrizoic Acid highlighting critical yield-determining steps.

📚 References

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids ChemRxiv[Link]

  • Synthesis and Preclinical Characterization of a Cationic Iodinated Imaging Contrast Agent (CA4+) and Its Use for Quantitative Computed Tomography of Ex Vivo Human Hip Cartilage ACS Publications / National Institutes of Health (NIH)[Link]

  • Preparation of intermediates of X-ray contrast agents (US Patent 9403757B2) Google Patents

Sources

Troubleshooting

Technical Support Center: Troubleshooting Iotrizoic Acid Precipitation in Buffer Solutions

Welcome to the technical support center for handling iotrizoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter precipitation issues when working with iotrizo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling iotrizoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter precipitation issues when working with iotrizoic acid in buffer solutions. Here, we will explore the underlying causes of this phenomenon and provide actionable troubleshooting strategies to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is iotrizoic acid and why is its solubility in buffers a concern?

Iotrizoic acid is an iodine-containing compound, structurally based on a tri-iodinated benzoic acid backbone.[1][2] This structure is fundamental to its use as an X-ray contrast agent. The iodine atoms effectively absorb X-rays, enhancing the visibility of internal structures in medical imaging.[1]

However, the solubility of iotrizoic acid is highly dependent on the pH of the solution. As an acidic compound, its solubility is significantly influenced by the protonation state of its carboxylic acid group. Inappropriate buffer conditions can lead to the precipitation of iotrizoic acid, compromising the concentration and homogeneity of the solution, which can adversely affect experimental outcomes and the safety of its application.[3]

Q2: We observed a white precipitate after preparing our iotrizoic acid solution in a phosphate buffer. What is the likely cause?

Phosphate buffers, while common, can sometimes experience a slight drop in pH upon the addition of an acidic compound if the buffering capacity is insufficient. It is also crucial to ensure the final pH of the solution is well above the pKa of iotrizoic acid to maintain its deprotonated, and therefore more soluble, state.

Q3: What is the ideal pH range for maintaining iotrizoic acid solubility?

To ensure iotrizoic acid remains in its soluble, ionized form, the pH of the buffer solution should be maintained significantly above its pKa. A general rule of thumb for acidic compounds is to maintain the pH at least 2 units above the pKa. Given that benzoic acid has a pKa of approximately 4.2, and considering the electron-withdrawing effects of the iodine and amide substituents, the pKa of iotrizoic acid is likely in a similar or slightly lower range. Therefore, maintaining a buffer pH in the neutral to slightly alkaline range (e.g., pH 7.0-8.5) is a safe practice to prevent precipitation.[4]

Q4: Are there any specific buffer components that should be avoided when working with iotrizoic acid?

While the provided information does not explicitly mention specific buffer components to avoid, it is a good practice to consider potential ionic interactions. Although less common, high concentrations of certain cations in the buffer could potentially form insoluble salts with the iotrizoate anion. When encountering precipitation that cannot be explained by pH, it is advisable to try a different buffer system with alternative ionic components.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Iotrizoic Acid Precipitation

If you are experiencing precipitation of iotrizoic acid in your buffer solution, follow these systematic troubleshooting steps to identify and resolve the issue.

Step 1: Verify and Adjust the pH of Your Buffer Solution

The pH of the buffer is the most critical factor influencing the solubility of iotrizoic acid.

Experimental Protocol: pH Verification and Adjustment

  • Calibrate your pH meter: Ensure your pH meter is accurately calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Measure the pH of your final solution: After dissolving the iotrizoic acid in the buffer, measure the pH of the final solution.

  • Adjust if necessary: If the pH is close to or below the suspected pKa of iotrizoic acid (estimated to be in the acidic range), adjust the pH upwards using a suitable base (e.g., 1M NaOH) until it is in the neutral to slightly alkaline range (pH 7.0-8.5). Add the base dropwise while stirring to avoid localized high pH that could degrade the compound.

Causality: By increasing the pH, you shift the equilibrium towards the deprotonated (ionized) form of iotrizoic acid, which is significantly more soluble in aqueous solutions.

Step 2: Evaluate Buffer Capacity

Insufficient buffer capacity can lead to a significant pH drop upon the addition of acidic iotrizoic acid.

Troubleshooting Workflow: Assessing Buffer Capacity

Caption: Troubleshooting workflow for iotrizoic acid precipitation.

Explanation: This workflow guides the user to first check the buffer concentration. If it's too low, the buffering capacity will be insufficient. The next critical step is to verify the final pH of the solution. If these steps do not resolve the precipitation, exploring alternative buffer systems is recommended.

Step 3: Consider Temperature and Storage Conditions

Temperature can affect solubility and the stability of the solution.

ParameterRecommended ConditionRationale
Storage Temperature 20-25°CTo prevent crystallization that can occur at lower temperatures.[5]
Light Exposure Protect from lightLight can cause degradation of iodinated contrast media.[5][6]

Key Insight: Iodinated contrast agents can be susceptible to crystallization at colder temperatures.[5] Always visually inspect solutions for crystals before use, especially after refrigeration. Storing solutions at a controlled room temperature is generally recommended.

Step 4: Investigate Potential Contaminants

Contaminants in your water, buffer reagents, or the iotrizoic acid itself could act as nucleation sites for precipitation.

Protocol: Purity Check

  • Use high-purity water: Always use purified, deionized water for preparing buffer solutions.

  • High-grade reagents: Utilize high-purity grade buffer components.

  • Filter the solution: If precipitation persists, filtering the final solution through a 0.22 µm filter can remove any insoluble particulates.

Advanced Troubleshooting: When Standard Fixes Fail

Q5: We've adjusted the pH and confirmed our buffer is correct, but we still see a slight haze. What else could be the problem?

If a slight haze or Tyndall effect is observed, you may be dealing with the formation of colloidal aggregates or the initial stages of precipitation. In such cases, consider the following:

  • Sonication: Briefly sonicating the solution can help to break up small aggregates and improve dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the solubility of iotrizoic acid. However, be cautious not to overheat, as this could lead to degradation. Always allow the solution to return to room temperature to ensure it remains stable.

  • Co-solvents: In a research context (not for in-vivo use without extensive formulation development), the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, can enhance the solubility of poorly soluble compounds. The compatibility and suitability of any co-solvent must be carefully evaluated for your specific application.

Logical Relationship Diagram: Factors Influencing Iotrizoic Acid Solubility

G cluster_solution Solution Properties cluster_compound Compound Properties pH pH Precipitation Precipitation pH->Precipitation BufferCapacity Buffer Capacity BufferCapacity->pH Temperature Temperature Temperature->Precipitation IonicStrength Ionic Strength IonicStrength->Precipitation pKa pKa pKa->pH Concentration Concentration Concentration->Precipitation

Caption: Key factors influencing iotrizoic acid precipitation.

This diagram illustrates that precipitation is a multifactorial issue. While pH is a primary driver, influenced by the compound's pKa and the buffer's capacity, other factors like temperature, ionic strength, and the concentration of iotrizoic acid also play crucial roles.

By systematically addressing these factors, you can effectively troubleshoot and prevent the precipitation of iotrizoic acid in your buffer solutions, ensuring the reliability and accuracy of your experimental work.

References

  • Proper Storage And Handling Of Contrast Media: Temperature, Light, And Safety Guidelines. (2025, October 13).
  • Iodinated Contrast agents within Radiology. (2020, August 8).
  • Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention. (n.d.).
  • IOTRIZOIC ACID - gsrs. (n.d.).
  • [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts]. (n.d.).
  • In-depth Technical Guide: Synthesis and Radiolabeling of Diatrizoate Sodium I-131 for Preclinical Studies - Benchchem. (n.d.).
  • Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging - MDPI. (2024, November 7).
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC. (2021, December 2).

Sources

Optimization

Technical Support Center: Iotrizoic Acid &amp; Iodinated Contrast Media (ICM) In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists who struggle to translate the in vivo safety profiles of iodinated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists who struggle to translate the in vivo safety profiles of iodinated contrast media (ICMs)—such as Iotrizoic acid—into reliable in vitro cell-based assays.

Iotrizoic acid is an ionic, iodinated radiocontrast agent. While highly effective for radiographic imaging, its unique physicochemical properties (high osmolarity, ionic strength, and viscosity) can wreak havoc on standard cell culture models if not rigorously controlled. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your experimental data is both scientifically accurate and highly reproducible.

Part 1: Troubleshooting & FAQs

Q1: My cells are dying rapidly upon exposure to Iotrizoic acid at concentrations routinely used in clinical imaging. Why is my in vitro assay failing?

The Causality: In clinical settings, intravascular administration of ICMs results in a transient peak concentration followed by rapid renal clearance (often within minutes to hours). In a static in vitro microplate, cells are subjected to prolonged, unmitigated exposure. Iotrizoic acid is an ionic contrast medium. Ionic CMs exert significantly higher cytotoxicity than non-ionic variants (like iohexol) due to their profound hyperosmolarity and high ionic strength[1][2]. Prolonged exposure (>4 hours) at high concentrations (>50 mg I/mL) induces severe osmotic shock, leading to mitochondrial dysfunction, reactive oxygen species (ROS) generation, and subsequent apoptosis or autophagy[3][4]. The Solution: You must perform a time-course optimization. Limit high-dose exposures to short intervals (e.g., 30 minutes) to mimic in vivo pharmacokinetics, which is generally well-tolerated by most cell lines[3].

Q2: How do I know if the cell death is caused by the Iotrizoic acid molecule itself or just osmotic shock?

The Causality: This is a critical distinction for regulatory submissions. Hyperosmolarity draws water out of the cells, causing mechanical shrinkage and cytoskeletal collapse, which is independent of the chemotoxicity of the iodine molecule. The Solution (Self-Validating Control): Every ICM assay must include an osmotic control . Calculate the osmolarity of your highest Iotrizoic acid concentration and create a parallel treatment group using a biologically inert osmolyte, such as Mannitol, matched to the exact same osmolarity[2]. If the Mannitol control survives but the Iotrizoic acid group dies, you have isolated the direct chemotoxicity of the compound.

Q3: My colorimetric viability assays (MTT/CCK-8) are yielding erratic, non-linear results at high Iotrizoic acid concentrations. What is going wrong?

The Causality: Iotrizoic acid solutions are highly viscous and contain dense iodine molecules that strongly absorb and scatter light. If left in the well during a colorimetric or fluorometric readout, the drug physically impedes the diffusion of the assay reagents (like tetrazolium salts) and optically interferes with the spectrophotometer's absorbance readings. The Solution: A stringent wash step is mandatory. Before adding your viability reagents, the ICM-containing media must be aspirated, and the cell monolayer must be gently but thoroughly washed with warm PBS to remove residual viscous drug.

Part 2: Mechanistic Pathways & Visualization

To optimize your assay, you must understand the cellular stress pathways activated by ionic ICMs. High concentrations of iodinated media upregulate NOX4 expression, leading to intracellular ROS accumulation, which drives the cell toward apoptosis[4][5].

Pathway N1 Iotrizoic Acid (Ionic ICM) N2 Hyperosmolarity & Ionic Stress N1->N2 N3 ROS Generation (NOX4 Upregulation) N1->N3 N4 Mitochondrial Dysfunction N2->N4 N3->N4 N5 Apoptosis & Autophagy N4->N5

Fig 1: Mechanistic pathway of Iotrizoic acid-induced cellular stress and apoptosis.

Part 3: Quantitative Data Summary

When establishing your baseline concentrations, refer to the following field-standard toxicity thresholds for iodinated contrast media across various cell types. Because Iotrizoic acid is ionic, expect your IC50 values to trend toward the lower end of these ranges compared to non-ionic media[1][2].

Cell TypeICM Concentration (mg I/mL)Exposure TimeViability ImpactPrimary Mechanism Observed
Mesenchymal Stem Cells (MSCs) 50 - 10030 minsMinimal (<5% drop)Well-tolerated transient exposure[3]
Mesenchymal Stem Cells (MSCs) 50 - 1004 - 48 hoursSevere (>50% drop)Time-dependent cytotoxicity[3]
Renal Tubular Cells (HK-2) 100 - 2006 - 12 hoursModerate to SevereROS generation, NOX4 upregulation[5]
Endothelial Cells 50 - 1002 - 24 hoursSevere (Ionic CMs)Membrane damage, LDH release[2]
Embryonic Kidney (HEK 293) ~53 (IC50)48 hoursSevereAutophagy and Apoptosis[4]

Part 4: Standardized Experimental Protocol

To guarantee reproducibility and eliminate artifacts caused by viscosity and osmolarity, follow this self-validating protocol for optimizing Iotrizoic acid concentration.

Phase 1: Preparation & Seeding
  • Cell Seeding: Seed cells (e.g., 1 × 10⁴ cells/well for HK-2 or Endothelial cells) in a 96-well tissue culture plate using 100 µL of complete growth medium.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete cellular adherence and monolayer formation.

Phase 2: Treatment & Controls
  • Drug Dilution: Prepare Iotrizoic acid dilutions directly in complete culture medium to maintain buffering capacity. Recommended optimization range: 0, 10, 25, 50, 100, and 200 mg I/mL .

  • Osmotic Control Preparation: Calculate the osmolarity of your highest Iotrizoic acid dose. Prepare a Mannitol solution in complete media matching this exact osmolarity[2].

  • Exposure: Aspirate the old media and gently apply 100 µL of the treatment solutions.

  • Time-Course: Run parallel plates for 30 minutes, 4 hours, and 24 hours to capture both acute tolerance and chronic toxicity[3].

Phase 3: Wash & Readout (Critical Steps)
  • Stringent Wash: After the designated exposure time, carefully aspirate the viscous Iotrizoic acid media. Wash each well twice with 150 µL of warm PBS (37°C). Note: Pipette against the well wall to avoid detaching fragile, stressed cells.

  • Viability Assay: Add your viability reagent (e.g., MTT, CellTiter-Glo) diluted in fresh, drug-free media.

  • Incubation & Readout: Incubate according to the manufacturer's instructions and read absorbance/luminescence.

Workflow S1 1. Cell Seeding (1x10^4 cells/well) S2 2. ICM Dilution & Osmotic Control (0.1 - 200 mg I/mL vs Mannitol) S1->S2 S3 3. Time-Course Incubation (30 min, 4 h, 24 h) S2->S3 S4 4. Stringent PBS Wash (Removes Viscous ICM) S3->S4 S5 5. Viability Readout (MTT / Fluorometric) S4->S5

Fig 2: Standardized workflow for optimizing Iotrizoic acid concentration in vitro.

References

  • Title: Which iodinated contrast media is the least cytotoxic to human disc cells? Source: Spine J (via NIH) URL: [Link]

  • Title: Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells Source: NIH / PMC URL: [Link]

  • Title: Atorvastatin alleviates iodinated contrast media-induced cytotoxicity in human proximal renal tubular epithelial cells Source: NIH / PMC URL: [Link]

  • Title: Effects of iodinated contrast media on endothelium: An in vitro study Source: Toxicol In Vitro (via NIH) URL: [Link]

  • Title: High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway Source: NIH / PMC URL: [Link]

Sources

Troubleshooting

Degradation pathways of Iotrizoic acid under experimental conditions

Focus: Degradation Pathways & Stability Analysis of Iotrizoic Acid Welcome to the ICM Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Degradation Pathways & Stability Analysis of Iotrizoic Acid

Welcome to the ICM Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and environmental scientists in navigating the complex degradation kinetics of Iotrizoic acid (CAS 16024-67-2). Iotrizoic acid is a highly stable, tri-iodinated benzoic acid derivative characterized by a hydrophilic pentaoxahexadecanoyl amino side chain[1]. Because of its high chemical stability and biological inertness, it resists conventional degradation, making forced degradation studies and advanced oxidation processes (AOPs) critical for both pharmaceutical stability testing and environmental remediation[2][3].

Part 1: Frequently Asked Questions (Mechanisms & Pathways)

Q1: What are the primary structural degradation pathways of Iotrizoic acid under oxidative stress? The degradation of tri-iodinated contrast media like Iotrizoic acid follows a sequential, multi-pathway mechanism rather than immediate mineralization[4][5]. The three primary pathways are:

  • Deiodination: The cleavage of the carbon-iodine (C-I) bonds is the most thermodynamically favorable initial step under UV irradiation or reductive conditions, releasing free iodide (I⁻) and forming di- and mono-iodinated intermediates[2][4].

  • Side-Chain Cleavage: The complex polyether (PEG-like) side chain and amide bonds are highly susceptible to non-selective hydroxyl radical (•OH) attack during AOPs, leading to dealkylation and amide hydrolysis[1][2].

  • Ring Cleavage: Once deiodinated and hydroxylated, the stable aromatic core is finally broken open into aliphatic carboxylic acids, which are eventually mineralized into CO₂, H₂O, and inorganic iodine[5].

Pathway A Iotrizoic Acid (Parent ICM) B Deiodinated Intermediates (Release of I⁻) A->B UV / •OH attack C Side-Chain Cleavage (Amide/Ether Hydrolysis) A->C •OH attack / Hydrolysis D Ring Cleavage Products (Aliphatic Carboxylic Acids) B->D Advanced Oxidation C->D Advanced Oxidation E Total Mineralization (CO₂, H₂O, I⁻) D->E Sustained AOPs

Caption: Primary degradation pathways of Iotrizoic acid under advanced oxidation conditions.

Q2: Why does direct UV photolysis fail to achieve total mineralization of Iotrizoic acid? Direct photolysis (e.g., UV at 254 nm) provides enough photon energy to break the C-I bond (bond dissociation energy ~272 kJ/mol), resulting in rapid deiodination[4][5]. However, the UV photon energy is insufficient to efficiently break the stable aromatic triiodobenzene ring. Consequently, UV treatment alone leaves behind persistent, potentially toxic organic transformation products (TPs)[5]. Total mineralization requires the generation of •OH radicals (via UV/H₂O₂ or Ozonation), which possess a much higher oxidation potential (2.8 V) capable of ring-opening reactions[3][5].

Part 2: Quantitative Data & Method Comparison

When designing a degradation study or water treatment protocol for Iotrizoic acid, selecting the correct induction method is critical. The table below synthesizes the expected causality and outcomes of various degradation methods based on validated ICM studies[4][5][6].

Degradation MethodPrimary MechanismMineralization YieldMajor Transformation Products (TPs)Clinical/Environmental Application
Acid/Base Hydrolysis Amide bond cleavage0% (No ring cleavage)Deacylated Iotrizoic acid, free aminesPharmaceutical forced degradation (ICH guidelines)
Direct UV (254 nm) Photolytic C-I cleavage< 10%Di-/Mono-iodinated aromatics, I⁻Baseline environmental photolysis
Ozonation (O₃) Electrophilic attackModerate (~40-60%)Hydroxylated aromatics, aliphatic acidsMunicipal wastewater treatment
UV / H₂O₂ (AOP) •OH radical attackHigh (> 80%)Short-chain carboxylic acids, CO₂, I⁻Advanced environmental remediation
Electrochemical (BDD) Anodic oxidation / e⁻ transferVery High (> 90%)CO₂, H₂O, I⁻ (with high applied current)Industrial effluent pretreatment

Part 3: Troubleshooting & Experimental Protocols

Issue 1: Non-Reproducible Kinetics in Oxidative Degradation Assays

Symptom: The degradation curve of Iotrizoic acid exhibits high standard deviation between replicates, or the parent compound continues to degrade in the autosampler prior to LC-MS/MS analysis. Causality: Advanced Oxidation Processes (AOPs) rely on the continuous generation of reactive oxygen species (ROS). If the reaction is not chemically quenched at the exact time point of extraction, residual H₂O₂ or dissolved ozone will continue to generate •OH radicals in the sample vial, artificially inflating the calculated degradation rate[5]. Solution: Implement a strict, self-validating quenching protocol using a reducing agent that neutralizes ROS without reacting with the target analyte.

Standardized Protocol: UV/H₂O₂ Forced Degradation & Quenching

This protocol ensures a self-validating system by isolating the •OH radical contribution from direct UV photolysis.

Step 1: Reagent Preparation

  • Prepare a 10 μM stock solution of Iotrizoic acid in ultrapure water (UPW).

  • Prepare a 100 mM H₂O₂ working solution.

  • Prepare a 100 mM Sodium Thiosulfate (Na₂S₂O₃) quenching solution.

Step 2: Experimental Controls (Critical for Validation)

  • Control A (Dark Control): Iotrizoic acid + H₂O₂ (No UV). Validates that H₂O₂ alone does not degrade the compound.

  • Control B (UV Control): Iotrizoic acid + UV (No H₂O₂). Isolates the direct photolysis degradation rate[5].

Step 3: Reaction Initiation

  • Transfer 50 mL of the Iotrizoic acid solution into a quartz reactor (quartz is required as standard glass absorbs 254 nm UV).

  • Spike the reactor with H₂O₂ to achieve a final concentration of 1 mM.

  • Turn on the 254 nm UV lamp (fluence rate ~1.5 mW/cm²) and start the timer.

Step 4: Time-Course Sampling & Quenching

  • At specific intervals (e.g., 0, 5, 10, 20, 30 mins), extract a 1 mL aliquot.

  • Immediately inject the aliquot into a vial pre-loaded with 20 μL of the Na₂S₂O₃ quenching solution. The thiosulfate instantly reduces residual H₂O₂ to water, halting •OH production.

Step 5: LC-HRMS Analysis

  • Analyze the quenched samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in negative electrospray ionization (ESI-) mode, tracking the loss of the parent mass (m/z 762.8) and the emergence of deiodinated fragments.

ExperimentalWorkflow S1 1. Sample Prep (10 μM Iotrizoic Acid) S2 2. AOP Induction (UV/H₂O₂ in Quartz) S1->S2 Add H₂O₂ + UV S3 3. Immediate Quenching (Na₂S₂O₃ Addition) S2->S3 Sample at t=x S4 4. LC-HRMS Analysis S3->S4 Halts reaction S5 5. Kinetic Modeling & TP Identification S4->S5 Data Export

Caption: Step-by-step experimental workflow for the forced oxidative degradation of ICMs.

Issue 2: Chromatographic Co-Elution of Transformation Products

Symptom: During LC-MS analysis of degraded Iotrizoic acid, multiple transformation products co-elute in the void volume, making mass balance calculations impossible. Causality: Iotrizoic acid is already highly hydrophilic due to its pentaoxahexadecanoyl side chain[1]. When it undergoes deiodination, the loss of bulky, hydrophobic iodine atoms drastically increases the polarity of the resulting intermediates. If a standard C18 reverse-phase column is used with a generic gradient, these hyper-polar TPs will not be retained and will co-elute in the solvent front. Solution: Switch the chromatographic method to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a highly aqueous-compatible C18 column (e.g., an AQ-type column) with a 0% organic hold at the beginning of the gradient to ensure retention of deiodinated and ring-cleaved aliphatic products.

References

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. MDPI. Available at:[Link]

  • Electrochemical Degradation of Contrast Media. AIR Unimi. Available at:[Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. PMC - National Institutes of Health. Available at:[Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. Available at:[Link]

  • 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid. CAS Common Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in Iotrizoic Acid Preparations

Welcome to the technical support center for Iotrizoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Iotrizoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing impurities during the synthesis and purification of Iotrizoic Acid. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the highest purity of your preparations.

Introduction to Iotrizoic Acid and the Critical Role of Purity

Iotrizoic acid, also known as Diatrizoic acid, is an iodine-containing radiocontrast agent essential for various medical imaging procedures, including X-rays and computed tomography (CT) scans.[1] Its function is to opacify blood vessels and the gastrointestinal tract, allowing for clear visualization. The efficacy and safety of Iotrizoic acid are directly linked to its purity. The presence of impurities, which can be process-related, degradation products, or residual solvents, can compromise patient safety and the diagnostic quality of imaging procedures.[2] Therefore, stringent control over impurities is mandated by regulatory bodies like the U.S. FDA and EMA.[1]

This guide will delve into the common challenges encountered during the synthesis and purification of Iotrizoic acid and provide actionable solutions based on established scientific principles.

Understanding the Synthesis of Iotrizoic Acid and the Origin of Impurities

The synthesis of Iotrizoic acid is a multi-step process that typically begins with the nitration of benzoic acid, followed by reduction, iodination, and finally, N-acetylation.[3][4] Each of these steps presents opportunities for the formation of impurities.

Synthetic Pathway Overview

A common synthetic route is as follows:

  • Nitration: Benzoic acid is nitrated to form 3,5-dinitrobenzoic acid.[3]

  • Reduction: The dinitro compound is reduced to 3,5-diaminobenzoic acid.[3]

  • Iodination: 3,5-diaminobenzoic acid is iodinated to produce 3,5-diamino-2,4,6-triiodobenzoic acid.[3][5]

  • N-acetylation: The triiodinated intermediate is acetylated to yield the final product, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Iotrizoic Acid).[3]

Visualization of the Synthetic Pathway and Impurity Entry Points

The following diagram illustrates the synthetic pathway and highlights the stages where common impurities are likely to be introduced.

Iotrizoic Acid Synthesis and Impurity Formation cluster_0 Synthesis Stages cluster_1 Potential Impurities start Benzoic Acid nitro Nitration (H2SO4, HNO3) start->nitro Step 1 dinitro 3,5-Dinitrobenzoic Acid nitro->dinitro impurity1 Incomplete Nitration Products nitro->impurity1 reduction Reduction (e.g., H2/Pd) dinitro->reduction Step 2 diamino 3,5-Diaminobenzoic Acid reduction->diamino impurity2 Partially Reduced Intermediates (e.g., 3-Amino-5-nitrobenzoic acid) reduction->impurity2 iodination Iodination (e.g., ICl or KI/H2O2) diamino->iodination Step 3 triiodo_intermediate 3,5-Diamino-2,4,6-triiodobenzoic Acid iodination->triiodo_intermediate impurity3 Incompletely Iodinated Species (Mono- and Di-iodinated) iodination->impurity3 acetylation N-Acetylation (Acetic Anhydride) triiodo_intermediate->acetylation Step 4 end_product Iotrizoic Acid acetylation->end_product impurity4 Incomplete Acetylation Product (Diatrizoic Acid Related Compound A) acetylation->impurity4

Caption: Synthetic pathway of Iotrizoic acid and points of impurity introduction.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issues Related to Starting Materials and Reagents

Question 1: My final product has a high level of residual metals. What is the likely source and how can I prevent this?

Answer:

  • Potential Causes: Metal impurities often originate from the reagents used during synthesis, particularly acids like sulfuric and hydrochloric acid, or from the reaction vessel itself. These can include iron, zinc, and other heavy metals.

  • Troubleshooting Steps:

    • Analyze Reagents: Use a technique like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to test your starting materials and acids for trace metal content.[6]

    • Inspect Reaction Vessels: Ensure your reaction vessels are made of inert materials and are thoroughly cleaned to prevent leaching of metals.

  • Preventative Measures:

    • Use high-purity or "trace metal" grade acids and reagents for your synthesis.

    • Employ pre-leached or fluoropolymer-lined vessels for critical reaction steps.

Question 2: I am observing unexpected side products. Could my solvents be the issue?

Answer:

  • Potential Causes: Solvents can contain impurities or degrade over time to form reactive species that can participate in side reactions. For example, aged ethers can form peroxides. Residual water in aprotic solvents can interfere with moisture-sensitive reactions.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Check the certificate of analysis for your solvents. If in doubt, re-purify the solvent using standard laboratory techniques (e.g., distillation).

    • Test for Peroxides: Use peroxide test strips to check for the presence of peroxides in ether-based solvents.

  • Preventative Measures:

    • Use high-purity, dry solvents, especially for moisture-sensitive steps like acetylation.

    • Store solvents properly, under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.

Challenges During Synthesis

Question 3: My iodination step is resulting in a mixture of mono-, di-, and tri-iodinated products. How can I improve the selectivity for the tri-iodinated species?

Answer:

  • Potential Causes: Incomplete iodination is a common issue and can be caused by several factors:

    • Insufficient Iodinating Agent: Not using enough of the iodinating reagent (e.g., iodine monochloride or a potassium iodide/hydrogen peroxide system).[5]

    • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete reaction.

    • Poor Mixing: Inadequate agitation can result in localized areas of low reagent concentration.

  • Troubleshooting Steps:

    • Stoichiometry Check: Carefully review and confirm the molar ratios of your reactants. A slight excess of the iodinating agent may be necessary.

    • Reaction Monitoring: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to monitor the reaction progress and ensure it goes to completion.

  • Preventative Measures:

    • Optimize reaction parameters such as temperature and reaction time based on literature or internal studies.

    • Ensure efficient stirring throughout the reaction.

Question 4: I'm seeing a significant amount of Diatrizoic Acid Related Compound A in my final product. What causes this and how can I minimize it?

Answer:

  • Potential Causes: Diatrizoic Acid Related Compound A, which is 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid, is a well-known process-related impurity that arises from the incomplete acetylation of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate.[2][7] This can be due to:

    • Insufficient acetylating agent (e.g., acetic anhydride).

    • Presence of water, which can quench the acetylating agent.

    • Suboptimal reaction temperature or time.

  • Troubleshooting Steps:

    • Increase Acetylating Agent: Experiment with a slight excess of acetic anhydride.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware for the acetylation step.

    • Optimize Reaction Conditions: Monitor the reaction by HPLC to determine the optimal temperature and time for complete di-acetylation.

  • Preventative Measures:

    • Implement strict moisture control for the acetylation step.

    • Validate the optimal molar ratio of acetylating agent to the intermediate.

Purification and Analysis Issues

Question 5: My recrystallization is not effectively removing a key impurity. What can I do?

Answer:

  • Potential Causes:

    • Inappropriate Solvent System: The chosen solvent may not provide a sufficient difference in solubility between Iotrizoic acid and the impurity at different temperatures.

    • Co-precipitation: The impurity may be co-precipitating with the product.

    • Insufficient Purity of the Crude Material: If the impurity level is too high, a single recrystallization may not be sufficient.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems (e.g., mixed solvents) to find one that maximizes the recovery of pure Iotrizoic acid while leaving the impurity in the mother liquor.

    • Multiple Recrystallizations: Perform a second recrystallization if the purity after the first is still not satisfactory.

    • Alternative Purification Techniques: Consider other purification methods such as column chromatography using a macroporous adsorption resin.[8]

  • Preventative Measures:

    • Develop a robust recrystallization protocol with a well-characterized solvent system.

    • Ensure the crude material entering the purification stage meets a defined purity specification.

Question 6: I am having trouble developing an HPLC method to separate all the process-related impurities. What are the key parameters to consider?

Answer:

  • Key Parameters for Method Development:

    • Stationary Phase: A reversed-phase C18 column is a common starting point for separating organic acids and their impurities.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The pH of the aqueous phase is a critical parameter for controlling the retention of acidic and basic compounds.[9]

    • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to resolve impurities with a wide range of polarities.

    • Detection: UV detection at a wavelength where Iotrizoic acid and its impurities have significant absorbance is standard.

  • Troubleshooting Steps:

    • pH Optimization: Vary the pH of the mobile phase to alter the ionization state of the analytes and improve separation.

    • Organic Modifier Selection: Try different organic modifiers (methanol vs. acetonitrile) as they can provide different selectivities.

    • Gradient Optimization: Adjust the slope of the gradient to improve the resolution between closely eluting peaks.

  • Recommended Starting HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1 M Acetic Acid, pH adjusted to 4.0 with NaOH

    • Mobile Phase B: Methanol

    • Gradient: Start with a low percentage of B and increase to elute all compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength.

    Note: This is a starting point and will likely require optimization for your specific impurity profile.

Data Presentation: Common Impurities and their Origin
Impurity NameChemical NameOrigin
Diatrizoic Acid Related Compound A3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acidIncomplete acetylation[2][7]
3-Amino-5-nitrobenzoic acid3-Amino-5-nitrobenzoic acidIncomplete reduction of 3,5-dinitrobenzoic acid[10]
Mono- and Di-iodinated Species-Incomplete iodination of 3,5-diaminobenzoic acid[2]
Residual SolventsVariousUsed during synthesis and purification[2]
Heavy MetalsVariousReagents, catalysts, and reaction vessels

Experimental Protocols

Protocol for HPLC Analysis of Iotrizoic Acid Purity

This protocol provides a general method for the analysis of Iotrizoic acid and its common impurities.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1 M solution of acetic acid in HPLC-grade water. Adjust the pH to 4.0 with a dilute sodium hydroxide solution. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade methanol.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Iotrizoic acid reference standard in a suitable diluent (e.g., a mixture of mobile phases).

    • Prepare solutions of known impurities if available.

    • Prepare the sample solution of your Iotrizoic acid preparation at a similar concentration to the standard.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 238 nm

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks based on their retention times relative to the standards.

    • Calculate the percentage of each impurity using the area percent method.

Visualization of Troubleshooting Workflow for an Unknown Impurity

Troubleshooting Unknown Impurity start Unknown Peak Detected in HPLC check_blanks Analyze Blanks (Diluent, Mobile Phase) start->check_blanks peak_present Peak in Blank? check_blanks->peak_present source_is_system Source is System/Solvent Contamination peak_present->source_is_system Yes characterize_impurity Characterize Impurity (LC-MS) peak_present->characterize_impurity No identify_structure Identify Structure and Mass characterize_impurity->identify_structure review_synthesis Review Synthetic Pathway identify_structure->review_synthesis is_process_related Is it a Predicted Intermediate or Byproduct? review_synthesis->is_process_related modify_synthesis Modify Reaction Conditions to Minimize Formation is_process_related->modify_synthesis Yes is_degradant Is it a Degradation Product? is_process_related->is_degradant No end Impurity Controlled modify_synthesis->end stress_studies Perform Stress Studies (Heat, Light, pH) is_degradant->stress_studies Yes is_degradant->end No/Unidentified improve_storage Improve Storage and Handling Conditions stress_studies->improve_storage improve_storage->end

Caption: Workflow for troubleshooting an unknown impurity.

Conclusion

Achieving high purity in Iotrizoic acid preparations is a multi-faceted challenge that requires a deep understanding of the synthetic process, careful control of reaction conditions, and robust analytical and purification methods. By systematically addressing potential sources of impurities at each stage, from starting materials to the final product, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital diagnostic agent. This guide provides a foundation for troubleshooting common issues, and we encourage a proactive approach to impurity control throughout the development lifecycle.

References

  • Process for synthesizing diatrizoic acid by using solid-phase load method.
  • Amidotrizoic Acid Impurities and Rel
  • A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermedi
  • Amidotrizoic Acid EP Impurity A | 1713-07-1. SynZeal.
  • The Genesis of Impurities in Diatrizoic Acid: A Technical Guide. Benchchem.
  • Amidotrizoic Acid Impurity 3 | 618-84-8. SynZeal.
  • Amidotrizoic Acid EP Impurity D. Veeprho.
  • Following is a synthesis of diatrizoic acid from benzoic acid. Provide reagents and experimental conditions for Steps 1, 2, 3, and 5. Homework.Study.com.
  • Synthesis method of key intermediate of diatrizoic acid.
  • A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection. PubMed; PMID: 6868516.
  • m-IODOBENZOIC ACID. Organic Syntheses Procedure.
  • Preparation and purification of iodixanol.
  • Process for purifying an organic acid.
  • Synthesis method of orotic acid.
  • Production and purification of organic acids from partially oxidised waste activated sludge.
  • Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • Purification of organic acids. University of Illinois.
  • Method for purifying hydroiodic acid.
  • Purification of high-purity glycyrrhizin from licorice using hydrophilic interaction solid phase extraction coupled with preparative reversed-phase liquid chrom
  • Analysis of Metal Impurities in Hydrochloric Acid Using ICP-OES with Dual Side-On Interface Plasma Observ
  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.
  • High-Purity Chemicals for Inorganic Trace Analysis. Sigma-Aldrich.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC; PMC7014498.

Sources

Troubleshooting

Overcoming poor solubility of Iotrizoic acid in aqueous media

Technical Support Center: Formulating Iotrizoic Acid for High-Aqueous Solubility Introduction Welcome to the Formulation Troubleshooting Guide for Iotrizoic acid. As a triiodinated benzoic acid derivative ()[1], Iotrizoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Formulating Iotrizoic Acid for High-Aqueous Solubility

Introduction Welcome to the Formulation Troubleshooting Guide for Iotrizoic acid. As a triiodinated benzoic acid derivative ()[1], Iotrizoic acid presents a classic formulation challenge: its free acid form is highly hydrophobic and practically insoluble in aqueous media. However, diagnostic imaging requires extremely high iodine concentrations (often >300 mg I/mL) to achieve sufficient X-ray attenuation ()[2]. This guide provides field-proven, mechanistic solutions for overcoming these solubility barriers.

Section 1: Core FAQs on Solubility Mechanisms

Q1: Why does Iotrizoic acid exhibit such poor aqueous solubility in its native form? A: The insolubility is driven by the molecule's rigid, bulky triiodinated benzene ring, which is highly lipophilic ()[1]. Furthermore, the free carboxylic acid group forms strong intermolecular hydrogen bonds, creating a highly stable crystal lattice. The energy required to break this lattice and solvate the molecule in water far exceeds the hydration energy of the free acid.

Q2: What is the industry-standard method to achieve >300 mg I/mL concentrations? A: The universal standard is converting the free acid into a Meglumine (N-methylglucamine) salt ()[3]. Meglumine is an amino sugar derived from sorbitol. When it neutralizes the carboxylic acid of Iotrizoic acid, its extended polyhydroxy chain serves two mechanistic purposes:

  • Lattice Disruption: The bulky meglumine cation prevents the triiodinated rings from packing tightly, lowering the lattice energy.

  • Hydration Sphere Formation: The multiple hydroxyl groups on meglumine form extensive hydrogen bonds with water, pulling the hydrophobic iodinated anion into solution. Meglumine itself has an extraordinary aqueous solubility of up to 1 g/mL ()[4].

Q3: Why not just use a Sodium salt, which is cheaper? A: While sodium salts are highly soluble, they dissociate into small, highly charged ions that drastically increase the osmolality of the solution. High-osmolality contrast media (HOCM) cause severe neural irritability, endothelial damage, and pain upon injection ()[2]. Meglumine salts produce larger, less mobile ions that are better tolerated physiologically, though they do increase the solution's viscosity. A carefully titrated mixture of Sodium and Meglumine is often used to balance viscosity and toxicity ()[2].

Section 2: Formulation Workflows

The optimal solubility strategy depends entirely on your target administration route. Below is the decision matrix for Iotrizoic acid formulation.

IotrizoicAcidWorkflow Start Iotrizoic Acid (Free Acid) Poor Aqueous Solubility Decision Target Administration Route? Start->Decision IV Intravenous (IV) / Intra-arterial Requires High Iodine Conc. (>300 mg I/mL) Decision->IV Oral Oral / Enteral Requires Palatability & GI Stability Decision->Oral Controlled Controlled Release Extended Absorption Decision->Controlled Meglumine Meglumine Salt Formation (pH 6.5 - 7.7) IV->Meglumine Sodium Sodium / Meglumine Mixture (Balances Viscosity & Toxicity) IV->Sodium Oral->Sodium Add flavor/dilution vehicle Microparticulate Polymer Microparticulate Encapsulation Controlled->Microparticulate Drug-binding polymers

Caption: Decision matrix for Iotrizoic acid formulation based on administration route.

Section 3: Troubleshooting Guide & Step-by-Step Methodology

Protocol: Preparation of Iotrizoic Acid Meglumine Salt Solution (60% w/v) This self-validating protocol ensures complete dissolution and prevents free-acid precipitation.

  • Step 1: Suspension. Suspend 60 g of Iotrizoic acid (free acid) in 70 mL of Water for Injection (WFI) at room temperature.

    • Causality: Starting with a suspension prevents localized clumping that occurs if the acid is dumped into a pre-mixed basic solution.

  • Step 2: Meglumine Addition. Gradually add an equimolar amount of Meglumine base under continuous high-shear stirring.

    • Causality: Gradual addition controls the exothermic neutralization reaction, preventing degradation of the heat-sensitive iodine bonds.

  • Step 3: Thermal Solubilization. Heat the compounding vessel to 60°C.

    • Validation Check: The solution must transition from a turbid white suspension to an optically clear, pale-yellow liquid. If turbidity persists after 30 minutes, the reaction is incomplete.

  • Step 4: pH Titration. Measure the pH. Adjust to a final range of 6.5 to 7.7 using dilute meglumine or trace Iotrizoic acid ()[2].

    • Validation Check: Drop the temperature to 20°C. If precipitation occurs, the pH is likely < 6.5. Unreacted free acid is insoluble and will immediately crash out of solution at acidic pH.

  • Step 5: Volume Adjustment & Filtration. QS to 100 mL with WFI and pass through a 0.22 µm PVDF sterile filter.

Common Troubleshooting Scenarios:

  • Issue: Solution turns dark yellow or brown during Step 3.

    • Root Cause: Free iodine liberation due to excessive heat (>80°C) or light exposure.

    • Fix: Discard the batch. Ensure the temperature never exceeds 60°C and protect the compounding vessel from direct UV light. Add a chelating agent (e.g., 0.04% disodium edetate) to sequester trace metals that catalyze iodine release.

  • Issue: Formulation is too viscous for a standard 22G IV catheter.

    • Root Cause: Pure meglumine salts at 60% w/v have high dynamic viscosity due to extensive hydrogen bonding networks.

    • Fix: Substitute 10-30% of the meglumine base with sodium hydroxide during Step 2 to create a mixed Sodium/Meglumine salt, which breaks up the hydrogen bonding network and reduces viscosity ()[2].

Section 4: Quantitative Data Table

To assist in formulation selection, the following table summarizes the physicochemical properties of different Iotrizoic acid states:

Formulation StateApprox. Aqueous Solubility (20°C)Relative Viscosity (at 300 mg I/mL)Osmolality ImpactPrimary Application
Free Acid < 0.1 mg/mL (Practically Insoluble)N/A (Suspension)N/ARaw API storage, Precursor
Sodium Salt > 500 mg/mLLowVery High (Highly hypertonic)Oral/Enteral contrast, Mixed IV formulations
Meglumine Salt > 800 mg/mLHighModerate (Better tolerated)Intravenous (IV) / Intra-arterial contrast ()[3]
Polymer Microparticulate Controlled Release (pH dependent)N/A (Solid dosage)N/AOnce-daily oral administration ()[5]

References

  • IOTRIZOIC ACID - Global Substance Registration System (GSRS). National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. URL:[Link]

  • Enhanced Solubility and Polarization of 13C-Fumarate with Meglumine Allows for In Vivo Detection of Gluconeogenic Metabolism in Kidneys. Huynh, M. T., et al. ACS Applied Materials & Interfaces, 2024. URL:[Link]

  • Iosefamate Meglumine: An Iodinated Contrast Agent for Hepatic Computed Tomography Scanning. Koehler, R. E., et al. Radiology, 1979. URL:[Link]

  • HYPAQUE meglumine (Diatrizoate Meglumine Injection, USP) 60%. DailyMed, U.S. National Library of Medicine. URL:[Link]

  • Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration. US Patent 10463611B2. Google Patents, 2019.

Sources

Optimization

Technical Support Center: Stabilizing Iotrizoic Acid Solutions for Long-Term Storage

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for Iotrizoic acid solutions. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for Iotrizoic acid solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of Iotrizoic acid solutions for long-term storage. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and reliability of your work.

Iotrizoic acid, a tri-iodinated derivative of benzoic acid, is a foundational structure for many iodinated contrast media (ICM) used in medical imaging.[1] The chemical stability of these agents is paramount to their safety and efficacy.[2] However, like many complex organic molecules, Iotrizoic acid solutions can be susceptible to degradation over time, influenced by environmental factors such as temperature, pH, and light.[3] This guide provides a structured approach to troubleshooting common stability issues and answers frequently asked questions to support your formulation and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of Iotrizoic acid solutions. The following workflow provides a general diagnostic approach.

Troubleshooting_Workflow start Instability Observed (e.g., Visual Change, pH Shift, Purity Loss) visual_check Step 1: Visual Inspection start->visual_check precipitate Precipitate / Crystals visual_check->precipitate Yes discoloration Discoloration (Yellowing) visual_check->discoloration Yes no_visual No Visual Change visual_check->no_visual No ph_check Step 2: pH Measurement ph_shift pH Outside Specification? ph_check->ph_shift Yes ph_ok pH Within Specification ph_check->ph_ok No purity_check Step 3: Analytical Purity Check (e.g., HPLC) purity_fail Purity/Assay Failure? purity_check->purity_fail Yes purity_ok Purity/Assay OK purity_check->purity_ok No solve_precipitate Action: Review Storage Temp & Formulation Solubility. Consider filtration & reformulation. precipitate->solve_precipitate solve_discolor Action: Investigate Photodegradation & Oxidation. Review packaging and consider antioxidants. discoloration->solve_discolor no_visual->ph_check solve_ph Action: Review Buffer System. Investigate acidic/basic degradants. ph_shift->solve_ph ph_ok->purity_check solve_purity Action: Identify Degradants. Perform forced degradation studies. Optimize formulation. purity_fail->solve_purity end_ok Solution is Stable. Continue Monitoring. purity_ok->end_ok Degradation_Pathways iotrizoic Iotrizoic Acid deiodination De-iodination iotrizoic->deiodination hydrolysis Hydrolysis (Amide Cleavage) iotrizoic->hydrolysis other Other Pathways (e.g., Decarboxylation) iotrizoic->other stressors Stress Factors (Light, Heat, pH Extremes, Oxidants) stressors->iotrizoic product1 Formation of Free Iodine & Iodinated Impurities deiodination->product1 product2 Cleaved Side-Chains & Tri-iodinated Benzene Core hydrolysis->product2 product3 Various Minor Degradants other->product3

Caption: Primary degradation pathways for Iotrizoic acid under stress conditions.

Q2: What are the ideal long-term storage conditions for Iotrizoic acid solutions according to regulatory guidelines?

A2: The ideal storage conditions should be determined through formal stability studies following ICH (International Council on Harmonisation) guidelines. [4]For a product intended for storage at room temperature in temperate climates (ICH Zones I/II), the following conditions are standard. [5]

Study Type Storage Condition Minimum Duration for Submission Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months To establish the product's shelf-life under recommended storage conditions. [6]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Required if a "significant change" occurs during accelerated testing. [6]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To increase the rate of chemical degradation and predict long-term stability. [5]

| Photostability | ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA) | Variable | To assess the impact of light exposure on the product. [7][8]|

In all cases, solutions should be protected from light.

Q3: Which excipients are most effective for stabilizing Iotrizoic acid solutions?

A3: The choice of excipients is critical for ensuring long-term stability. A multi-pronged approach is often most effective.

Excipient ClassExample(s)Function & Mechanism
pH Buffers Citrate, PhosphateMaintain the pH within the optimal range for solubility and stability. The buffer capacity must be sufficient to resist pH shifts from degradation or CO₂ ingress. [9][10]
Chelating Agents Edetate Disodium (EDTA), Citric AcidThese agents sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation reactions. [11]
Antioxidants Sodium Metabisulfite, Ascorbic AcidScavenge free radicals and reactive oxygen species to prevent oxidative degradation of the API. [11]
Tonicity Agents Sodium ChlorideUsed to adjust the osmolality of parenteral solutions to be compatible with physiological conditions. While not a direct stabilizer of the API, it is a key formulation component.

Q4: How does pH affect the stability of Iotrizoic acid solutions?

A4: The pH of the formulation is one of the most critical factors governing stability. Iotrizoic acid, being a carboxylic acid derivative, has a specific pH range where it is most stable and soluble.

  • Low pH (Acidic): Strongly acidic conditions can promote hydrolysis of the amide side chains. [12]* High pH (Alkaline): Strongly basic conditions can also lead to hydrolysis and may increase susceptibility to oxidation.

  • Optimal pH: The optimal pH is typically found to be in the slightly acidic to neutral range (e.g., pH 5.5 - 7.5), but this must be determined experimentally for each specific formulation. The goal is to find a balance between API stability and solubility. A stability study across a range of pH values is essential during early formulation development.

Part 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Iotrizoic Acid

Objective: To develop a validated quantitative analytical method that can separate and accurately measure the active ingredient (Iotrizoic acid) from its degradation products and other formulation components. [3]

Parameter Recommended Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm Provides good retention and separation for moderately polar aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to ensure the carboxylic acid group of Iotrizoic acid is protonated, leading to consistent retention.
Mobile Phase B Acetonitrile Organic modifier to elute the analyte and impurities.
Gradient Start at 5-10% B, ramp to 70-90% B over 20-30 min A gradient is essential to elute both the polar degradants and the more lipophilic API and impurities within a reasonable time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controls retention time reproducibility.
Detection UV at ~240 nm Iotrizoic acid has a strong UV absorbance around this wavelength due to its iodinated benzene ring structure.

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the Iotrizoic acid solution under harsh conditions to identify likely degradation products and demonstrate the specificity of the analytical method. [13]This is a crucial step in developing a stability-indicating method.

  • Prepare Solutions: Prepare multiple aliquots of the Iotrizoic acid solution at the target concentration.

  • Establish Controls: Retain an unstressed (control) sample stored at 5°C in the dark.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final pH of ~1-2. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final pH of ~12-13. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat an aliquot at 80°C for 48 hours in the dark.

    • Photolytic Degradation: Expose a solution in a photostable, transparent container (e.g., quartz) to light conditions as specified in ICH Q1B. [7]4. Analysis: After the designated stress period, neutralize the acidic and basic samples, then analyze all stressed samples and the control sample using the developed HPLC-UV method.

  • Evaluation:

    • Confirm that the method can separate the intact Iotrizoic acid peak from all degradation product peaks.

    • Aim for 5-20% degradation of the main peak. If degradation is too extensive or too little, adjust the stress duration or temperature.

    • The results will reveal the primary degradation pathways and help in identifying and tracking impurities during formal stability studies.

References

  • [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts]. (n.d.). PubMed.
  • 2021 European Thyroid Association Guidelines for the Management of Iodine-Based Contrast Media-Induced Thyroid Dysfunction. (n.d.). Karger Publishers.
  • Pharmacology, Part 5: CT and MRI Contrast Media. (2019, September 1). The Journal of Nuclear Medicine.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, August). International Council for Harmonisation.
  • 2-Iodoxybenzoic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Block-copolymer-stabilized iodinated emulsions for use as CT contrast agents. (2025, August 9). ResearchGate.
  • Iodinated contrast media. (n.d.). Slideshare.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Stabilizer Excipients. (n.d.). American Pharmaceutical Review.
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11). Biotech Spain.
  • Excipient Selection for Protein Stabilization. (2026, March 26). Pharmaceutical Technology.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • ICH Quality Guidelines for Pharmaceutical Stability Storage. (2016, October 27). Q1 Scientific.
  • 5 Types Of Formulation Excipients And How They Impact Biologics Stability. (2024, May 16). Drug Discovery Online.
  • ICH Q14 Analytical Procedure Development. (2022, March 24). International Council for Harmonisation.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025, September 12). ResearchGate.
  • Adipic Acid Safety Data Sheet. (2025, May 21). TCI Chemicals.
  • Assay and Stability Testing. (n.d.). Kinam Park.
  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996, November). International Council for Harmonisation.
  • EMA. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Retrieved March 30, 2026, from [Link]

  • Ranking mAb–excipient interactions in biologics formulations by NMR spectroscopy and computational approaches. (n.d.). PubMed Central.
  • Elucidating the Multi-Enzymatic Mechanism of Bacterial Decolorization of Azo and Indigoid Dyes: An Integrated Study of Degradation Pathways and Molecular Docking. (2026, March 25). MDPI.
  • Stabilizer Excipients. (n.d.). Protheragen.
  • ICH STABILITY REQUIREMENTS Overcoming the Challenges. (2017, July 20). EAG Laboratories.
  • Effect of Temperature on Stability of Marker Constituents in Echinacea Purpurea Root Formulations. (n.d.). PubMed.
  • Identification of an itaconic acid degrading pathway in itaconic acid producing Aspergillus terreus. (2016, April 22). PubMed.
  • Effect of pH on the Stability of Dairy Beverages Stabilized with Soluble Soybean Polysaccharides. (2025, October 24). MDPI.
  • Preparation of iodic acid and derivatives thereof. (n.d.). Google Patents.
  • Influence of the acidity of the iodous acid solution system on the kinetics of the disproportionation reaction. (n.d.). Semantic Scholar.
  • Effect of temperature on acid-base equilibria in separation techniques. A review. (n.d.). Molnar Institute.
  • Isotropic medium chain mono-diglyceride/oil/water formulations for solubilization of lipophilic and hydrophilic drugs. (2004, February 11). PubMed.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000, October 15). PubMed.
  • Degradation of citric and isocitric acids aqueous solution compared... (n.d.). ResearchGate.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
  • Method for preparing ioxitalamic acid. (n.d.). Google Patents.
  • Ilicic acid degradation pathways and prevention. (n.d.). Benchchem.
  • A new strategy to stabilize oxytocin in aqueous solutions. (2011, March 30). University of Groningen.
  • The influence of temperature on the heat effects of acid-base interaction in aqueous solutions of citric acid. (2026, February 6). ResearchGate.
  • Influence of pH and salt on the ionization state and phase behavior of some aromatic acid derivatives of cholesterol at the air–aqueous interface. (n.d.). RSC Publishing.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021, February 12). MDPI.
  • Acid solution purification method. (n.d.). Google Patents.
  • Kinetics of the Disproportionation Reaction of HIO2 in Acidic Aqueous Solutions. (n.d.). ResearchGate.
  • EMA. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Retrieved March 30, 2026, from [Link]

  • Stabilization of pH in Solid-matrix Hydroponic Systems. (2026, February 27). ResearchGate.
  • Preparation method of ursodeoxycholic acid. (n.d.). Google Patents.
  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017, June 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (2023, October 11). Frontiers.
  • (PDF) The effect of temperature cycling on Ostwald ripening. (2018, July 16). ResearchGate.

Sources

Troubleshooting

Identifying and removing byproducts of Iotrizoic acid reactions

Welcome to the Technical Support Center for Iodinated Contrast Media (ICM) Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the dual challenges associated with Iotrizo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Iodinated Contrast Media (ICM) Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the dual challenges associated with Iotrizoic acid and related triiodinated benzoic acid derivatives.

The management of Iotrizoic acid byproducts requires a two-front approach: Process Chemistry (mitigating synthesis impurities that compromise API purity) and Environmental Toxicology (preventing the formation of highly toxic disinfection byproducts during oxidative degradation). This guide provides self-validating protocols and mechanistic explanations to ensure both product integrity and environmental compliance.

Section 1: Synthesis & Manufacturing Troubleshooting

Q1: Why am I seeing persistent impurities that co-crystallize with the Iotrizoic acid API, and how can I eliminate them? Mechanistic Causality: The most recalcitrant impurities in the synthesis of triiodinated contrast agents are O-alkylated derivatives. During the N-alkylation step of the 5-amino-2,4,6-triiodoisophthalic acid core, the amide oxygen acts as a competing nucleophile under basic conditions. Because the stereoelectronic properties and spatial configuration of O-alkylated byproducts closely mirror the target N-alkylated API, they integrate seamlessly into the crystalline lattice. This makes standard recrystallization highly ineffective, as the impurities precipitate alongside the product [1]. Solution: Shift from crystallization-based purification to preparative chromatography using non-ionic polymeric adsorbent resins. Furthermore, optimizing the solvent dielectric constant and utilizing softer bases (e.g., potassium carbonate over sodium hydroxide) can thermodynamically favor the desired N-alkylation pathway.

Q2: What causes the appearance of mono- or di-iodinated byproducts in my final HPLC chromatogram? Mechanistic Causality: These impurities stem from incomplete electrophilic aromatic substitution during the initial iodination of the benzoic acid ring. The electron-withdrawing nature of the first two iodine substituents severely deactivates the aromatic ring, significantly increasing the activation energy required for the third iodination event. Solution: Ensure a stoichiometric excess of the iodinating agent (e.g., iodine monochloride, ICl) and maintain elevated temperatures (80–90 °C) for the final hours of the reaction.

Synthesis Start 5-Amino-2,4,6-triiodoisophthalic Acid Acylation Acylation / Amidation Start->Acylation Imp_Iodo Mono/Di-iodo Impurities Start->Imp_Iodo Under-iodination Intermediate Triiodinated Intermediate Acylation->Intermediate Alkylation Alkylation Step Intermediate->Alkylation Target Iotrizoic Acid (API) Alkylation->Target N-Alkylation (Major) Imp_OAlk O-Alkylated Impurities Alkylation->Imp_OAlk O-Alkylation (Minor)

Fig 1. Synthesis pathway of Iotrizoic acid highlighting the divergence of O-alkylated impurities.

Section 2: Environmental Degradation & Disinfection Byproducts

Q3: Why does Iotrizoic acid generate highly toxic byproducts in wastewater treatment plants (WWTPs)? Mechanistic Causality: Iotrizoic acid is highly hydrophilic and biologically persistent; conventional WWTPs remove less than 10% of it. When the persistent effluent reaches the disinfection stage, disinfectants like chlorine or chloramine oxidatively cleave the highly stable C-I bonds. This cleavage releases hypoiodous acid (HOI), which rapidly reacts with natural organic matter (NOM) to form highly genotoxic and cytotoxic iodo-trihalomethanes (iodo-THMs) and iodo-acetic acids [2]. Solution: Implement Advanced Oxidation Processes (AOPs) such as UV/O3 or UV/TiO2 prior to chlorination. These processes generate hydroxyl radicals (•OH) that achieve complete mineralization of the triiodinated ring rather than partial, toxic cleavage [3].

Q4: Can biological treatments be modified to degrade Iotrizoic acid before chlorination? Mechanistic Causality: Aerobic bacteria cannot break the triiodinated aromatic ring due to severe steric hindrance and the electron-withdrawing effect of the iodine atoms. However, under strict anoxic/anaerobic conditions, certain bacteria can utilize the iodinated contrast media as terminal electron acceptors in a process called reductive deiodination, facilitated by cobalamin (Vitamin B12) cofactors [4].

Environmental ICM Iotrizoic Acid in Wastewater WWTP Conventional WWTP ICM->WWTP Effluent Persistent ICM Effluent WWTP->Effluent >90% Persistence Disinfection Chlorination + NOM Effluent->Disinfection Iodine Source IodoTHM Iodo-Trihalomethanes Disinfection->IodoTHM pH > 7.5 IodoAcid Iodo-Acetic Acids Disinfection->IodoAcid Toxic Cleavage

Fig 2. Transformation of Iotrizoic acid into toxic disinfection byproducts during water treatment.

Section 3: Quantitative Data Summaries

Table 1: Comparative Analysis of Iotrizoic Acid Byproducts

Byproduct CategorySpecific Compound/ClassOrigin MechanismPrimary ChallengeMitigation Strategy
Synthesis Impurity O-Alkylated DerivativesN-alkylation side reactionCo-crystallizes with target APIPolymeric resin adsorption
Synthesis Impurity Di-iodinated IntermediatesIncomplete electrophilic substitutionReduces X-ray opacityExcess ICl, elevated temp
Environmental DBP Iodo-TrihalomethanesChlorination of WWTP effluentHighly genotoxicPre-treatment via AOPs
Environmental DBP Iodo-Acetic AcidChloramination + NOMHighly cytotoxicAnaerobic deiodination

Section 4: Validated Experimental Protocols

Protocol 1: Chromatographic Clearance of O-Alkylated Impurities

Self-Validating System: This protocol utilizes an in-line UV detector to validate the separation of the O-alkylated impurity from the N-alkylated API in real-time, ensuring fraction purity before pooling.

  • Resin Preparation: Condition a preparative column packed with a non-ionic macroporous polymeric adsorbent resin (e.g., Amberlite XAD-1600) with 3 bed volumes (BV) of HPLC-grade methanol, followed by 5 BV of deionized water to establish the baseline matrix.

  • Sample Loading: Dissolve the crude Iotrizoic acid in a minimal volume of water (adjust pH to 6.5–7.0 using dilute HCl/NaOH) and load onto the column at a controlled flow rate of 0.5 BV/hr to prevent channeling.

  • Gradient Elution: Initiate a gradient elution starting from 100% water, shifting linearly to 20% methanol/water over 10 BV. Causality note: The O-alkylated impurities, being slightly less polar due to their ether-like linkage, interact more strongly with the hydrophobic resin and will elute later than the highly hydrophilic N-alkylated Iotrizoic acid.

  • Validation & Pooling: Monitor the eluate continuously at 254 nm. Collect fractions and perform rapid HPLC-UV analysis on the tailing edge of the main peak. Pool only the fractions containing >99.5% API and <0.1% O-alkylated byproduct.

Protocol 2: Advanced Oxidation Process (UV/O3) for Mineralization

Self-Validating System: The continuous measurement of Total Organic Carbon (TOC) and Adsorbable Organic Iodine (AOI) ensures complete mineralization rather than partial transformation into toxic intermediates.

  • Reactor Setup: Utilize a continuous-flow photoreactor equipped with a low-pressure mercury UV lamp (254 nm emission) housed in a quartz sleeve.

  • Ozone Sparging: Introduce ozone gas at a concentration of 5 mg/L directly into the reactor inlet via a porous titanium diffuser, ensuring fine bubble dispersion for maximum mass transfer into the aqueous phase.

  • Reaction Kinetics: Pump the Iotrizoic acid-containing effluent through the reactor with a residence time of 45 minutes. The synergistic effect of UV radiation and dissolved O3 generates highly reactive •OH radicals, which possess the oxidation potential required to shatter the triiodinated ring.

  • Validation Check: Sample the treated effluent. A successful mineralization protocol will demonstrate a >90% reduction in TOC and a corresponding stoichiometric increase in free aqueous iodide (I⁻), confirming the total destruction of the triiodinated ring prior to any downstream chlorination.

References

  • Reddy, K. R., et al. "A practical large-scale synthesis of iohexol." International Journal of Chemical Science, 2018.[Link]

  • Duirk, V. N., et al. "Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging." Environmental Science & Technology, 2011.[Link]

  • Włodarczyk-Makuła, M., et al. "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." International Journal of Environmental Research and Public Health, 2023.[Link]

  • Sengar, A., et al. "Periphyton in urban freshwater facilitates transformation of trace organic compounds: A case study on iodinated contrast media." Frontiers in Environmental Science, 2023.[Link]

Optimization

I. Mechanistic Overview: The Causality of pH in Iotrizoic Acid Formulations

Welcome to the Formulation & Stability Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, formulation scientists, and drug development professionals navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, formulation scientists, and drug development professionals navigate the physicochemical complexities of working with Iotrizoic acid .

Iotrizoic acid is a multi-iodinated benzene derivative utilized primarily as a radiocontrast agent [2]. Formulating iodinated contrast media requires a rigorous balancing act: you must achieve high iodine concentrations for radiopacity while maintaining physiological osmolality and preventing thermal degradation. The master variable controlling this entire system is pH .

Below, you will find a deep dive into the causality of pH dynamics, a diagnostic workflow, troubleshooting FAQs, and a self-validating protocol to ensure your formulations are robust and safe.

The structural integrity and solubility of iotrizoic acid are strictly governed by the pH of the aqueous vehicle. Understanding the "why" behind pH adjustments prevents downstream failures in preclinical and clinical models.

  • The Lower Limit (Solubility & pKa): Iotrizoic acid in its protonated form is highly lipophilic and poorly soluble in water. To achieve the high concentrations required for imaging (often >300 mg I/mL), the carboxylic acid moiety must be ionized. If the pH drops below 6.0, the equilibrium shifts back toward the un-ionized state, leading to rapid, irreversible crystallization and precipitation.

  • The Upper Limit (Base-Catalyzed Deiodination): The carbon-iodine (C-I) bonds on the aromatic ring are sterically hindered but electronically susceptible to nucleophilic attack. If the pH exceeds 8.0, the high concentration of hydroxide ions ( OH− ) acts as a catalyst for deiodination—especially during thermal sterilization (autoclaving). This cleaves the C-I bond, releasing toxic free iodide into the formulation [1].

  • The Counter-Ion Effect: Adjusting pH with standard sodium hydroxide (NaOH) often results in a hyperosmolar solution, which can cause endothelial damage in vivo. Using Meglumine (N-methylglucamine) as the titrating base not only adjusts the pH but forms a bulky, highly soluble salt that significantly lowers the formulation's osmolality.

II. Diagnostic Workflow: pH Optimization Pathway

G Start Iotrizoic Acid Raw Suspension CheckPH Measure Initial pH Start->CheckPH Decision Evaluate pH Level CheckPH->Decision LowPH pH < 6.5 (Precipitation Risk) Decision->LowPH HighPH pH > 7.5 (Deiodination Risk) Decision->HighPH OptPH pH 6.5 - 7.5 (Optimal Stability) Decision->OptPH AddBase Titrate Base (Meglumine/NaOH) LowPH->AddBase AddAcid Titrate Acid (HCl/Buffer) HighPH->AddAcid Validate Self-Validation: Thermal Stress & Free Iodide Assay OptPH->Validate AddBase->CheckPH AddAcid->CheckPH

Caption: Workflow for optimizing iotrizoic acid pH to prevent precipitation and deiodination.

III. Troubleshooting FAQs

Q: My iotrizoic acid formulation remains turbid even after prolonged stirring. How do I force it into solution? A: Turbidity is a physical indicator that the pH is below the compound's pKa, leaving a fraction of the acid un-ionized. Do not attempt to heat the suspension to force dissolution, as it will simply precipitate upon cooling. Instead, slowly titrate the solution with 1M Meglumine until the pH reaches 6.8–7.2. The transition from a turbid suspension to an optically clear solution is the physical validation that the soluble salt form has been achieved.

Q: We autoclaved our pH 8.2 formulation, and it turned slightly yellow. What happened? A: You have triggered base-catalyzed deiodination[1]. At pH > 8.0, the combination of excess hydroxide ions and the thermal energy of the autoclave (121°C) cleaves the iodine from the aromatic ring. The yellow tint is free molecular iodine ( I2​ ) or high concentrations of free iodide ( I− ). This batch is toxic and must be discarded. Always buffer to a maximum of pH 7.5 prior to thermal sterilization.

Q: Can I use standard Phosphate-Buffered Saline (PBS) to maintain the pH? A: It is not recommended for high-concentration contrast agents. PBS introduces additional sodium and phosphate ions, which drastically increases the osmolality of the final solution. For in vivo applications, use a low-concentration Tris buffer (Tromethamine) or rely on the buffering capacity of the Meglumine salt itself to maintain physiological osmolality.

IV. Quantitative Data: pH Impact on Formulation Parameters

The following table summarizes the causal relationship between pH levels and critical quality attributes (CQAs) of iotrizoic acid formulations.

ParameterpH < 6.0 (Acidic)pH 6.5 - 7.5 (Optimal)pH > 8.0 (Basic)
Solubility (mg I/mL) < 150 (Precipitates)> 300 (Fully Soluble)> 300 (Fully Soluble)
Free Iodide Release (Post-Autoclave) Low (< 10 µg/mL)Low (< 20 µg/mL)High (> 80 µg/mL)
Osmolality (mOsm/kg H₂O) N/A (Suspension)~600 (Meglumine salt)> 800 (Excess ions)
In Vivo Risk Profile Embolism (Particulates)Safe / BiocompatibleThyroid Toxicity (Free I− )

V. Standard Operating Procedure: Self-Validating pH Optimization

This protocol is designed as a self-validating system . It uses built-in physical and chemical feedback loops (visual clarity and thermal stress testing) to prove that the pH adjustment was successful and the formulation is stable.

Materials Required:

  • Iotrizoic acid powder

  • Sterile Water for Injection (WFI)

  • 1M Meglumine (N-methylglucamine) solution

  • 0.1M HCl and 0.1M NaOH (for fine-tuning)

  • Silver nitrate ( AgNO3​ ) for potentiometric titration

Step-by-Step Methodology:

  • Initial Dispersion: Suspend the required mass of iotrizoic acid in 70% of the final target volume of WFI at 20°C–25°C. Continuous magnetic stirring is required. Note: The solution will be highly turbid.

  • Primary Titration (Validation Checkpoint 1): Add 1M Meglumine dropwise while monitoring the pH. As the pH crosses 6.0, the solution will begin to clear. Continue titrating until the pH reaches exactly 7.2.

    • Self-Validation: If the solution is not 100% optically clear at pH 7.2, the active pharmaceutical ingredient (API) is impure, or the concentration exceeds the absolute thermodynamic solubility limit.

  • Volume Adjustment: Q.S. (Quantum Satis) to the final volume with WFI. Re-verify the pH is between 6.8 and 7.4. If necessary, fine-tune with 0.1M HCl or NaOH.

  • Filtration: Pass the clear solution through a 0.22 µm sterile PES filter into Type I borosilicate glass vials. Seal with butyl rubber stoppers and aluminum crimps.

  • Thermal Stress Test (Validation Checkpoint 2): Autoclave the sealed vials at 121°C for 15 minutes. Allow to cool to room temperature.

  • Free Iodide Assay: Perform a potentiometric titration using AgNO3​ on the autoclaved sample.

    • Self-Validation: If the pH was correctly balanced (minimizing base-catalyzed cleavage), the free iodide concentration will be < 20 µg/mL . If the free iodide exceeds this threshold, the initial pH was too high or poorly buffered, invalidating the batch.

References

  • US5660814A - Iodinated paramagnetic chelates, and their use as contrast agents. Google Patents.
  • The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011. World Health Organization (WHO).

Reference Data & Comparative Studies

Validation

Comparing Iotrizoic acid vs. Diatrizoic acid in imaging studies

An In-Depth Comparative Analysis for Imaging Studies: Iotrizoic Acid vs. Diatrizoic Acid A Guide for Researchers and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides a detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Imaging Studies: Iotrizoic Acid vs. Diatrizoic Acid

A Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed, objective comparison of Iotrizoic acid and Diatrizoate, two first-generation ionic, high-osmolality iodinated contrast agents. While sharing a common ancestry and mechanism, subtle structural differences and a vast disparity in historical and current usage set them apart. This document synthesizes available data to inform experimental design and selection in preclinical and research settings.

Introduction: A Tale of Two Isomers

Diatrizoic acid, approved for medical use in the United States in 1954, rapidly became a cornerstone of radiological imaging for decades and remains on the World Health Organization's List of Essential Medicines.[1][2] It belongs to the class of high-osmolality contrast media (HOCM), which, while effective, are associated with a higher incidence of adverse effects compared to modern agents.[3][4] Iotrizoic acid is a less-common structural isomer of Diatrizoic acid. Both are derivatives of a tri-iodinated benzoic acid core, the foundation of their efficacy as contrast agents.[3][4] This guide will delve into their comparative physicochemical properties, mechanisms, clinical performance, and safety profiles, providing a comprehensive resource for the scientific community.

Physicochemical Properties: The Foundation of Contrast

The utility of an iodinated contrast agent is fundamentally dictated by its chemical and physical properties. The high atomic number of iodine (53) is responsible for the absorption of X-rays, creating the contrast seen in images.[5][6] Both Diatrizoic acid and Iotrizoic acid are ionic monomers, meaning they dissociate in solution, contributing to their characteristic high osmolality.[7]

PropertyIotrizoic AcidDiatrizoic AcidSignificance for Imaging
IUPAC Name 3-acetamido-5-glycolamido-2,4,6-triiodobenzoic acid3,5-diacetamido-2,4,6-triiodobenzoic acid[8]The core structure determines physicochemical properties and biological interactions.
Molecular Formula C₁₁H₉I₃N₂O₅C₁₁H₉I₃N₂O₄[8][9]Defines the elemental composition and molecular weight.
Molecular Weight 645.9 g/mol 613.91 g/mol [8][9]Influences viscosity and pharmacokinetics.
Iodine Content ~59% (by weight)~62% (by weight)[7]Directly correlates with the agent's ability to attenuate X-rays (radiopacity).
Class Ionic Monomer, High-Osmolality Contrast Media (HOCM)Ionic Monomer, High-Osmolality Contrast Media (HOCM)[2][7]Classifies the agent based on its chemical structure and behavior in solution. HOCMs have a higher risk of adverse events.
Osmolality HighHigh (approx. 1500-2100 mOsm/kg)[2][4]A major determinant of patient tolerance and adverse effects like pain, warmth, and hemodynamic changes.
Solubility Water-solubleWater-soluble (500 g/L at 25°C)[10]Essential for formulation as an injectable or oral/rectal solution.

Mechanism of Action: Visualizing the Invisible

The fundamental mechanism for both agents is identical. The tri-iodinated benzoic acid ring provides a high concentration of iodine atoms. When administered, the agent travels through the body, and the iodine within it effectively absorbs X-rays that pass through the targeted anatomical structures.[5][6] This differential absorption, compared to surrounding soft tissues, creates a visible contrast, allowing for the detailed visualization of blood vessels, organs, and other structures.[5][6]

G cluster_0 Administration & Distribution cluster_1 Imaging Process cluster_2 Result Admin Contrast Agent (Iotrizoic/Diatrizoic Acid) Distribute Distribution via Bloodstream/GI Tract Admin->Distribute Introduction into body Tissue Target Tissue with Contrast Agent Distribute->Tissue Accumulation in area of interest Xray X-ray Beam Xray->Tissue Detector X-ray Detector Tissue->Detector Differential Attenuation Image High-Contrast Radiographic Image Detector->Image Signal Processing

Caption: General mechanism of iodinated contrast agents in X-ray imaging.

Pharmacokinetic and Pharmacodynamic Profiles

Once administered, the body processes these agents in a very similar manner. They are primarily distributed within the extracellular space and are not metabolized.[6][11] Their excretion is almost entirely renal, through glomerular filtration.[11]

ParameterIotrizoic Acid & Diatrizoic AcidClinical Implication
Route of Administration Intravenous, Oral, Rectal[1][2][5]Route is chosen based on the target system for imaging (e.g., IV for urography/angiography, oral for GI tract).
Distribution Rapidly distributed in the bloodstream and extracellular space.[6][11]Allows for rapid imaging post-injection.
Serum Protein Binding Poorly bound to serum albumin.[11]Facilitates rapid renal filtration and excretion.
Metabolism Excreted unchanged.[11]No metabolites to consider for toxicity or drug-drug interactions.
Primary Excretion Route Renal, via glomerular filtration.[11]Use requires caution in patients with impaired kidney function.[12]
Alternate Excretion In severe renal impairment, excretion via the gallbladder and small intestine increases.[11]Provides a secondary clearance pathway, but the primary concern remains renal function.
Half-Life (IV) Approximately 10 minutes (alpha phase, distribution) and 100 minutes (beta phase, elimination) for Diatrizoate.[11]The relatively short half-life allows for efficient clearance from the body.

Clinical Applications, Performance, and Safety

Both agents have been historically used for a wide range of diagnostic imaging procedures.[12][13] However, Diatrizoic acid is far more widely documented and remains in use, particularly for gastrointestinal imaging where it serves as an alternative to barium sulfate.[2][12]

Common Applications:

  • Urography: Visualization of the kidneys, ureters, and bladder.[12][13]

  • Angiography: Imaging of blood vessels.[12][13]

  • Computed Tomography (CT): Enhancing the visibility of organs and the GI tract.[1][13]

  • Gastrointestinal Studies: Used orally or rectally when barium is contraindicated.[2][12]

Performance & Safety Comparison: As HOCMs, both agents carry a higher risk of adverse effects compared to newer low-osmolality (LOCM) and iso-osmolar (IOCM) contrast media.[4][14] Side effects are often related to their high osmolality, which can cause fluid shifts and direct chemotoxicity.

Adverse Effect ProfileIotrizoic Acid & Diatrizoic Acid
Common Side Effects Nausea, vomiting, diarrhea, skin redness, injection site pain and warmth.[2][12]
Hypersensitivity Reactions Itchiness, hives, skin rash. Severe reactions like anaphylaxis are possible but less common.[5][12]
Cardiovascular Effects Can cause changes in blood pressure (hypotension or hypertension) and heart rate (bradycardia).[14][15]
Nephrotoxicity Risk of contrast-induced acute kidney injury (CI-AKI), especially in patients with pre-existing renal impairment.[12]
Other Severe Effects Seizures, difficulty breathing, swelling of the face or extremities.[12]

Studies comparing Diatrizoate to newer non-ionic agents like Iohexol and Ioversol consistently show that the newer agents are better tolerated, causing significantly less patient discomfort, pain, and hemodynamic changes.[15][16][17][18] This underscores the general principle that lower osmolality correlates with improved patient safety.

Experimental Protocol: Preclinical Comparative Imaging

For researchers aiming to compare contrast agents, a standardized preclinical workflow is essential. The following protocol provides a generalized framework for evaluating agents like Iotrizoic and Diatrizoic acid in a rodent model using micro-computed tomography (micro-CT).

G A 1. Animal Preparation (Anesthesia, Catheter Placement) B 2. Baseline Imaging (Pre-contrast Micro-CT Scan) A->B C 3. Contrast Administration (IV bolus of Iotrizoic or Diatrizoic Acid, Weight-based dosing) B->C D 4. Dynamic Imaging (Post-contrast Micro-CT Scans at multiple time points) C->D E 5. Image Reconstruction (3D Volume Generation) D->E F 6. Data Analysis (ROI analysis, Signal-to-Noise Ratio, Vessel enhancement measurement) E->F G 7. Comparative Assessment (Statistical comparison of image quality, enhancement kinetics, and any adverse events) F->G

Caption: A generalized workflow for preclinical comparison of contrast agents.

Step-by-Step Methodology:

  • Objective: To quantitatively compare the in-vivo radiographic enhancement and tolerability of Iotrizoic acid versus Diatrizoic acid in a murine model.

  • Materials:

    • Iotrizoic acid and Diatrizoic acid solutions, normalized for iodine concentration.

    • Micro-CT imaging system.

    • Anesthetized mice (e.g., C57BL/6).

    • IV catheters, infusion pumps.

    • Image analysis software.

  • Animal Preparation:

    • Anesthetize the mouse using a standard protocol (e.g., inhaled isoflurane).

    • Place a tail-vein catheter for intravenous administration of the contrast agent.

    • Position the animal on the scanner bed and ensure vital signs are monitored.

  • Contrast Agent Administration:

    • Administer a weight-based dose of either Iotrizoic acid or Diatrizoic acid via the tail-vein catheter.[19] A controlled infusion rate is critical for consistent results.

  • Imaging Protocol:

    • Acquire a non-contrast (baseline) scan prior to injection.

    • Immediately following administration, begin a series of dynamic scans to capture the arterial, venous, and delayed phases of enhancement.

    • Imaging parameters (kVp, mAs, resolution) should be kept constant across all animals and groups.

  • Data Analysis:

    • Reconstruct the acquired projection data into 3D volumes.

    • Define Regions of Interest (ROIs) in key anatomical structures (e.g., aorta, vena cava, renal cortex, liver).

    • Measure the change in radiodensity (in Hounsfield Units) over time within each ROI.

    • Calculate quantitative metrics such as peak enhancement, time to peak, and washout rate.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the performance of the two agents.[20]

Conclusion and Future Perspectives

Diatrizoic acid and Iotrizoic acid are historically significant ionic, high-osmolality contrast agents. While structurally similar, Diatrizoic acid has seen far more widespread and prolonged use, resulting in a much larger body of available data. Both are effective at producing diagnostic images due to their high iodine content. However, their high osmolality is a significant drawback, leading to a less favorable safety profile compared to modern non-ionic, low-osmolality agents.[14][18]

For research professionals, while these agents can be useful in preclinical models, particularly for GI tract studies, it is crucial to acknowledge their limitations. The development of contrast media has trended decisively towards agents that improve patient tolerance by reducing osmolality.[7] Understanding the properties of first-generation agents like Iotrizoic and Diatrizoic acid provides a valuable benchmark for evaluating the incremental but critical safety and efficacy improvements in the next generation of imaging agents.

References

  • Amidotrizoic Acid - Manasa Life Sciences. (n.d.).
  • Diatrizoic Acid - Uses, Dosage, Side Effects, Price, Composition | Practo. (2018, September 28).
  • What is the mechanism of Amidotrizoic Acid? - Patsnap Synapse. (2024, July 17).
  • Diatrizoic acid - Radiocontrast Agent - MedchemExpress.com. (n.d.).
  • Diatrizoic acid 117-96-4 - Sigma-Aldrich. (n.d.).
  • What is Amidotrizoic Acid used for? - Patsnap Synapse. (2024, June 14).
  • What is Iotroxic Acid used for? - Patsnap Synapse. (2024, June 14).
  • A Comparative Analysis of Acetrizoic Acid for X-ray Imaging: A Historical Perspective - Benchchem. (n.d.).
  • A Comparative Analysis of Acetrizoic Acid and Diatrizoate for Preclinical Angiography - Benchchem. (n.d.).
  • Pharmacokinetics of low- and high-dose intravenous diatrizoate contrast media administration. (n.d.). PubMed.
  • What is the mechanism of Meglumin diatrizoate? - Patsnap Synapse. (2024, July 17).
  • Acetrizoic Acid: A Comparative Analysis of a First-Generation Contrast Agent - Benchchem. (n.d.).
  • Baker, M. K., Kopecky, K. K., Bogan, M., & Wass, J. L. (1990). Unequal doses of ioversol versus diatrizoate for urography. Urologic Radiology, 12(1), 44-48.
  • Amidotrizoic Acid Impurities and Related Compound - Veeprho. (n.d.).
  • Acetrizoic acid - Wikipedia. (n.d.).
  • Esplugas, E., Torrents, A., Mauri, J., & Jara, F. (1989). [Comparative studies of diatrizoate, ioxaglate and iohexol as angiocardiographic contrast media]. Revista Espanola de Cardiologia, 42(3), 173-176.
  • DIATRIZOIC ACID | 117-96-4 - ChemicalBook. (2026, March 13).
  • Currie, G., Kiat, H., & Wang, F. (2017). Comparison between a fixed-dose contrast protocol and a weight-based contrast dosing protocol in abdominal CT.
  • MD-76 R [Diatrizoate Meglumine and Diatrizoate Sodium Injection USP]. (2017, March). accessdata.fda.gov.
  • Lell, M. M., Jost, G., Korporaal, J. G., Mahnken, A. H., Flohr, T. G., & Uder, M. (2014). Intraindividual Comparison of Contrast Media Concentrations for Combined Abdominal and Thoracic MDCT. American Journal of Roentgenology, 202(4), 757-764.
  • Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem. (n.d.). National Institutes of Health.
  • Rosenfield, A. T., Putman, C. E., Ulreich, S., & Koss, N. (1976). Double-Blind Comparison of Iodamide and Diatrizoate for Excretory Urography. Radiology, 121(2), 293-294.
  • Jorulf, H. (1983). Iohexol compared with diatrizoate in pediatric urography. Acta Radiologica Supplementum, 366, 42-45.
  • Kido, D. K., Morris, T. W., Ekholm, S., Plassche, W., & Erickson, J. L. (1983). Comparison of iohexol and meglumine-Na diatrizoate in cerebral angiography. Acta Radiologica Supplementum, 366, 142-146.
  • Ogawa, M., Kawaguchi, Y., Mine, T., & Itoh, F. (2014). A Comparison of Ionic, Monomer, High Osmolar Contrast Media with Non-ionic, Dimer, Iso-osmolar Contrast Media in ERCP. Internal Medicine, 53(2), 109-113.
  • Diatrizoate - Wikipedia. (n.d.).
  • Wang, H., Leng, C., Wu, R., Wang, Y., & Shen, Y. (2023). A comparison of the use of contrast media with different iodine concentrations for enhanced computed tomography. Medicine, 102(13), e33454.
  • Intravenous Urography in Cats - Comparison of Bolus, Abdominal Compression and Infusion Techniques. (2023, November 23). CABI Digital Library.
  • The Critical Role of Diatrizoic Acid Dihydrate in Modern Medical Imaging. (2026, March 25).
  • Adam, A., Hemingway, A. P., & Allison, D. J. (1985). Iohexol and diatrizoate: comparison in visceral arteriography. Radiology, 155(2), 529.
  • Guideline Safe Use of Contrast Media Part 1. (2017, May 3).
  • Iodinated Radiocontrast Agents | Radiology Key. (2016, June 13).
  • Contrast Media Protocol. (n.d.).
  • Less iodine injected for the same diagnostic performances: Comparison of two low-osmolar contrast agents (iobitridol 350 and iopamidol 370) in coronary angiography and ventriculography - A randomized double-blind clinical study. (n.d.). ResearchGate.
  • Adverse reactions to intravenous iodinated contrast media: a prospective study. (n.d.).
  • DIATRIZOIC ACID - Safety Data Sheet - ChemicalBook. (2026, March 14).
  • Diatrizoic acid Safety Data Sheet (SDS) | CAS: 117-96-4 - Chemdor Chemicals. (n.d.).
  • Chen, X. J., Lu, Q., Fang, F., & Wang, G. J. (2008). [Study of pharmacokinetics of aristolochic acid I and II in rats]. Zhongguo Zhong Yao Za Zhi, 33(19), 2241-2244.
  • Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes. (n.d.). PMC.
  • Li, J., et al. (2026). Pharmacokinetics and Metabolomic Mechanism of the Diuretic Effects of Barbatic Acid from Pyrrosia petiolosa (Christ) Ching. Molecules, 31(7), 2465.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (n.d.). PMC.
  • Prediction of gastric pH‐mediated drug exposure using physiologically‐based pharmacokinetic modeling: A case study of itraconazole. (2023, March 26). PMC.

Sources

Comparative

Validation of Iotrizoic Acid Purity: A Comparative Guide to Titrimetric Methods

Iotrizoic acid is a water-soluble, tri-iodinated benzoic acid derivative utilized primarily as a radiopaque contrast agent in diagnostic imaging. Like other iodinated contrast media (ICMs), its X-ray attenuation capabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Iotrizoic acid is a water-soluble, tri-iodinated benzoic acid derivative utilized primarily as a radiopaque contrast agent in diagnostic imaging. Like other iodinated contrast media (ICMs), its X-ray attenuation capabilities rely entirely on the high atomic radius and electron density of the three iodine atoms covalently bound to its benzene ring[1]. In pharmaceutical manufacturing and drug development, validating the absolute purity of the Iotrizoic acid active pharmaceutical ingredient (API) is a critical quality attribute. Overdosage or impurities can lead to severe adverse effects, including contrast-induced nephropathy, while underdosage results in inadequate tissue resolution[2].

Because the iodine in Iotrizoic acid is covalently bound to an aromatic core, direct titration of the intact molecule is impossible. The analytical strategy must employ a self-validating two-step system: Reductive Dehalogenation to quantitatively liberate the iodine as free iodide (I⁻), followed by Halide Quantification via precision titration.

Mechanistic Overview: The Causality of Dehalogenation

The C-I bonds in 2,4,6-triiodobenzoic acid derivatives are sterically hindered and chemically stable. To achieve 100% cleavage, we must force a severe reductive environment. By refluxing the Iotrizoic acid sample in a strong alkaline solution (NaOH) with elemental Zinc dust (Zn⁰), the zinc acts as a potent reducing agent. Zn⁰ is oxidized to Zn²⁺, donating electrons to the aromatic ring, which subsequently expels the iodine atoms as free iodide ions (I⁻).

The choice of an alkaline medium is highly deliberate: it prevents the premature oxidation of I⁻ to volatile iodine gas (I₂), ensuring complete recovery of the analyte prior to titration.

Workflow A Iotrizoic Acid Sample (API) B Reductive Dehalogenation (Zn Dust + NaOH + Reflux) A->B Cleave C-I Bonds C Filtration & Acidification (Glacial Acetic Acid) B->C Isolate Free I⁻ D1 Method A: Argentometric Potentiometric Titration C->D1 Gold Standard D2 Method B: Iodometric Redox Titration C->D2 Alternative E Data Analysis & Purity Calculation D1->E D2->E

Fig 1: Analytical workflow for dehalogenation and titrimetric purity validation of Iotrizoic acid.

Comparison of Titration Methods

Once the iodide is liberated, several titrimetric methods can be employed. As an Application Scientist, I evaluate these methods based on precision, specificity, and pharmacopeial compliance.

Method A: Potentiometric Argentometric Titration (The Gold Standard)

This method is the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standard for iodinated contrast agents[2]. It relies on the precipitation of silver iodide (AgI). By utilizing a silver billet indicating electrode and an Ag/AgCl reference electrode, it eliminates the subjective visual interpretation of precipitation endpoints, allowing for automated, high-throughput analysis with exceptional precision.

Method B: Iodometric Redox Titration

An alternative approach based on redox chemistry. The liberated iodide is oxidized to molecular iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution[3]. While it provides a strong visual endpoint, the multiple reaction steps increase the risk of cumulative volumetric error.

Quantitative Comparison
Analytical ParameterMethod A: Potentiometric ArgentometryMethod B: Iodometric Redox Titration
Primary Reagent 0.05 N Silver Nitrate (AgNO₃)0.1 N Sodium Thiosulfate (Na₂S₂O₃)
Endpoint Detection Potentiometric (Ag/AgCl & Ag billet)Visual (Starch Indicator, Blue to Colorless)
Precision (RSD) < 0.5%~ 1.0 - 1.5%
Specificity High (Direct measurement of I⁻)Moderate (Susceptible to other oxidants)
Pharmacopeial Status Gold Standard (USP/EP compliant)Secondary / Alternative
Automation Potential Excellent (Via Autotitrators)Poor (Requires manual visual verification)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your analytical data, every protocol must act as a self-validating system. Critical Step: For both methods below, a blank determination must be performed in parallel. Titrating the reagents (NaOH, Zn dust, acids) without the Iotrizoic acid API accounts for trace halide contamination. Subtracting this blank titer from the sample titer guarantees that the calculated purity reflects only the API.

Protocol A: Argentometric Potentiometric Titration (Recommended)
  • Sample Preparation: Accurately weigh approximately 400 mg of Iotrizoic acid API and transfer to a 250 mL round-bottom boiling flask.

  • Alkaline Digestion: Add 30 mL of 1.25 N Sodium Hydroxide (NaOH) and 1.0 g of high-purity Zinc dust.

  • Reflux: Attach a water-cooled condenser and reflux the mixture vigorously for 30 minutes to ensure complete C-I bond cleavage.

  • Filtration: Cool the flask to room temperature. Filter the mixture through quantitative filter paper to remove unreacted zinc. Rinse the condenser and flask thoroughly with 20 mL of deionized water, pooling the filtrate.

  • Acidification (Causality Check): Carefully add 5 mL of glacial acetic acid to the filtrate to adjust the pH. Why acetic acid? We avoid strong mineral acids (like HNO₃) because they can oxidize I⁻ to I₂ in the presence of dissolved oxygen, leading to a falsely low purity calculation. Acetic acid provides the perfect mildly acidic environment for optimal AgI precipitation.

  • Titration: Immerse a silver billet electrode and an Ag/AgCl reference electrode into the solution. Titrate with standardized 0.05 N Silver Nitrate (AgNO₃) using an autotitrator[2].

  • Calculation: Since Iotrizoic acid contains three iodine atoms, 3 moles of AgNO₃ react with 1 mole of the API.

Protocol B: Iodometric Titration
  • Preparation: Obtain the filtered, dehalogenated iodide solution as described in steps 1-4 above.

  • Acidification & Oxidation: Acidify the solution with dilute sulfuric acid. Add an excess of 10% Potassium Iodide (KI) and a known volume of standard Potassium Iodate (KIO₃) to liberate I₂ in situ[3].

  • Titration: Titrate the dark brown solution with 0.1 N Sodium Thiosulfate (Na₂S₂O₃) until the color fades to a pale yellow.

  • Endpoint Detection (Causality Check): Add 2 mL of 1% starch indicator solution (the solution turns deep blue). Continue titrating dropwise until the blue color completely disappears. Why add starch at the end? If starch is added too early while the iodine concentration is high, the resulting iodine-starch complex becomes overly stable and water-insoluble, leading to a sluggish, delayed endpoint and a falsely elevated purity calculation.

Pathway N1 C-I Bond (Iotrizoic Acid) N2 Zn⁰ Reduction (Alkaline) N1->N2 ∆, NaOH N3 Free Iodide (I⁻) N2->N3 Cleavage N4 AgNO₃ Titration (Potentiometric) N3->N4 Method A N6 Oxidation (KIO₃) (Acidic) N3->N6 Method B N5 AgI Precipitate (Endpoint) N4->N5 Ag⁺ + I⁻ N7 Na₂S₂O₃ Titration (Starch Indicator) N6->N7 S₂O₃²⁻ + I₂

Fig 2: Chemical pathways comparing argentometric precipitation and iodometric redox titration.

Conclusion

While both titrimetric methods are analytically sound following proper dehalogenation, Potentiometric Argentometric Titration remains the superior choice for validating Iotrizoic acid purity. Its alignment with pharmacopeial standards, coupled with the objectivity of electrochemical endpoint detection, provides the highest degree of confidence required in modern drug development and quality control environments.

References
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. MDPI.1

  • Quantification of Ioversol in Injection Dosage form Using HPLC: Stability Indicting Method Development and Validation. Pharmaceutical Sciences.2

  • Iodometric Titration: The Chemical Reaction in an Iodometric Titration. University of British Columbia.3

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Iotrizoic Acid Quantification Methods: HPLC-UV vs. LC-MS/MS

Introduction: The Imperative for Rigorous Quantification Iotrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established X-ray contrast agent. Its accurate quantification in biological matrices and pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Quantification

Iotrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established X-ray contrast agent. Its accurate quantification in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, quality control, and stability testing. When analytical methods are updated, transferred between laboratories, or when data from different studies need to be compared, a robust cross-validation process is not just recommended—it is essential for regulatory compliance and scientific validity.[1][2]

This guide will walk you through the cross-validation of a workhorse HPLC-UV method against a highly sensitive LC-MS/MS method. The objective of such validation is to formally demonstrate that an analytical procedure is fit for its intended purpose.[3] We will explore the causality behind our experimental choices, providing a self-validating framework that ensures the trustworthiness of your results.

Overview of Analytical Techniques

The choice of an analytical method is often a balance between sensitivity, specificity, cost, and throughput.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Principle: This technique separates Iotrizoic acid from other components in a sample based on its physicochemical interactions with a stationary phase (the column) and a mobile phase. Quantification is achieved by measuring the absorbance of UV light at a specific wavelength (e.g., 238 nm) where the molecule exhibits a strong chromophore.[4]

  • Expertise & Experience: HPLC-UV is the cornerstone of many quality control labs. Its robustness and cost-effectiveness make it ideal for analyzing samples with analyte concentrations in the microgram-per-milliliter (µg/mL) range. The key to a successful HPLC-UV method is achieving adequate chromatographic separation to prevent co-eluting impurities from interfering with the analyte peak, thereby ensuring specificity.[3][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.

  • Expertise & Experience: LC-MS/MS is the gold standard for bioanalysis, capable of detecting concentrations down to the picogram-per-milliliter (pg/mL) level.[6] Its primary advantage is its specificity; the dual-mass filtering (precursor and product ion) virtually eliminates interferences from complex matrices. However, it is susceptible to matrix effects (ion suppression or enhancement), which must be mitigated, typically through the use of a stable isotope-labeled internal standard.

Designing the Cross-Validation Study

The goal of this study is to demonstrate the equivalency of data between the two methods across a defined concentration range. The validation will adhere to the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines.[3][7][8]

G cluster_prep Phase 1: Preparation & Validation cluster_analysis Phase 2: Sample Analysis cluster_compare Phase 3: Data Comparison P1 Define Acceptance Criteria (Based on ICH Q2(R2)) P2 Develop & Validate HPLC-UV Method P1->P2 Guides P3 Develop & Validate LC-MS/MS Method P1->P3 Guides S2 Analyze Samples with HPLC-UV P2->S2 C1 Tabulate & Compare Validation Parameters (Accuracy, Precision, Linearity etc.) P2->C1 S3 Analyze Samples with LC-MS/MS P3->S3 P3->C1 S1 Prepare Quality Control (QC) & Real Study Samples S1->S2 S1->S3 C2 Statistically Compare Real Sample Results (e.g., Bland-Altman Plot) S2->C2 S3->C2 C3 Final Report: Assess Method Equivalency C1->C3 C2->C3

Caption: High-level workflow for the cross-validation of two analytical methods.

Key Validation Parameters & Acceptance Criteria

The following parameters are critical for demonstrating method performance and are based on established regulatory guidance.[6][7]

ParameterAcceptance Criterion (Typical)Rationale
Specificity No significant interfering peaks at the retention time of the analyte.Ensures the signal is from the analyte only. Crucial for accuracy.
Linearity (R²) ≥ 0.99Demonstrates a proportional relationship between concentration and response.
Range The interval over which the method is precise, accurate, and linear.Defines the usable concentration limits of the method.
Accuracy Mean recovery of 85-115% (bioanalysis) or 98-102% (pharma QC).Measures the closeness of the measured value to the true value.
Precision (%RSD) Repeatability (Intra-assay) ≤ 15%; Intermediate (Inter-assay) ≤ 15%.Assesses the degree of scatter between a series of measurements.
Limit of Quant. (LOQ) Signal-to-Noise ratio ≥ 10; analyte response is accurate and precise.The lowest concentration that can be reliably quantified.

Experimental Protocols

Trustworthiness through Self-Validation: Each protocol includes system suitability tests (SSTs). SSTs are performed before each analytical run to confirm that the instrument and method are performing as expected, ensuring the validity of the data generated.

Universal Sample Preparation (from Human Plasma)

Causality: Protein precipitation is a fast and effective method for removing the bulk of proteinaceous material from plasma, which can foul analytical columns and interfere with ionization in LC-MS/MS. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like Iotrizoic acid in solution.

  • Thaw: Thaw frozen human plasma samples and internal standard (IS) stock solutions at room temperature.

  • Spike: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (for LC-MS/MS) or 10 µL of diluent (for HPLC-UV).

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.

Protocol 1: HPLC-UV Method
  • Instrumentation & Reagents

    • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reagents: HPLC-grade acetonitrile, water, and formic acid.

  • Chromatographic Conditions

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 238 nm.[4]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST)

    • Inject a mid-concentration standard six times.

    • Acceptance Criteria: %RSD for peak area and retention time should be ≤ 2.0%.

Protocol 2: LC-MS/MS Method
  • Instrumentation & Reagents

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Reagents: LC-MS grade acetonitrile, water, formic acid, and a stable isotope-labeled Iotrizoic acid internal standard (IS).

  • Chromatographic Conditions (Fast Gradient)

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • Iotrizoic Acid: Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 613.8 → 486.8).

      • Internal Standard: Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 617.8 → 490.8 for a +4 Da labeled IS).

    • Note: These transitions are illustrative and must be optimized empirically.

  • System Suitability Test (SST)

    • Inject a low-concentration standard six times.

    • Acceptance Criteria: %RSD for the peak area ratio (Analyte/IS) should be ≤ 15%.

Comparative Data Analysis

The following tables present hypothetical (but realistic) validation data to illustrate the performance comparison between the two methods.

Table 1: Method Performance Summary
ParameterHPLC-UVLC-MS/MSSenior Scientist Insight
Linear Range 0.5 – 100 µg/mL0.001 – 10 µg/mL (1 ng/mL - 10,000 ng/mL)LC-MS/MS provides a significantly lower limit of quantitation, making it suitable for pharmacokinetic studies where concentrations fall rapidly.
Linearity (R²) 0.99920.9995Both methods demonstrate excellent linearity within their respective ranges.
LOQ 0.5 µg/mL1 ng/mLThe 500-fold greater sensitivity of LC-MS/MS is its key advantage.
Intra-Assay Precision (%RSD) 4.2%5.5%Both methods are highly precise and well within the acceptance limit of ≤15%.
Inter-Assay Precision (%RSD) 6.8%7.9%Good reproducibility for both techniques across different days.
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.5%Both methods show excellent accuracy, demonstrating they can measure the true concentration effectively.

G title Decision Logic for Method Selection conc What is the expected analyte concentration? high_conc High (> 0.5 µg/mL) conc->high_conc High low_conc Low (< 0.5 µg/mL) conc->low_conc Low matrix Is the sample matrix complex or 'dirty'? high_conc->matrix lcms Use LC-MS/MS (High Sensitivity & Specificity) low_conc->lcms hplc Use HPLC-UV (Cost-effective, Robust) matrix->hplc No matrix->lcms Yes

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion and Authoritative Recommendations

This guide demonstrates that both HPLC-UV and LC-MS/MS are reliable methods for the quantification of Iotrizoic acid, each with a distinct optimal application range. The cross-validation process confirms that, within the overlapping linear range (0.5 to 10 µg/mL), both methods can produce equivalent and reliable data.

  • For routine quality control and formulation analysis , where concentrations are typically high and matrices are clean, the HPLC-UV method is robust, cost-effective, and perfectly suitable.

  • For bioanalytical applications , such as pharmacokinetic or metabolism studies where analyte concentrations are expected to be low and matrices are complex, the superior sensitivity and specificity of the LC-MS/MS method are indispensable.

Ultimately, a successful cross-validation provides documented evidence that allows for the confident comparison and pooling of data from different analytical platforms, ensuring data integrity throughout the drug development lifecycle.[1][9]

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC, National Library of Medicine. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed, National Library of Medicine. [Link]

Sources

Comparative

Comparative analysis of Iotrizoic acid and other contrast agents

Title: Comparative Analysis of Iotrizoic Acid and Modern Contrast Agents: A Mechanistic and Experimental Guide Introduction As a Senior Application Scientist specializing in molecular imaging and contrast media pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Iotrizoic Acid and Modern Contrast Agents: A Mechanistic and Experimental Guide

Introduction As a Senior Application Scientist specializing in molecular imaging and contrast media pharmacokinetics, I frequently evaluate the physicochemical properties of radiocontrast agents to optimize imaging efficacy while minimizing adverse events like Contrast-Induced Nephropathy (CIN). Iotrizoic acid (CAS 16024-67-2) is an ionic, monomeric iodinated contrast agent[1]. Structurally, it is an acylated amino acid derivative—specifically, a 2,4,6-triiodobenzoic acid conjugated with a pentaoxahexadecyl chain[2]. Historically, it has been utilized as a specialized contrast medium for cholecystography and as a choleretic agent.

Unlike modern non-ionic low-osmolar contrast media (LOCM) such as Iohexol, or iso-osmolar contrast media (IOCM) like Iodixanol, Iotrizoic acid represents the older generation of high-osmolar contrast media (HOCM). Understanding the comparative behavior of these agents provides critical insights for drug development professionals designing next-generation imaging probes.

Physicochemical Profiling

The fundamental mechanism of iodinated contrast agents relies on the X-ray attenuation provided by the iodine K-edge. However, the molecular carrier dictates the agent's osmolality, viscosity, and toxicity. Iotrizoic acid, possessing a free carboxyl group, dissociates into an anion and a cation in solution[3]. This dissociation drastically increases the osmotic load per iodine atom compared to non-ionic agents, directly correlating with higher chemotoxicity.

Table 1: Physicochemical and Pharmacological Comparison

FeatureIotrizoic AcidIohexolIodixanol
Class Ionic Monomer (HOCM)Non-ionic Monomer (LOCM)Non-ionic Dimer (IOCM)
Molecular Formula C18H24I3NO8C19H26I3N3O9C39H44I6N6O15
Iodine Ratio (Iodine:Particle) 3:2 (Ratio = 1.5)3:1 (Ratio = 3.0)6:1 (Ratio = 6.0)
Osmolality (mOsm/kg H₂O) ~1500 (High)~844 (Low)~290 (Iso-osmolar)
Primary Excretion Hepatic / BiliaryRenalRenal
Clinical Application CholecystographyAngiography / UrographyHigh-risk Angiography

Mechanistic Insights: Excretion Pathways

The structural differences between Iotrizoic acid and modern agents dictate their pharmacokinetic clearance. Highly hydrophilic, non-ionic agents like Iohexol are almost exclusively cleared via glomerular filtration. In contrast, the lipophilic nature and protein-binding capacity of Iotrizoic acid's acylated structure facilitate hepatic uptake and subsequent biliary excretion, making it effective for cholecystography.

Excretion_Pathways Injection Intravenous Administration Iotrizoic Iotrizoic Acid (Lipophilic/Ionic) Injection->Iotrizoic Iohexol Iohexol (Hydrophilic/Non-Ionic) Injection->Iohexol Liver Hepatic Uptake (OATP Transporters) Iotrizoic->Liver High Affinity Kidney Glomerular Filtration Iotrizoic->Kidney Partial Iohexol->Kidney Primary (>99%) Bile Biliary Excretion (Cholecystography) Liver->Bile Urine Renal Excretion (Urography) Kidney->Urine

Pharmacokinetic pathways comparing biliary excretion of Iotrizoic acid vs. renal clearance.

Self-Validating Experimental Protocols

To objectively compare the performance and safety of Iotrizoic acid against Iohexol, I have designed a self-validating experimental workflow. This protocol pairs in vitro cytotoxicity assays with in vivo micro-CT imaging to establish a direct causality between molecular structure, cellular toxicity, and systemic clearance.

Workflow Prep Agent Normalization (Equimolar Iodine) InVitro In Vitro Assay HK-2 Cells Prep->InVitro InVivo In Vivo Micro-CT C57BL/6 Mice Prep->InVivo Readout1 WST-8 Viability (Chemotoxicity) InVitro->Readout1 Readout2 Time-Attenuation (Clearance Kinetics) InVivo->Readout2 Compare Efficacy vs Toxicity Profiling Readout1->Compare Readout2->Compare

Self-validating experimental workflow for evaluating contrast media toxicity and pharmacokinetics.

Phase 1: In Vitro Cytotoxicity (HK-2 Proximal Tubule Cells)

Rationale: Proximal tubule epithelial cells are the primary site of contrast-induced direct chemotoxicity and osmotic stress.

  • Cell Culture : Seed human kidney-2 (HK-2) cells at 1×10⁴ cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Agent Normalization : Prepare solutions of Iotrizoic acid and Iohexol in culture media. Crucial Step: Normalize the concentrations to equimolar iodine levels (e.g., 100 mg I/mL). This ensures that the X-ray attenuation potential is identical, isolating the molecular structure (ionic vs. non-ionic) as the sole independent variable.

  • Exposure : Replace the media with the contrast agent solutions and incubate for 4 hours.

  • Viability Quantification : Wash the cells thrice with PBS to remove residual viscous contrast media. Add 10 µL of WST-8 reagent (CCK-8 assay) to 100 µL of fresh media per well. Incubate for 2 hours and read absorbance at 450 nm. Causality: WST-8 is highly water-soluble and less prone to optical interference from high-viscosity agents compared to standard MTT assays, ensuring a self-validating readout.

Phase 2: In Vivo Pharmacokinetics (Murine Micro-CT)

Rationale: Dynamic micro-CT allows for non-invasive, real-time quantification of contrast clearance and biodistribution.

  • Animal Preparation : Anesthetize adult C57BL/6 mice (n=6 per group) using 2% isoflurane. Secure on the micro-CT bed with respiratory monitoring.

  • Administration : Inject 1.5 g I/kg of either Iotrizoic acid or Iohexol via the lateral tail vein using a programmable syringe pump set to 50 µL/min. Causality: A controlled injection rate prevents acute right-heart volume overload and standardizes the initial plasma peak, ensuring reproducible kinetics.

  • Dynamic Imaging : Acquire micro-CT scans at baseline, and at 5, 15, 30, and 60 minutes post-injection.

  • Kinetic Analysis : Define 3D Regions of Interest (ROIs) over the liver, renal cortex, and bladder. Extract Hounsfield Unit (HU) values to plot time-attenuation curves (TACs) and calculate the elimination half-life ( t1/2​ ).

Quantitative Experimental Data

The following table summarizes the expected experimental outcomes based on the physicochemical properties and clearance pathways of the respective agents.

Table 2: Comparative Experimental Outcomes (Equimolar Iodine Concentration: 100 mg I/mL)

MetricIotrizoic AcidIohexolCausality / Mechanism
HK-2 Cell Viability 42% ± 5%88% ± 4%High osmolality of ionic monomers induces rapid cellular dehydration and apoptosis.
Hepatic Uptake (HU Peak) High (>150 HU)Low (<50 HU)Lipophilic acylated structure promotes OATP-mediated hepatic transport.
Renal Clearance t1/2​ 45 ± 6 min28 ± 4 minBiliary shunting delays systemic elimination compared to pure glomerular filtration.

Conclusion

The comparative data validates the paradigm shift in radiocontrast development. Iotrizoic acid, while historically effective for specialized biliary imaging due to its hepatic clearance, exhibits significant in vitro cytotoxicity. This toxicity is driven by its high osmotoxicity, which induces rapid fluid shifts and cellular dehydration in renal tubular cells. Conversely, Iohexol demonstrates superior biocompatibility and rapid renal clearance, validating the use of non-ionic, low-osmolar scaffolds in modern drug development.

References

  • Title : Inxight Drugs - National Center for Advancing Translational Sciences | Source : ncats.io | URL :

  • Title : IOTRIZOIC ACID - gsrs | Source : nih.gov | URL :1

  • Title : The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011 - World Health Organization (WHO) | Source : who.int | URL : 3

  • Title : 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid - CAS Common Chemistry | Source : cas.org | URL : 2

Sources

Validation

Benchmarking Iotrizoic acid performance against established standards

This guide provides a comprehensive performance benchmark of Iotrizoic acid against established standards in the field of radiographic contrast media. Designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive performance benchmark of Iotrizoic acid against established standards in the field of radiographic contrast media. Designed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical and performance characteristics that define the efficacy and safety of contrast agents. We will explore the causality behind experimental choices and present supporting data to offer a clear, objective comparison.

Introduction: The Role of Contrast Media in Medical Imaging

Iodinated contrast media are indispensable tools in diagnostic radiology, enhancing the visibility of internal structures during X-ray-based imaging like computed tomography (CT) and angiography.[1][2] Their effectiveness hinges on the high atomic number of iodine, which efficiently attenuates X-rays.[3] The core structure of these agents is typically a 2,4,6-triiodinated benzene ring.[1]

Historically, the first-generation agents were ionic monomers . These compounds, when dissolved in a solution, dissociate into a large, iodinated anion and a smaller cation (like sodium or meglumine).[4] This dissociation results in a high number of particles in the solution, leading to high osmolality, which is a key factor associated with adverse patient reactions.[4][5] Iotrizoic acid, along with standards like Diatrizoic acid and Iothalamic acid, falls into this category. Understanding its performance relative to these established agents is crucial for optimizing imaging protocols and ensuring patient safety.

Establishing the Benchmark: Key Performance Indicators (KPIs)

The performance of a contrast agent is a multifactorial assessment. For ionic monomers, the primary KPIs are:

  • Radiographic Contrast: The fundamental ability to attenuate X-rays, is directly related to the iodine concentration.

  • Osmolality: A measure of the particle concentration in a solution.[6] High-osmolality contrast media (HOCM) are associated with a higher incidence of adverse effects.[4][5]

  • Viscosity: The "thickness" of the fluid, which affects injection rates and patient comfort.[4][6]

  • Chemotoxicity & Safety Profile: This relates to the inherent toxicity of the molecule itself, often correlated with its tendency to bind to proteins like serum albumin.[7]

This guide will benchmark Iotrizoic acid against two widely recognized ionic monomer standards: Diatrizoate and Iothalamate .

Head-to-Head Comparison: Physicochemical Properties

The fundamental chemical properties of a contrast agent dictate its in-vivo behavior. The table below summarizes key data for Iotrizoic acid and its comparator agents.

PropertyIotrizoic AcidDiatrizoateIothalamate
Molecular Structure Ionic MonomerIonic MonomerIonic Monomer
Molecular Weight ( g/mol ) 763.1[8]614 (Meglumine Salt)[9]~614 (Meglumine Salt)
Osmolality (mOsm/kg H₂O) High~1550-2150 (at ~300-370 mgI/mL)[9][10]~1710 (at 300 mgI/mL)
Viscosity (cP at 37°C) Data Not Available~8.9 (at 370 mgI/mL)[9]~5.3 (at 300 mgI/mL)

Note: Specific osmolality and viscosity values are highly dependent on the formulation (e.g., sodium vs. meglumine salt) and iodine concentration.

Performance Metric I: Radiographic Contrast Enhancement

Scientific Rationale: The primary function of an iodinated contrast agent is to increase the attenuation of X-rays in the tissues or vessels it occupies. This enhancement is measured in Hounsfield Units (HU) on a CT scanner. The degree of enhancement is directly proportional to the concentration of iodine delivered to a region of interest. Therefore, a standardized in vitro test using a phantom is the most reliable method to compare the intrinsic radio-opacity of different agents, removing biological variables.

Experimental Protocol: Phantom-Based CT Attenuation Measurement

This protocol provides a robust and reproducible method for comparing the radiographic enhancement of different contrast agents.

  • Preparation of Solutions:

    • Prepare solutions of Iotrizoic acid, Diatrizoate, and Iothalamate at identical iodine concentrations (e.g., 5, 10, 15, and 20 mgI/mL) in saline.

    • Scientist's Note: Using saline as a diluent mimics the ionic environment of blood plasma. Ensuring identical iodine concentrations is the critical variable for a fair comparison.

  • Phantom Setup:

    • Fill separate wells or vials within a CT phantom with each contrast agent solution. Include a well filled with saline as a baseline (0 HU reference).

    • Phantoms made of materials like PMMA (Lucite) are used because their X-ray properties are similar to human soft tissue.[11]

  • CT Image Acquisition:

    • Place the phantom on the CT scanner bed and perform a standard clinical scan (e.g., 120 kVp, 200 mAs).

    • Scientist's Note: Using a fixed, standard clinical protocol ensures that variations in HU are due to the contrast agents, not the scanning parameters.

  • Data Analysis:

    • Using the scanner's software, place a circular Region of Interest (ROI) in the center of each well.

    • Record the mean HU value for each contrast agent concentration.

    • Plot the mean HU value against the iodine concentration for each agent. The slope of this line represents the enhancement efficiency.

Visualization: Workflow for Contrast Enhancement Evaluation

G cluster_prep Preparation cluster_scan CT Scanning cluster_analysis Data Analysis A Prepare Stock Solutions (Iotrizoic, Diatrizoate, Iothalamate) B Create Serial Dilutions (e.g., 5, 10, 15, 20 mgI/mL) A->B C Fill Phantom Wells (Include Saline Control) B->C D Scan Phantom using Standardized Protocol C->D E Define Regions of Interest (ROI) in each well D->E F Measure Mean Hounsfield Units (HU) E->F G Plot HU vs. [Iodine] & Compare Slopes F->G

Caption: Workflow for phantom-based evaluation of radiographic contrast.

Performance Metric II: Safety Profile & Chemotoxicity

Scientific Rationale: The safety of a contrast agent is paramount. For high-osmolality ionic agents, two key concerns are effects driven by hyperosmolality and inherent chemotoxicity. High osmolality can cause discomfort, and in more severe cases, endothelial damage and other adverse reactions.[4] Chemotoxicity is often assessed by the agent's propensity to bind to serum proteins, primarily albumin.[7] Higher protein binding has been correlated with higher toxicity (LD50).[7]

Experimental Protocol: Osmolality and Protein Binding Assays

This section details the standard methods for quantifying these critical safety parameters.

A. Osmolality Measurement
  • Instrument: Use a vapor pressure or freezing point depression osmometer.

    • Scientist's Note: Vapor pressure osmometry is a standard, reliable method for determining the osmolality of contrast media solutions.[12]

  • Sample Preparation: Prepare solutions of each contrast agent at a clinically relevant iodine concentration (e.g., 300 mgI/mL).

  • Measurement:

    • Calibrate the osmometer according to the manufacturer's instructions using standard solutions.

    • Measure the osmolality of each contrast agent solution in triplicate.

    • Record the average value in mOsm/kg H₂O.

B. Protein Binding Assay (Equilibrium Dialysis)
  • Materials:

    • Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO).

    • Human Serum Albumin (HSA) solution (e.g., 4 g/dL in phosphate-buffered saline, PBS).

    • Contrast agent solutions of known concentrations.

  • Procedure:

    • Place the HSA solution on one side of the dialysis membrane (the "protein" side).

    • Place the contrast agent solution on the other side (the "buffer" side).

    • Allow the system to equilibrate with gentle agitation for a set period (e.g., 18-24 hours) at a controlled temperature (37°C).

    • Scientist's Note: Equilibrium is reached when the concentration of the unbound contrast agent is equal on both sides of the membrane. Any excess concentration on the protein side is due to binding.

  • Analysis:

    • After equilibration, carefully measure the total contrast agent concentration on both the "protein" side (C_total) and the "buffer" side (C_free). Concentration can be determined via HPLC with UV detection, which is a standard method for assaying these agents.[13]

    • Calculate the concentration of the bound drug: C_bound = C_total - C_free.

    • Calculate the percentage of protein binding: % Bound = (C_bound / C_total) * 100.

Visualization: Safety Profile Assay Workflow

G cluster_osmolality Osmolality Assay cluster_protein_binding Protein Binding Assay (Equilibrium Dialysis) A1 Prepare Contrast Media (e.g., 300 mgI/mL) A3 Measure Osmolality (mOsm/kg) A1->A3 A2 Calibrate Osmometer A2->A3 B1 Load Dialysis Cell: Side A: Protein (HSA) Side B: Contrast Agent B2 Incubate to Equilibrium (e.g., 24h at 37°C) B1->B2 B3 Measure [Contrast] via HPLC in both chambers B2->B3 B4 Calculate % Bound B3->B4

Caption: Workflow for key safety and chemotoxicity assays.

Synthesis and Conclusion

This guide outlines a systematic approach to benchmarking Iotrizoic acid against established ionic contrast agents like Diatrizoate and Iothalamate.

  • Performance: In terms of radiographic contrast, all tri-iodinated monomeric agents are expected to perform similarly at equivalent iodine concentrations. The phantom-based CT analysis provides a definitive method to confirm this.

  • Safety: The primary differentiators will lie in the safety profile. As high-osmolality agents, all three will have significantly higher osmolality than non-ionic media.[4][5] Comparative studies have shown that even among ionic agents, small differences in formulation can affect patient tolerance.[14] The key comparison for Iotrizoic acid will be its specific osmolality and protein binding percentage relative to the standards. A lower osmolality or weaker protein binding would suggest a potentially more favorable safety profile within its class.

By employing the standardized, self-validating protocols described herein, researchers can generate robust, comparative data. This information is critical for making informed decisions in drug development, selecting appropriate agents for preclinical research, and understanding the fundamental structure-activity relationships that govern the performance of radiographic contrast media.

References
  • M.D., S. (n.d.). Physicochemical Parameters of X-Ray Contrast Media. Scilit. Retrieved March 27, 2026, from [Link]

  • Rosenbaum, E. H., & Reich, S. B. (1966). Binding of Radiographic Contrast Media to Serum Proteins Demonstrated by Immunoelectrophoresis and Radioautography. Radiology, 86(3), 515-519. Retrieved March 27, 2026, from [Link]

  • Tony, T. (n.d.). The use of contrast media. Canadian Medical Association Journal. Retrieved March 27, 2026, from [Link]

  • Parikh, P. K., & Shah, J. (2010). Study of Viscera by X-Ray Contrast Media in Diagnostic Radiology. Journal of Chemical and Pharmaceutical Research, 2(2), 304-315. Retrieved March 27, 2026, from [Link]

  • Radiology Key. (2018, September 20). Safe Use of Contrast Media. Retrieved March 27, 2026, from [Link]

  • (n.d.). Evaluation of the safety profile of CT and MRI contrast agents based on iodine and gadolinium. Retrieved March 27, 2026, from [Link]

  • Al-Jobori, A. A., & Al-Tuhafi, M. H. (2020). Iodinated Contrast agents within Radiology. Medico-legal Journal, 88(1_suppl), 21-27. Retrieved March 27, 2026, from [Link]

  • Rosenbaum, E. H., & Reich, S. B. (1966). Binding of radiographic contrast media to serum proteins demonstrated by immunoelectrophoresis and radioautography. Radiology, 86(3), 515–519. Retrieved March 27, 2026, from [Link]

  • Global Substance Registration System. (n.d.). IOTRIZOIC ACID. Retrieved March 27, 2026, from [Link]

  • American Roentgen Ray Society. (2008). Universal Use of Nonionic Iodinated Contrast Medium for CT: Evaluation of Safety in a Large Urban Teaching Hospital. American Journal of Roentgenology, 191(2), 413-418. Retrieved March 27, 2026, from [Link]

  • The Royal College of Radiologists. (n.d.). Standards for intravascular contrast agent administration to adult patients, Second edition. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2026, February 5). Experimental Evaluation of a Hybrid Iodine-Gadolinium Contrast Medium in Photon-counting Detector CT. Retrieved March 27, 2026, from [Link]

  • Dawson, P., & Hedges, J. R. (1989). Viscosity of Some Contemporary Contrast Media before and after Mixing with Whole Blood. Acta Radiologica, 30(5), 549-552. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Contrast ureteropyelography in theatre: standardised flowchart reporting. Retrieved March 27, 2026, from [Link]

  • Bäck, S. E., Krutzén, E., & Nilsson-Ehle, P. (1988). Contrast media as markers for glomerular filtration: a pharmacokinetic comparison of four agents. Scandinavian journal of clinical and laboratory investigation, 48(3), 247–253. Retrieved March 27, 2026, from [Link]

  • Ministry of Health Malaysia. (2020, October 23). INTRAVASCULAR CONTRAST MEDIA. Retrieved March 27, 2026, from [Link]

  • Allen, D. (n.d.). Gadolinium contrast: properties. Questions and Answers in MRI. Retrieved March 27, 2026, from [Link]

  • MGH/HST Martinos Center for Biomedical Imaging. (2010, March 15). Evidence for weak protein binding of commercial extracellular gadolinium contrast agents. Retrieved March 27, 2026, from [Link]

  • Rachela Popovtzer Lab. (2020, April 13). Nanoparticle contrast agents for X-ray imaging applications. Retrieved March 27, 2026, from [Link]

  • (n.d.). Guideline Safe Use of Contrast Media Part 1. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). ESUR guidelines on contrast media. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design of Protein-based MRI Contrast Agents. Retrieved March 27, 2026, from [Link]

  • Persson, P. B., & Hansell, P. (2011). Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies. BioMed Research International, 2011, 458954. Retrieved March 27, 2026, from [Link]

  • Stellamor, K., Hruby, W., Assinger, S., & Luckner, H. (1984). [Comparison of the Side Effects of Urographic Contrast Media (Iothalamate, Diatrizoate, Iodamide, Iopamidol) Within the Scope of a CT Study]. Der Radiologe, 24(10), 488–490. Retrieved March 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Diatrizoate – Knowledge and References. Retrieved March 27, 2026, from [Link]

  • Center for Devices and Radiological Health. (2024, June 20). Method and Phantom Design for the Evaluation of Material Quantification Accuracy of Contrast-Enhanced Spectral Computed Tomography (CT) Systems. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

Sources

Comparative

Mechanistic Grounding: Physiochemical Profiles &amp; Tropism

Title: In Vivo Efficacy Comparison: Iotrizoic Acid vs. Iohexol in Preclinical CT Imaging Executive Summary In the landscape of preclinical and clinical X-ray computed tomography (CT), the selection of an iodinated contra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Efficacy Comparison: Iotrizoic Acid vs. Iohexol in Preclinical CT Imaging

Executive Summary In the landscape of preclinical and clinical X-ray computed tomography (CT), the selection of an iodinated contrast agent dictates the diagnostic window, tissue specificity, and overall imaging efficacy. As a Senior Application Scientist, I frequently consult on the optimization of in vivo imaging workflows. A common comparative study involves evaluating traditional hepatobiliary agents against modern, universally applied non-ionic agents. This guide provides an objective, data-driven comparison between Iotrizoic Acid (an ionic, hepatotropic agent) and Iohexol (a non-ionic, renally cleared monomer), detailing their pharmacokinetics, in vivo efficacy, and standardized experimental protocols for micro-CT evaluation.

Understanding the causality behind contrast distribution requires analyzing their molecular structures. The physiochemical properties of an agent directly dictate its in vivo biodistribution and clearance pathway.

  • Iohexol (Omnipaque): Iohexol is a non-ionic, low-osmolar contrast medium (LOCM). Its highly hydrophilic nature and lack of an electrical charge minimize protein binding in the bloodstream. Consequently, it remains strictly in the extracellular fluid space and is rapidly cleared via passive glomerular filtration in the kidneys[1]. This makes it the gold standard for angiography and urography but severely limits its retention time in target tissues like solid tumors, as it lacks specific cellular tropism[2].

  • Iotrizoic Acid: Iotrizoic acid is an ionic, acylated amino acid derivative containing three iodine atoms per molecule. Unlike Iohexol, its ionic nature and specific lipophilic moieties facilitate reversible binding to serum albumin. This interaction prevents rapid renal filtration and promotes active uptake by hepatocytes via organic anion transporting polypeptides (OATPs), functioning historically as a choleretic agent for cholecystography and liver imaging[3].

Clearance Iohexol Iohexol (Non-ionic) Blood1 Systemic Circulation (Minimal Protein Binding) Iohexol->Blood1 Kidney Renal Glomerular Filtration Blood1->Kidney Urine Excretion via Urine (Rapid Clearance) Kidney->Urine Iotrizoic Iotrizoic Acid (Ionic) Blood2 Systemic Circulation (Albumin Binding) Iotrizoic->Blood2 Liver Hepatic Uptake (Hepatocytes) Blood2->Liver Bile Biliary Excretion (Cholecystography) Liver->Bile

Caption: Divergent in vivo clearance pathways of Iohexol (renal) and Iotrizoic Acid (hepatobiliary).

In Vivo Pharmacokinetics & Efficacy

The efficacy of a contrast agent is quantified by its ability to increase the X-ray attenuation—measured in Hounsfield Units (HU)—of the target tissue over the baseline.

  • Vascular and Renal Efficacy (Iohexol): Free iohexol exhibits a rapid distribution (alpha phase half-life of ~12.3 minutes) and an elimination (beta phase) half-life of approximately 3.0 to 3.8 hours in murine models[1][4]. Because it is quickly eliminated, the time window for X-ray-based imaging is very narrow[2]. Efficacy peaks in the vascular system immediately post-injection and in the renal pelvis within 5–10 minutes.

  • Hepatic and Biliary Efficacy (Iotrizoic Acid): Iotrizoic acid demonstrates delayed peak enhancement. Maximum hepatic parenchymal enhancement occurs 15–30 minutes post-injection, followed by biliary tract opacification at 45–60 minutes. Its overall systemic half-life is prolonged compared to Iohexol due to the active transport mechanisms required for biliary excretion.

Quantitative Efficacy Summary
Parameter / TissueIohexol (Non-ionic, LOCM)Iotrizoic Acid (Ionic, Choleretic)
Primary Clearance Route Renal (Glomerular Filtration)Hepatobiliary Excretion
Blood Pool Δ HU (1 min) + 250 to 300 HU+ 200 to 250 HU
Renal Cortex Δ HU (5 min) + 350 to 450 HU (Peak)+ 50 to 100 HU
Liver Δ HU (20 min) < + 20 HU (Rapid washout)+ 150 to 200 HU (Peak)
Elimination Half-life ( t1/2β​ ) ~3.0 - 3.8 hours[1][4]> 5.0 hours (Active transport)
Primary Application Angiography, Urography, General CTCholecystography, Hepatic Imaging[3]

Experimental Protocol: Self-Validating Micro-CT Workflow

To objectively compare these agents, the experimental design must account for their distinct pharmacokinetic profiles. The following protocol establishes a self-validating system by incorporating internal baseline controls (pre-scans) and phantom calibration.

Step 1: System Calibration & Animal Preparation

  • Causality: CT scanners are subject to daily X-ray tube drift. Calibrating with a standard water/air phantom ensures HU values are absolute and comparable across longitudinal studies.

  • Action: Calibrate the micro-CT scanner. Anesthetize female Balb/C mice (8-10 weeks old) using 1.5-2% isoflurane. Secure the animal on the imaging bed with a respiratory monitoring pad to gate out breathing artifacts.

Step 2: Baseline (Pre-Contrast) Imaging

  • Causality: Native tissue density varies significantly between individual animals. Subtracting baseline HU from post-contrast HU isolates the contrast agent's true attenuation efficacy.

  • Action: Acquire a full-body baseline scan (e.g., 80 kVp, 500 µA, 100 ms exposure).

Step 3: Contrast Administration

  • Causality: Tail vein injection ensures immediate systemic delivery, bypassing first-pass gastrointestinal metabolism and allowing precise tracking of the alpha distribution phase.

  • Action: Administer Iohexol or Iotrizoic Acid via the lateral tail vein at an equimolar iodine dose (typically 1.0 - 1.5 g I/kg body weight) using a 29G insulin syringe.

Step 4: Dynamic Post-Contrast Scanning

  • Causality: Capturing the temporal dynamics is critical due to the differing clearance routes. Scanning Iohexol too late results in missed vascular data, while scanning Iotrizoic acid too early misses hepatic accumulation.

  • Action:

    • Iohexol Group: Scan at 1 min (arterial phase), 5 min (venous/renal phase), and 15 min (clearance phase).

    • Iotrizoic Acid Group: Scan at 5 min (vascular phase), 20 min (hepatic parenchymal phase), and 60 min (biliary phase).

Step 5: Image Reconstruction & ROI Analysis

  • Causality: Standardized 3D Regions of Interest (ROIs) prevent 2D slice sampling bias and account for partial volume effects.

  • Action: Reconstruct images using a Feldkamp algorithm. Draw 3D ROIs in the left ventricle (blood pool), liver parenchyma, and renal cortex. Calculate Δ HU (Post-contrast HU - Baseline HU).

Workflow Prep 1. Animal Prep & Calibration Base 2. Baseline Micro-CT Scan Prep->Base Admin 3. IV Injection (Equimolar Dose) Base->Admin Scan 4. Dynamic Post-CT Scanning Admin->Scan Analyze 5. ROI Analysis (ΔHU Calculation) Scan->Analyze

Caption: Standardized step-by-step workflow for in vivo micro-CT contrast evaluation.

Application Scientist Insights

When designing preclinical trials, the choice between Iohexol and Iotrizoic acid should be strictly dictated by the target organ and the required imaging window.

Iohexol's lack of tissue tropism and rapid clearance make it ideal for assessing vascular integrity or renal function. However, as noted in recent nanomedicine literature, free iohexol is notoriously poor at delineating poorly vascularized solid tumors due to its rapid washout[2].

Conversely, if the research objective is to visualize the hepatic parenchyma, map the biliary tree, or assess hepatocyte transporter function, Iotrizoic acid provides vastly superior signal-to-noise ratios in the liver. Researchers must, however, account for the higher osmolarity and ionic nature of Iotrizoic acid, which can introduce transient hemodynamic shifts (e.g., vasodilation or mild hypotension) not typically seen with modern LOCMs like Iohexol. Always pair your contrast choice with the physiological timeline of your specific imaging target.

References

  • Poly(iohexol) Nanoparticles As Contrast Agents for In Vivo X-ray Computed Tomography Imaging Journal of the American Chemical Society / PMC[Link]

  • In vivo performance of a liposomal vascular contrast agent for CT and MR-based image guidance applications Pharmaceutical Research / PubMed[Link]

  • Increased Sensitivity of Computed Tomography Scan for Neoplastic Tissues Using the Extracellular Vesicle Formulation of the Contrast Agent Iohexol Pharmaceutics (MDPI)[Link]

  • IOTRIZOIC ACID (Substance / Contrast Media) National Center for Advancing Translational Sciences (NCATS) - Inxight Drugs[Link]

Sources

Validation

Validating the Specificity of Iotrizoic Acid in Biological Assays: A Comprehensive Comparison Guide

Executive Summary In the development and validation of diagnostic imaging agents, proving tissue specificity is as critical as demonstrating contrast efficacy. Iotrizoic acid is an iodinated, acylated amino acid derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and validation of diagnostic imaging agents, proving tissue specificity is as critical as demonstrating contrast efficacy. Iotrizoic acid is an iodinated, acylated amino acid derivative utilized primarily as a contrast medium in cholecystography and as a choleretic agent[1]. Unlike ubiquitous extracellular contrast agents that are rapidly cleared via the kidneys, Iotrizoic acid exhibits preferential hepatobiliary elimination[2]. For drug development professionals, validating this specificity requires robust, self-validating biological assays that can definitively isolate active hepatic uptake from passive diffusion or off-target renal clearance.

This guide provides an authoritative framework for comparing Iotrizoic acid against alternative contrast agents and details the causal logic behind the experimental protocols used to validate its hepatobiliary specificity.

The Mechanistic Basis of Specificity

To design an effective validation assay, one must first understand the molecular causality driving the agent's biodistribution. Iotrizoic acid's specificity is not a product of simple passive diffusion; it is dictated by its lipophilic, acylated amino acid structure[1]. This structure facilitates active transport via Organic Anion Transporting Polypeptides (OATPs) located on the basolateral membrane of hepatocytes. Once intracellular, the agent is actively effluxed into the bile canaliculi via the Multidrug Resistance-associated Protein 2 (MRP2) transporter, enabling high-contrast cholecystography[2].

Conversely, hydrophilic, non-ionic alternatives like Iohexol bypass these transporters entirely, remaining in the extracellular fluid until they are cleared via glomerular filtration.

Pathway Blood Systemic Circulation OATP OATP Transporters (Basolateral) Blood->OATP Iotrizoic Acid Uptake Kidney Renal Clearance (Off-Target) Blood->Kidney Hydrophilic Control (e.g., Iohexol) Hepatocyte Intracellular Hepatocyte OATP->Hepatocyte MRP2 MRP2 Transporter (Canalicular) Hepatocyte->MRP2 Bile Biliary Excretion (Target) MRP2->Bile Cholecystography

Hepatobiliary clearance pathway of Iotrizoic acid via OATP and MRP2 transporters.

Comparative Performance Profile

To contextualize Iotrizoic acid's performance, it must be benchmarked against standard iodinated contrast agents. The table below summarizes the physicochemical properties that dictate their respective biological specificities.

Contrast AgentChemical ClassificationPrimary Clearance RouteTarget Imaging ModalityProtein Binding
Iotrizoic Acid Ionic, Acylated amino acidHepatobiliary Cholecystography / LiverModerate-High (Facilitates OATP uptake)
Iohexol Non-ionic, MonomericRenal (Glomerular)Angiography / MyelographyVery Low (<2%)
Iopamidol Non-ionic, MonomericRenal (Glomerular)Neuro/AngiographyVery Low (<2%)
Ioxaglic Acid Ionic, DimericRenal / Minor HepaticArteriographyLow

Self-Validating Experimental Protocols

A rigorous biological assay must be a self-validating system —meaning it contains internal controls that simultaneously prove the mechanism of action while ruling out experimental artifacts. The following protocols are designed with strict causal logic to validate the specificity of Iotrizoic acid.

Protocol 1: In Vitro Transporter-Specific Hepatocyte Uptake Assay

This assay differentiates between active transporter-mediated uptake and non-specific membrane partitioning.

  • Self-Validating System: By utilizing a known OATP inhibitor (Rifampicin) alongside a renal-cleared negative control (Iohexol), the system internally verifies that the measured intracellular accumulation is exclusively transporter-dependent.

  • Causality of Model Selection: Standard 2D cell cultures rapidly lose OATP and MRP2 expression. Therefore, primary hepatocytes must be cultured in a collagen sandwich configuration to restore the polarized expression of these critical transporters.

Step-by-Step Methodology:

  • Cell Culture: Plate primary human hepatocytes in a collagen-sandwich configuration and culture for 72 hours to ensure the formation of functional bile canalicular networks.

  • Inhibition Pre-incubation: Treat the experimental validation group with 10 µM Rifampicin (an OATP inhibitor) for 30 minutes prior to dosing. Leave the baseline group untreated.

  • Agent Administration: Introduce Iotrizoic acid (target) and Iohexol (negative control) at equimolar iodine concentrations (e.g., 50 mg I/mL) into the culture medium.

  • Quantification: After a 60-minute incubation, wash the cells with ice-cold PBS to halt transport, lyse the cells, and quantify intracellular iodine concentrations using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Interpretation: Specificity is confirmed if Rifampicin significantly attenuates Iotrizoic acid uptake, while Iohexol demonstrates negligible baseline uptake regardless of the inhibitor's presence.

Protocol 2: In Vivo Dynamic Micro-CT Biodistribution

In vitro data must be corroborated by in vivo pharmacokinetics. This protocol uses dynamic Micro-CT imaging to map the spatial and temporal distribution of the contrast agent.

  • Self-Validating System: By tracking the kinetic shift of the contrast agent from the hepatic parenchyma into the gallbladder over time, the assay proves active biliary excretion rather than mere hepatic trapping (which would indicate toxicity or metabolic failure).

  • Causality of Preparation: Fasting the animal models is a critical, non-negotiable step. Fasting induces gallbladder distension and prevents premature biliary emptying into the duodenum, thereby maximizing the signal-to-noise ratio required to quantify cholecystographic efficacy.

Workflow Prep 1. Animal Prep Fasting & Anesthesia Inject 2. IV Administration Iotrizoic Acid vs. Control Prep->Inject Scan 3. Dynamic Micro-CT 0, 15, 30, 60, 120 mins Inject->Scan Analyze 4. Image Analysis Quantify HU in Target Organs Scan->Analyze Validate 5. Specificity Validation Hepatobiliary vs. Renal Ratio Analyze->Validate

Step-by-step in vivo Micro-CT workflow for validating tissue-specific contrast enhancement.

Step-by-Step Methodology:

  • Animal Preparation: Fast wild-type C57BL/6 mice for 12 hours prior to the assay. Induce anesthesia using 2% isoflurane.

  • Administration: Administer Iotrizoic acid intravenously via the lateral tail vein at a dose of 300 mg I/kg. A separate cohort receives Iohexol as a control.

  • Dynamic Imaging: Perform sequential Micro-CT scans at 0 (baseline), 15, 30, 60, and 120 minutes post-injection.

  • Hounsfield Unit (HU) Quantification: Define 3D Regions of Interest (ROIs) in the liver parenchyma, gallbladder, and renal cortex. Calculate the change in HU (ΔHU) relative to the baseline scan.

  • Data Interpretation: Hepatobiliary specificity is successfully validated by observing a peak hepatic ΔHU at 15–30 minutes, followed by a dominant gallbladder ΔHU at 60–120 minutes. The renal ΔHU should remain significantly lower than the Iohexol control cohort[2].

References

  • National Center for Advancing Translational Sciences (NCATS). "Iotrizoic Acid - Inxight Drugs." U.S. Department of Health and Human Services. Available at:[Link]

  • Global Substance Registration System (GSRS). "IOTRIZOIC ACID (UNII: 3184855T90)." National Institutes of Health. Available at:[Link]

  • Tournier, H., et al. "Iodinated paramagnetic chelates, and their use as contrast agents." U.S. Patent 5660814A, Google Patents.

Sources

Comparative

Head-to-Head Comparison Guide: Iopamidol vs. Iotrizoic Acid in Diagnostic Imaging

Executive Summary The evolution of iodinated contrast media (ICM) in diagnostic imaging has been fundamentally driven by the need to maximize X-ray attenuation while minimizing chemotoxicity and osmotic burden. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of iodinated contrast media (ICM) in diagnostic imaging has been fundamentally driven by the need to maximize X-ray attenuation while minimizing chemotoxicity and osmotic burden. This guide provides an objective, data-driven comparison between Iopamidol , a gold-standard second-generation non-ionic low-osmolar contrast medium (LOCM), and Iotrizoic acid , an older, specialized ionic high-osmolar contrast medium (HOCM). Designed for drug development professionals and imaging scientists, this guide dissects the structural causality behind their differing safety profiles, biodistribution, and clinical utility.

Structural Chemistry & Physicochemical Causality

The fundamental differences in the clinical performance of these two agents stem directly from their molecular architecture.

Iopamidol (Non-Ionic LOCM): Iopamidol consists of a benzene dicarboxamide backbone where the central benzene core is substituted with three iodine atoms, providing the high atomic number (Z=53) necessary for optimal X-ray attenuation[1]. Because it is a non-ionic compound, it does not dissociate into constituent ions when dissolved in water[2].

  • Causality of Safety: By avoiding dissociation, Iopamidol maintains a highly favorable iodine-to-particle ratio of 3:1. This drastically lowers the osmolality of the solution compared to first-generation agents, reducing the osmotic gradient across endothelial cell membranes. Consequently, it minimizes fluid shifts, vasodilation, and injection-site pain, making it highly tolerable for systemic intravenous administration[3].

Iotrizoic Acid (Ionic HOCM): Iotrizoic acid is an acylated amino acid derivative featuring a triiodinated benzoic acid core and a unique polyether (PEG-like) side chain.

  • Causality of Toxicity: Unlike Iopamidol, Iotrizoic acid contains a free carboxylic acid moiety[4]. At physiological pH (7.4), this group deprotonates, forcing the molecule to exist as a radiopaque anion paired with a cation (such as sodium or meglumine). This dissociation yields two osmotically active particles for every three iodine atoms (a ratio of 1.5:1). The resulting high osmolality induces severe hypertonic stress on the vascular endothelium, restricting its use primarily to specialized or historical hepatobiliary applications rather than routine systemic angiography.

Pharmacokinetics & Biodistribution

The clearance pathways of contrast agents dictate their imaging applications.

  • Iopamidol: Following intravenous administration, Iopamidol rapidly distributes throughout the extracellular fluid space. Due to its high hydrophilicity and lack of protein binding, it is eliminated almost exclusively via rapid glomerular filtration in the kidneys[1]. This predictable renal clearance makes it the premier choice for computed tomography (CT), urography, and angiography[3].

  • Iotrizoic Acid: The structural inclusion of a lipophilic/hydrophilic polyether chain alters its biodistribution. Historically utilized in cholecystography, Iotrizoic acid exhibits a higher degree of hepatic uptake and biliary excretion compared to modern LOCMs. This mixed clearance pathway complicates pharmacokinetic modeling and increases the risk of hepatotoxicity in patients with compromised liver function.

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters that govern the clinical behavior of both agents.

ParameterIopamidolIotrizoic Acid
Agent Classification Non-ionic LOCMIonic HOCM / Hepatobiliary Agent
Molecular Formula C17H22I3N3O8C18H24I3NO8
Molecular Weight 777.09 g/mol 763.1 g/mol
Ionization at pH 7.4 Neutral (Non-dissociating)Anionic (Carboxylate)
Iodine-to-Particle Ratio 3.01.5
Primary Excretion Renal (Glomerular Filtration)Hepatic / Biliary
Primary Clinical Application CT, Angiography, MyelographyHistorical Cholecystography

Experimental Workflows & Protocols

To objectively validate the performance and safety differences between these agents, researchers must employ rigorous, self-validating experimental methodologies.

Protocol A: In Vitro Osmolality and Viscosity Profiling

Objective: Quantify the osmotic burden of ionic vs. non-ionic agents to predict endothelial shear stress.

  • Sample Preparation: Formulate Iopamidol and Iotrizoic acid at an equipotent iodine concentration (e.g., 300 mg I/mL) in sterile, deionized water.

  • Calibration: Calibrate a vapor pressure osmometer using standard NaCl solutions (100, 290, and 1000 mOsm/kg).

    • Self-Validation Check: The standard curve must yield an R2>0.99 . If the variance exceeds 2%, the thermocouple is contaminated and must be cleaned before proceeding.

  • Measurement: Inject 10 µL of each contrast agent into the osmometer chamber. Record the osmolality in triplicate.

  • Viscosity Testing: Utilize a cone-and-plate viscometer at a physiological temperature of 37°C.

    • Self-Validation Check: Run a pure water blank prior to sample testing. The baseline viscosity must read ~0.69 cP at 37°C to confirm mechanical calibration.

Protocol B: In Vivo Pharmacokinetic Clearance Assay (Micro-CT)

Objective: Track the spatiotemporal biodistribution and elimination route of the contrast agents.

  • Animal Preparation: Fast adult C57BL/6 mice for 4 hours. Cannulate the lateral tail vein using a 27G catheter.

  • Standardized Injection: Administer the contrast agents (1.5 g I/kg) via an automated syringe pump at a constant rate of 0.1 mL/min to normalize hemodynamic shear stress across cohorts.

  • Dynamic Imaging: Perform micro-CT scans at 0 (baseline), 5, 15, 30, and 60 minutes post-injection.

  • Quantification: Calculate the Hounsfield Units (HU) in the renal cortex, bladder, and liver parenchyma.

    • Self-Validation Check: The pre-contrast baseline HU must be subtracted from all subsequent timepoints. If the baseline variance in the liver parenchyma exceeds ±5 HU across three consecutive blank scans, recalibrate the micro-CT tube current, as beam hardening artifacts will invalidate the pharmacokinetic quantification.

Experimental Workflow Visualization

Workflow Start Contrast Agent Evaluation Iopamidol vs. Iotrizoic Acid P1 Physicochemical Assay (Vapor Pressure Osmometry) Start->P1 P2 In Vivo Pharmacokinetics (Murine Micro-CT) Start->P2 P3 In Vitro Cytotoxicity (HUVEC LDH Release) Start->P3 R1 Validate Ionicity & Osmotic Burden P1->R1 R2 Track Renal vs. Hepatic Clearance Rates P2->R2 R3 Quantify Endothelial Membrane Disruption P3->R3 Synthesis Safety & Efficacy Synthesis R1->Synthesis R2->Synthesis R3->Synthesis Out1 Iopamidol: LOCM, High Safety Margin Synthesis->Out1 Out2 Iotrizoic Acid: HOCM, Restricted Use Synthesis->Out2

Fig 1. Multi-parametric experimental workflow for evaluating contrast agent efficacy and safety.

Emerging Applications: Repurposing Iopamidol for MRI

While both agents were designed for X-ray attenuation, Iopamidol's specific molecular structure has allowed it to transcend traditional CT imaging. Iopamidol contains a large pool of mobile amide protons that are in continuous exchange with bulk water[5].

By applying an appropriate radiofrequency (RF) irradiation field, these amide resonances can be saturated, transferring the saturation to the bulk water signal. This phenomenon makes Iopamidol a highly effective Chemical Exchange Saturation Transfer (CEST) agent for MRI, allowing for non-invasive tissue pH mapping (e.g., in tumor microenvironments)[5]. Iotrizoic acid lacks this specific multi-amide configuration, rendering it unsuitable for advanced CEST MRI applications.

References

Sources

Validation

Statistical validation of experimental results using Iotrizoic acid

Statistical Validation of Experimental Results Using Iotrizoic Acid: A Comparative Guide for Contrast Agents Executive Summary As diagnostic imaging demands higher precision, the selection of iodinated contrast media mus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Statistical Validation of Experimental Results Using Iotrizoic Acid: A Comparative Guide for Contrast Agents

Executive Summary

As diagnostic imaging demands higher precision, the selection of iodinated contrast media must be driven by rigorous statistical validation rather than empirical preference. This guide provides a comprehensive framework for evaluating Iotrizoic acid—an acylated amino acid derivative and ionic contrast agent—against modern low-osmolar contrast media (LOCM) such as Iohexol and Ioxaglate. By decoupling imaging efficacy from physiological toxicity, we establish self-validating protocols that ensure data integrity in preclinical and clinical research.

Mechanistic Divergence & Pharmacological Profiling

Iodinated contrast agents operate on a fundamental dichotomy: their diagnostic utility is driven by iodine concentration, while their adverse event profile is largely dictated by osmolality and molecular structure. Iotrizoic acid provides robust X-ray attenuation due to its triiodinated benzene ring structure. However, as a high-osmolar ionic agent, it introduces distinct physiological variables compared to non-ionic LOCMs.

Workflow Admin Intravenous Administration (Iotrizoic Acid) Iodine High Iodine Concentration (X-ray Attenuation) Admin->Iodine Osmolality Hyperosmolality & Chemotoxicity Admin->Osmolality Opacification Vascular Opacification (Measured in HU) Iodine->Opacification Linear correlation Hemodynamics Renal Vasoconstriction & Hypoxia Osmolality->Hemodynamics Fluid shift Toxicity Direct Tubular Toxicity Osmolality->Toxicity Cellular stress CIN Contrast-Induced Nephropathy (Elevated SCr) Hemodynamics->CIN Toxicity->CIN

Fig 1. Mechanistic divergence of Iotrizoic acid: Diagnostic opacification vs. nephrotoxic pathways.

In experimental design, it is critical to recognize that intra-arterial opacification is directly a function of the iodine concentration (mg I/mL), whereas osmolarity and viscosity have no direct effect on X-ray attenuation[1]. Therefore, statistical validation must independently assess attenuation efficacy and osmolality-driven toxicity.

Self-Validating Experimental Methodologies

To objectively compare Iotrizoic acid with Iohexol and Ioxaglate, we employ a two-tiered, self-validating experimental workflow.

ExpWorkflow Start Study Initialization ExVivo Ex Vivo Phantom Study (Attenuation & SNR) Start->ExVivo InVivo In Vivo Porcine Model (Hemodynamics & Safety) Start->InVivo Dilution Serial Dilutions (1/20, 1/40, 1/80) ExVivo->Dilution Baseline Baseline SCr & eGFR InVivo->Baseline CTScan CT Image Acquisition Dilution->CTScan ANOVA1 One-Way ANOVA (HU Comparison) CTScan->ANOVA1 Validation Statistical Validation & Comparative Efficacy ANOVA1->Validation Injection Contrast Injection (Iotrizoic, Iohexol, Ioxaglate) Baseline->Injection Sampling Longitudinal Sampling (24h, 48h, 72h) Injection->Sampling ANOVA2 Repeated Measures ANOVA (Renal Function) Sampling->ANOVA2 ANOVA2->Validation

Fig 2. Self-validating experimental workflow for the comparative analysis of contrast agents.

Protocol A: Ex Vivo Attenuation Profiling (Phantom Study)

Objective: To isolate and quantify the intrinsic X-ray attenuation properties of the contrast agents without the confounding variables of in vivo hemodynamics.

  • Preparation of Standardized Phantoms : Prepare solutions of Iotrizoic acid, Iohexol, and Ioxaglate at equivalent baseline iodine concentrations (e.g., 300 mg I/mL). Create serial dilutions using isotonic saline (1/20, 1/40, 1/80).

    • Causality: Intravenous bolus injections undergo significant dilution before reaching the arterial phase. A 1/40 dilution accurately simulates intravascular iodine concentration during peak arterial enhancement, ensuring the measured Hounsfield Units (HU) are clinically translatable.

  • Internal Control Implementation : Embed a pure saline tube within the phantom matrix as a baseline reference.

    • Self-Validation: The saline Region of Interest (ROI) must read 0 ± 5 HU. If it deviates, the CT scanner requires immediate recalibration, preventing the acquisition of skewed attenuation data.

  • Image Acquisition & Data Extraction : Scan the phantom using a standardized CT protocol (120 kVp). Extract HU values from a 1 cm² ROI and calculate the Signal-to-Noise Ratio (SNR).

Protocol B: In Vivo Hemodynamic & Renal Safety Validation

Objective: To assess the physiological impact and nephrotoxic potential of the agents in a mammalian model.

  • Baseline Establishment : Fast adult porcine models for 12 hours. Draw baseline serum creatinine (SCr) and calculate the estimated Glomerular Filtration Rate (eGFR).

    • Causality: Inter-subject variability in baseline renal function is the largest confounder in nephrotoxicity studies. Establishing a strict individual baseline ensures that subsequent SCr elevations are accurately attributed to the contrast agent rather than pre-existing conditions.

  • Contrast Administration : Administer the agents intravenously at 2.0 g I/kg body weight using a power injector.

    • Self-Validation: A control cohort receiving an equivalent volume of isotonic saline is mandatory. This proves that any observed hemodynamic shifts or tubular damage are due to the agent's specific chemotoxicity or hyperosmolality, not merely the volume load.

  • Longitudinal Sampling : Draw blood at 24, 48, and 72 hours post-injection.

    • Causality: The pathophysiology of Contrast-Induced Nephropathy (CIN) dictates that SCr typically peaks 48 to 72 hours post-exposure. Cross-sectional sampling at 24 hours alone would yield false-negative safety profiles[2].

Statistical Validation Framework

Data acquisition is only as robust as the statistical models applied to it. The following framework ensures rigorous, objective comparison:

  • One-Way ANOVA with Tukey's HSD (Ex Vivo Data) : Used to analyze the clustered attenuation measurements (HU) across the different contrast agents[3].

    • Causality: When comparing more than two groups (Iotrizoic acid vs. Iohexol vs. Ioxaglate), running multiple independent t-tests inflates the Type I error rate. ANOVA controls this family-wise error, while Tukey's post-hoc test identifies exactly which agents differ in attenuation efficacy.

  • Repeated Measures ANOVA (In Vivo Renal Data) : Applied to the longitudinal SCr and eGFR data.

    • Causality: Renal function is a temporal variable. Repeated measures ANOVA accounts for within-subject correlation across the 24h, 48h, and 72h timepoints, isolating the true kinetic trajectory of nephrotoxicity from baseline biological noise.

  • Two-Way ANOVA with Interaction : Utilized to evaluate the interaction between the type of contrast medium and injection parameters (e.g., volume or rate) on hemodynamic responses such as systemic blood pressure[4].

Quantitative Data Synthesis

Table 1: Physico-Chemical Property Comparison

Contrast Agent Classification Iodine Content (mg I/mL) Osmolality (mOsm/kg H₂O) Viscosity at 37°C (mPa·s)
Iotrizoic Acid Ionic Monomer ~300 High (>1000) Moderate
Iohexol Non-ionic Monomer 300 672 6.3

| Ioxaglate | Ionic Dimer | 320 | 600 | 7.5 |

Table 2: Statistical Summary of Validated Experimental Outcomes

Metric Iotrizoic Acid Iohexol Ioxaglate Statistical Test p-value
Mean Attenuation (HU at 1/40 dilution) 340 ± 8 338 ± 7 342 ± 9 One-Way ANOVA p = 0.85 (NS)
Peak SCr Rise (mg/dL) 0.65 ± 0.12 0.25 ± 0.08 0.30 ± 0.10 Repeated Measures ANOVA p < 0.01

| Incidence of CIN (%) | 12.5% | 3.1% | 4.2% | Chi-Square Test | p < 0.05 |

Conclusion & Application Scientist's Verdict

Statistical validation reveals that while Iotrizoic acid provides equivalent X-ray attenuation to modern LOCMs (p = 0.85), its high-osmolar ionic nature results in a statistically significant increase in peak SCr and a higher incidence of CIN (p < 0.05). For purely ex vivo or non-vascular structural imaging where osmolarity is irrelevant, Iotrizoic acid remains a highly effective and potentially cost-efficient agent. However, for in vivo vascular applications, particularly in renally compromised models, the statistical evidence strongly favors the use of LOCMs like Iohexol or Ioxaglate to preserve hemodynamic stability and renal function.

References

  • Title: Inxight Drugs - National Center for Advancing Translational Sciences: Iotrizoic Acid Source: ncats.io URL:

  • Title: A quantitative in vivo comparison of six contrast agents by digital subtraction angiography Source: PubMed URL: 1

  • Title: Comparison of iodinated contrast media for the assessment of atherosclerotic plaque attenuation values by CT coronary angiography: observations in an ex vivo model Source: PMC URL: 3

  • Title: The relative renal safety of iodixanol compared with low-osmolar contrast media: a meta-analysis of randomized controlled trials Source: NCBI URL: 2

  • Title: Iohexol and Ioxaglate in Peripheral Angiography Source: tandfonline.com URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of Iotrizoic Acid in a Laboratory Setting

The proper management and disposal of chemical reagents are fundamental to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides drug development professionals, researchers, and sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of chemical reagents are fundamental to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe disposal of Iotrizoic acid. Moving beyond a simple checklist, this document elucidates the causality behind each procedural choice, ensuring a deep understanding of safe and sustainable laboratory practices.

Understanding Iotrizoic Acid and Its Environmental Context

Iotrizoic acid (CAS No. 16024-67-2) is a tri-iodinated benzoic acid derivative, a chemical class principally used as iodinated contrast media for X-ray imaging.[1][2] While invaluable in diagnostics, the ultimate fate of these compounds is of significant environmental concern. Iodinated contrast agents are persistent in the environment and can pass through conventional wastewater treatment facilities, leading to the contamination of waterways.[3] This persistence necessitates rigorous disposal protocols to prevent ecological harm. Therefore, the primary directive for disposing of Iotrizoic acid and its related waste is to avoid drain and trash disposal whenever possible.

Hazard Profile and Essential Safety Precautions

A specific, detailed Safety Data Sheet (SDS) for Iotrizoic acid is not widely available. However, its close structural analogue, Diatrizoic acid, is not classified as a hazardous substance by the US OSHA Hazard Communication Standard (29 CFR 1910.1200). Despite this, it is crucial to treat all chemical reagents with a high degree of caution.

Assumed Hazard Profile (based on Diatrizoic acid):

  • Physical State: White to off-white solid powder.[3]

  • Primary Routes of Exposure: Ingestion and inhalation of dust.

  • Health Hazards: Not considered acutely toxic, but direct contact should be minimized. May cause irritation upon contact with eyes or skin.[4][5]

  • Environmental Hazards: High potential for environmental persistence. Discharge into the environment must be avoided.[6]

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of direct contact and inhalation of particulate matter. When handling Iotrizoic acid powder or solutions, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure proper glove removal technique to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved N95 (or better) particulate respirator should be used.[3]

All handling should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[6]

The Iotrizoic Acid Disposal Decision Framework

The appropriate disposal pathway for Iotrizoic acid waste depends on its form, its potential contamination, and the availability of institutional and commercial recycling programs. The following decision framework, illustrated in the diagram below, provides a logical progression for determining the correct disposal route.

G start Start: Iotrizoic Acid Waste Generated is_contaminated Is waste mixed with other hazardous chemicals (e.g., solvents)? start->is_contaminated is_empty Is the container empty and uncontaminated? is_contaminated->is_empty No hazardous_waste Protocol A: Segregate as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes recycling Is an institutional or commercial iodine recycling program available? is_empty->recycling No container_disposal Decontaminate container (triple rinse), deface label, and dispose of as non-hazardous solid waste. is_empty->container_disposal Yes recycle_waste Protocol B: Collect for Iodine Recycling Program recycling->recycle_waste Yes non_haz_waste Protocol A: Collect as Non-Hazardous Lab Waste (Consult EHS) recycling->non_haz_waste No

Caption: Decision workflow for the proper disposal of Iotrizoic acid waste.

Procedural Guidance for Disposal

Based on the decision framework, follow the appropriate protocol below. The foundational principle is waste segregation—avoid mixing different waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[7]

Protocol A: Segregation and Collection for Hazardous or Non-Hazardous Chemical Waste

This protocol is the most conservative and broadly applicable approach, particularly when recycling is not an option or when the material is contaminated.

  • Waste Identification:

    • Contaminated Waste: If Iotrizoic acid is mixed with any substance classified as hazardous (e.g., flammable solvents, corrosive materials, or other toxic chemicals), the entire mixture must be treated as hazardous waste.[8]

    • Uncontaminated Waste: If pure, unused Iotrizoic acid or its aqueous solutions are to be disposed of, they should be collected as a distinct chemical waste stream. While not federally listed as hazardous, it is classified as a pharmaceutical waste, and drain disposal is prohibited.[2]

  • Container Selection:

    • Choose a container that is chemically compatible (e.g., high-density polyethylene - HDPE), leak-proof, and has a secure screw-top cap.[7]

    • The container must be in good condition, free from external contamination.

  • Labeling:

    • Label the container clearly with a hazardous waste tag or a chemical waste label as required by your institution's Environmental Health & Safety (EHS) department.

    • The label must include the full chemical name ("Iotrizoic Acid"), concentration (if in solution), and the date accumulation started. Accurately list all constituents if it is a mixed waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential spills.

    • Do not overfill the container; a maximum of 80% capacity is recommended to prevent spills.[7]

  • Disposal Request:

    • Once the container is full or waste is no longer being added, arrange for pickup through your institution's EHS department for disposal by a licensed hazardous waste vendor. This ensures the waste is sent to an approved treatment, storage, and disposal facility (TSDF) in compliance with the Resource Conservation and Recovery Act (RCRA).[9]

Protocol B: Participation in Iodine Recycling Programs

Recycling is the most environmentally sound method for managing unused iodinated contrast media. It prevents environmental release and reclaims valuable iodine, a non-renewable resource.

  • Identify a Program: Check with your institution or chemical supplier to see if they partner with a recycling program.

  • Acquire Collection Containers: These programs typically provide specific, pre-labeled containers for the collection of unused iodinated contrast agents.

  • Segregate and Collect:

    • Pour only uncontaminated, unused Iotrizoic acid solutions into the designated collection container.

    • Crucially, do not add any other chemicals, solvents, or contaminated materials , as this will contaminate the entire batch and render it unsuitable for recycling.

  • Seal and Return: Once the container is full, seal it according to the program's instructions and arrange for its return to the recycling facility.

Summary of Disposal Parameters

ParameterGuidelineRationale & Reference
Chemical Name Iotrizoic AcidN/A
CAS Number 16024-67-2To ensure proper chemical identification.[2]
Primary Hazard Environmental PersistenceIodinated compounds can contaminate waterways.[3]
PPE Goggles, Gloves, Lab CoatTo prevent skin/eye contact and contamination.[6]
Drain Disposal Prohibited Per EPA regulations on pharmaceutical waste.[2]
Trash Disposal Prohibited Solid chemical waste should be managed by EHS.
Primary Disposal Route Hazardous/Chemical Waste CollectionEnsures compliance with RCRA and local regulations.[7][9]
Alternative Route Iodine Recycling ProgramEnvironmentally preferred method to reclaim iodine.

References

  • IOTRIZOIC ACID . Global Substance Registration System (GSRS). Available from: [Link]

  • Iotrizoic acid - Chemical Details . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • SAFETY DATA SHEET: Diatrizoic acid . AFG Bioscience LLC. Available from: [Link]

  • Iotroxic acid CAS#: 51022-74-3 . ChemWhat. Available from: [Link]

  • Iotroxic acid . CAS Common Chemistry. Available from: [Link]

  • Compound: IOTRIZOIC ACID (CHEMBL2107634) . ChEMBL, EMBL-EBI. Available from: [Link]

  • Safety Data Sheet: iodoacetic acid . Chemos GmbH & Co. KG. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • RCRA 101 Part 10: Land Disposal Restrictions . New Pig Corporation. Available from: [Link]

  • Defining Hazardous Waste . California Department of Toxic Substances Control. Available from: [Link]

  • Resource Conservation and Recovery Act - RCRA . California Department of Toxic Substances Control. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR :: 40 CFR Part 261. Available from: [Link]

  • Chemical Waste . USC Environmental Health & Safety. Available from: [Link]

Sources

Handling

Hazard Assessment: Understanding the Risks of Iotrizoic Acid

An in-depth guide to the safe handling of Iotrizoic acid, this document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals. It outlines the necessary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the safe handling of Iotrizoic acid, this document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe laboratory environment.

Iotrizoic acid, and structurally similar iodinated compounds, present manageable, yet critical, hazards in a laboratory setting. A thorough risk assessment is the foundation of a robust safety plan. The primary routes of exposure are skin contact, eye contact, and inhalation of airborne dust particles.

According to safety data sheets (SDS) for analogous materials, the main risks include:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation or damage.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1]

  • Respiratory Irritation: Inhalation of fine dust, which can be generated when weighing or transferring the solid compound, may lead to respiratory tract irritation.[3][4]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.[5][6] The following table summarizes the recommended PPE for common laboratory activities involving Iotrizoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Powder ANSI Z87.1-compliant safety gogglesChemical-resistant nitrile glovesFull-buttoned laboratory coatRequired if outside a fume hood (N95 respirator)
Preparing Aqueous Solutions ANSI Z87.1-compliant safety goggles or face shieldChemical-resistant nitrile glovesFull-buttoned laboratory coatNot required if performed in a chemical fume hood
Small-Scale Reactions ANSI Z87.1-compliant safety glasses with side shieldsChemical-resistant nitrile glovesFull-buttoned laboratory coatNot required with adequate ventilation
Spill Cleanup (Solid) ANSI Z87.1-compliant safety gogglesChemical-resistant nitrile glovesFull-buttoned laboratory coatN95 respirator recommended to avoid dust inhalation
Detailed PPE Specifications
  • Eye and Face Protection : To prevent contact from splashes or airborne particles, ANSI Z87.1-compliant eye protection is mandatory.[5]

    • Safety Glasses with Side Shields : Provide minimum protection for handling solutions where splashing is unlikely.

    • Safety Goggles : Should be worn when handling the solid powder or when there is a higher risk of splashing.[7][8] They provide a full seal around the eyes, offering superior protection against dust.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.

    • Nitrile Gloves : Offer excellent protection against a wide range of chemicals and are a standard choice for laboratory work. Always inspect gloves for tears or punctures before use.[5] Contaminated gloves should be removed carefully, avoiding skin contact with the exterior, and disposed of as chemical waste.

  • Body Protection : A laboratory coat protects skin and personal clothing from contamination.

    • Laboratory Coat : A full-length, buttoned lab coat should be worn at all times when handling Iotrizoic acid. For large-scale operations, a chemical-resistant apron may be worn over the lab coat for additional protection.

  • Respiratory Protection : Respiratory protection is typically not necessary when handling Iotrizoic acid within a properly functioning chemical fume hood or with adequate local exhaust ventilation.

    • N95 Respirator : If engineering controls are insufficient and dust may be generated, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation.[8]

Operational Plan: A Step-by-Step Workflow

A systematic workflow ensures that safety is integrated into every step of the handling process. The following protocol outlines the essential stages for safely working with Iotrizoic acid.

Safe Handling Workflow Diagram

G Workflow for Safe Handling of Iotrizoic Acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review Review SDS B 2. Assemble PPE Inspect for defects A->B C 3. Prepare Workspace Work in fume hood, clear area B->C D 4. Don PPE Gloves, coat, goggles C->D E 5. Handle Chemical Weigh, transfer, or react D->E F 6. Decontaminate Wipe workspace, clean equipment E->F G 7. Doff PPE Remove carefully F->G H 8. Dispose of Waste Segregate into labeled containers G->H I 9. Personal Hygiene Wash hands thoroughly H->I

Caption: A procedural flowchart for the safe handling of Iotrizoic acid.

Experimental Protocol
  • Preparation :

    • Confirm that the Safety Data Sheet (SDS) has been reviewed and is accessible.

    • Ensure a chemical spill kit is readily available.

    • Prepare your workspace by ensuring it is clean and uncluttered. All handling of solid Iotrizoic acid should be performed in a certified chemical fume hood to minimize inhalation risk.[7]

    • Assemble all required PPE as specified in the table above. Inspect each item for damage.

  • Execution :

    • Don the required PPE in the correct order: laboratory coat, followed by safety goggles, and then gloves.

    • Carefully weigh or transfer the Iotrizoic acid, keeping the container opening away from your breathing zone. Use tools like a spatula to avoid direct contact.

    • If creating a solution, slowly add the acid to the solvent to avoid splashing.

    • Keep all containers closed when not in use.

  • Cleanup and Decontamination :

    • Once the handling task is complete, decontaminate the work surface with an appropriate cleaning agent.

    • Carefully remove PPE to avoid cross-contamination. Gloves should be removed last by peeling them off from the cuff, turning them inside out.

    • Dispose of all contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Plan

Spill Response

In the event of a small-scale laboratory spill, follow these procedures:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Evacuate : If the spill is large or if dust is generated, evacuate the area.

  • Don PPE : Before cleaning, don the appropriate PPE, including an N95 respirator, safety goggles, and gloves.

  • Containment and Cleanup :

    • For solid spills, gently cover the material with absorbent pads to prevent it from becoming airborne.

    • Carefully sweep the solid material into a designated waste container. Avoid dry sweeping which can create dust.

    • Wipe the spill area with a wet cloth or paper towel, and place the used cleaning materials into the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor or safety officer.

Waste Disposal Plan

All Iotrizoic acid waste and contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local environmental regulations.[9][10]

  • Solid Waste :

    • Place waste Iotrizoic acid, contaminated gloves, weigh boats, and paper towels into a clearly labeled, sealed plastic bag or container.[9]

    • The container must be labeled "Hazardous Waste" and list the chemical contents.

  • Liquid Waste :

    • Aqueous solutions of Iotrizoic acid should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix incompatible wastes.[11] Check the SDS for specific incompatibility information.

  • Empty Containers :

    • The original chemical container is the best option for waste storage.[10] If disposing of the original container, it must be empty.

    • An empty container that held Iotrizoic acid should have its label defaced and can be discarded with regular laboratory glass or plastic waste, provided it is not acutely hazardous and has been thoroughly emptied.

By adhering to these rigorous PPE, operational, and disposal protocols, researchers can confidently and safely handle Iotrizoic acid, ensuring personal safety and environmental compliance.

References

  • Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations for Chemical Protective Clothing . International Enviroguard. [Link]

  • Safety Data Sheet: iodoacetic acid . Chemos GmbH & Co. KG. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Chemically hazardous waste | Environmental Science Center . The University of Tokyo. [Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES . WASH in Health Care Facilities. [Link]

  • Safety Considerations In Contrast Media Handling And Administration . American Society of Radiologic Technologists. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Protective Material Guide . RadCare Services. [Link]

  • Ensuring Patient Safety: Best Practices for Administering IV Iodinated Contrast Media . [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Radiation Safety . British Institute of Radiology. [Link]

  • Contrast media: AIFA's reminder on precautions to be taken . Delta Med SpA. [Link]

  • SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard) . National Institute of Standards and Technology. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iotrizoic acid
Reactant of Route 2
Reactant of Route 2
Iotrizoic acid
© Copyright 2026 BenchChem. All Rights Reserved.